5-Diazoimidazole-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-diazoimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2,5,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZLMSPFYNDYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=[N+]=[N-])C(=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939135, DTXSID70949098 | |
| Record name | 4-Diazo-4H -imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[Amino(hydroxy)methylidene]-4H-imidazole-5-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7008-85-7, 26230-33-1 | |
| Record name | 4-Diazo-4H-imidazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7008-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Diazoimidazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Diazo-4H -imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[Amino(hydroxy)methylidene]-4H-imidazole-5-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-diazo-4H-imidazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-DIAZOIMIDAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLJ646260P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Diazoimidazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 5-diazoimidazole-4-carboxamide, a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This document details its synthesis, reactivity, spectral characteristics, and known biological activities, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing relevant pathways.
Core Chemical Properties
This compound, also known as Diazo-IC, is a yellow to orange powder.[1] It is a key intermediate in the synthesis of various biologically active molecules, including purine analogs and potential anticancer agents.[1][2] The presence of the diazo group and the carboxamide group on the imidazole ring contributes to its unique reactivity and chemical characteristics.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₃N₅O | [3] |
| Molecular Weight | 137.10 g/mol | [3] |
| CAS Number | 7008-85-7 | [3] |
| Appearance | Yellow to orange powder | [2] |
| Melting Point | 205-210 °C (with decomposition) | [2] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol and water (with heating). Readily soluble in some organic solvents like dimethylformamide. | [2] |
Synthesis and Reactivity
This compound is synthesized through the diazotization of its precursor, 5-aminoimidazole-4-carboxamide (AICA).[1] This reaction is a cornerstone of its chemistry, enabling its use as a versatile synthetic intermediate.
The molecule is noted for its photosensitivity and thermal instability, readily decomposing under light or heat.[2] This reactivity is harnessed in various chemical transformations. It serves as a stable nitriding agent in organic synthesis, providing an electrophilic dinitrogen moiety for reactions with nucleophiles.[2]
Photolytic Decomposition
Photolysis of this compound in aqueous solutions leads to different products depending on the pH. This highlights the compound's utility in pH-dependent synthetic strategies.
Caption: pH-dependent photolytic decomposition of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 5-aminoimidazole-4-carboxamide (AICA) via a diazotization reaction.
Materials:
-
5-aminoimidazole-4-carboxamide (AICA)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ice
-
Distilled water
-
Filtration apparatus
-
Beakers and stirring equipment
Procedure:
-
Dissolve 5-aminoimidazole-4-carboxamide in dilute hydrochloric acid in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the AICA solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 30 minutes) after the addition is complete to ensure the reaction goes to completion.
-
The resulting yellow to orange precipitate of this compound is collected by vacuum filtration.
-
Wash the collected solid with cold water to remove any unreacted salts.
-
Dry the product under vacuum at room temperature, protected from light.
Purification: Due to its instability, purification can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol-water) can be attempted, but care must be taken to avoid decomposition. Chromatographic methods are generally avoided due to the compound's reactivity.[4]
Caption: Workflow for the synthesis of this compound.
Spectral Data
The structural features of this compound have been elucidated through various spectroscopic techniques.
Table 2: Spectral Data for this compound
| Technique | Key Observations | Reference |
| UV-Vis | π→π* transition: 280-320 nm; n→π* transition: 380-420 nm | [1] |
| Infrared (IR) | N-H stretching (amide): 3460-3480 cm⁻¹ and 3090-3120 cm⁻¹; Diazo group: 2160-2180 cm⁻¹ | [1][5] |
| ¹H NMR | Imidazole C-H proton: δ 8.6-8.9 ppm | [1] |
| ¹³C NMR | Carbonyl carbon (amide): δ 162-165 ppm | [1] |
| Mass Spec (EI) | Molecular ion (M⁺): m/z 137 | [1] |
Biological Activity and Signaling Pathways
This compound is recognized for its potential as an anticancer agent, a property linked to its role in purine metabolism.[1] Its precursor, AICA, and the corresponding ribonucleoside, AICAR, are known to participate in the de novo purine synthesis pathway.[6] AICAR is a well-established activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][8] Activation of the AMPK pathway can inhibit cancer cell proliferation and induce apoptosis.[9] While the direct interaction of this compound with signaling pathways is an area of ongoing research, its relationship with AICA and AICAR suggests a potential indirect role in modulating AMPK signaling.
Caption: Putative involvement in AMPK signaling via its precursor's ribonucleoside.
References
- 1. Buy this compound | 7008-85-7 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 5-Diazoimidazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 5-diazoimidazole-4-carboxamide, a critical intermediate in the development of various pharmaceutical compounds. This document details the experimental protocol, quantitative data, and relevant reaction pathways to assist researchers in the successful preparation of this key molecule.
Introduction
This compound is a stable diazo compound that serves as a versatile precursor in organic synthesis.[1] Its most notable application is in the synthesis of the alkylating agent temozolomide, a crucial drug in the treatment of glioblastoma multiforme and anaplastic astrocytoma.[2] The synthesis of this compound is typically achieved through the diazotization of the commercially available 5-aminoimidazole-4-carboxamide (AICA). This process involves the reaction of the primary amine group of AICA with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid.[2]
Synthesis of this compound
The primary method for the synthesis of this compound is the diazotization of 5-aminoimidazole-4-carboxamide (AICA).
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from the method described by Shealy, Krauth, and Montgomery in The Journal of Organic Chemistry (1962).
Materials:
-
5-Aminoimidazole-4-carboxamide (AICA) hydrochloride
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Water, distilled
-
Ice
Procedure:
-
A solution of 5-aminoimidazole-4-carboxamide hydrochloride (1.63 g, 10.0 mmol) in water (20 mL) is prepared in a flask.
-
Concentrated hydrochloric acid (1.0 mL) is added to the solution.
-
The flask is cooled to 0-5 °C in an ice bath with constant stirring.
-
A solution of sodium nitrite (0.73 g, 10.6 mmol) in water (5 mL) is added dropwise to the cooled AICA solution over a period of 10 minutes. The temperature should be maintained at 0-5 °C during the addition.
-
After the addition is complete, the reaction mixture is stirred for an additional 20 minutes at 0-5 °C.
-
The resulting pale yellow, crystalline precipitate of this compound is collected by filtration.
-
The collected solid is washed with a small amount of cold water.
-
The product is then dried under vacuum to yield the final product.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound based on the referenced protocol.
| Parameter | Value | Reference |
| Starting Material | 5-Aminoimidazole-4-carboxamide HCl | Shealy, Y. F., Krauth, C. A., & Montgomery, J. A. (1962). J. Org. Chem., 27(6), 2150–2154. |
| Molar Equivalent (AICA HCl) | 1.0 | Shealy, Y. F., Krauth, C. A., & Montgomery, J. A. (1962). J. Org. Chem., 27(6), 2150–2154. |
| Reagent | Sodium Nitrite | Shealy, Y. F., Krauth, C. A., & Montgomery, J. A. (1962). J. Org. Chem., 27(6), 2150–2154. |
| Molar Equivalent (NaNO₂) | 1.06 | Shealy, Y. F., Krauth, C. A., & Montgomery, J. A. (1962). J. Org. Chem., 27(6), 2150–2154. |
| Acid | Hydrochloric Acid | Shealy, Y. F., Krauth, C. A., & Montgomery, J. A. (1962). J. Org. Chem., 27(6), 2150–2154. |
| Reaction Temperature | 0-5 °C | Shealy, Y. F., Krauth, C. A., & Montgomery, J. A. (1962). J. Org. Chem., 27(6), 2150–2154. |
| Reaction Time | 30 minutes | Shealy, Y. F., Krauth, C. A., & Montgomery, J. A. (1962). J. Org. Chem., 27(6), 2150–2154. |
| Yield | 85% | Shealy, Y. F., Krauth, C. A., & Montgomery, J. A. (1962). J. Org. Chem., 27(6), 2150–2154. |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | Observed Characteristics |
| ¹H NMR | A characteristic singlet is observed in the aromatic region at δ 8.6-8.9 ppm, corresponding to the C2-H proton of the imidazole ring. The downfield shift is attributed to the electron-withdrawing effects of the diazo and carboxamide groups. |
| Infrared (IR) | The IR spectrum displays characteristic absorption bands. The N-H stretching vibrations of the primary amide appear as two bands in the range of 3460-3480 cm⁻¹ (asymmetric) and 3090-3120 cm⁻¹ (symmetric). A strong absorption band for the diazo group (N≡N stretch) is observed in the region of 2120-2160 cm⁻¹. |
| UV-Visible | The UV-Vis spectrum shows two main absorption bands. A high-intensity π→π* transition is observed between 280-320 nm, and a lower intensity n→π* transition appears in the 380-420 nm range. |
| Mass Spectrometry | Under electron impact ionization, the molecular ion peak [M]⁺ is observed at m/z 137. |
Application in the Synthesis of Temozolomide
This compound is a pivotal intermediate in the synthesis of the anticancer drug temozolomide. The synthesis involves the cyclization of this compound with methyl isocyanate.
Caption: Synthesis of Temozolomide from this compound.
This reaction highlights the importance of this compound as a building block in the development of life-saving therapeutics. The subsequent mechanism of action of temozolomide involves its conversion under physiological conditions to the active metabolite, MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide), which then methylates DNA, leading to apoptosis of tumor cells.
Safety Information
This compound is a diazo compound and should be handled with care. It may be unstable under certain conditions, such as exposure to heat, light, or strong acids. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
References
5-Diazoimidazole-4-carboxamide: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Diazoimidazole-4-carboxamide (Diazo-IC) is a highly reactive intermediate metabolite of the chemotherapeutic agent dacarbazine. Its potent antitumor activity stems from a dual mechanism of action: the primary and most well-understood mechanism is its role as a potent DNA alkylating agent, leading to cell cycle arrest and apoptosis. A secondary, yet significant, mechanism involves the inhibition of de novo purine synthesis, further disrupting cellular proliferation. This technical guide provides an in-depth exploration of these mechanisms, supported by available data, experimental methodologies, and visual representations of the key pathways. Due to its inherent instability, direct quantitative data for Diazo-IC is limited; therefore, data from its prodrug, dacarbazine, is utilized to infer its activity.
Introduction
This compound, a critical molecule in the field of cancer chemotherapy, serves as the ultimate reactive species responsible for the therapeutic effects of the triazene class of drugs, most notably dacarbazine.[1] Understanding the intricate details of its mechanism of action is paramount for the development of novel, more effective anticancer agents and for optimizing existing therapeutic strategies. This document will dissect the formation of Diazo-IC from its precursor, its subsequent molecular interactions, and the resulting downstream cellular consequences.
Mechanism of Action
The anticancer effects of this compound are primarily attributed to two distinct, yet complementary, mechanisms:
DNA Alkylation
The principal mechanism of action of Diazo-IC is the alkylation of DNA, a process that introduces alkyl groups into the DNA molecule, leading to damage and inhibition of DNA replication and transcription.[2]
Metabolic Activation: Dacarbazine, a prodrug, undergoes hepatic N-demethylation by cytochrome P450 enzymes to form 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[2][3] MTIC is an unstable intermediate that spontaneously decomposes to yield 5-aminoimidazole-4-carboxamide (AIC) and the highly reactive methyldiazonium ion. It is this methyldiazonium ion that is believed to be the ultimate alkylating species, although it is in equilibrium with Diazo-IC.[2][4]
Reaction with DNA: The methyldiazonium ion readily transfers a methyl group to nucleophilic sites on DNA bases. The primary target for this methylation is the N7 position of guanine, with methylation also occurring at the O6 position of guanine.[2] This alkylation creates DNA adducts that distort the DNA double helix, leading to errors in DNA synthesis and triggering cell cycle arrest and, ultimately, apoptosis.[2]
Inhibition of De Novo Purine Synthesis
A secondary mechanism contributing to the cytotoxicity of Diazo-IC and its precursors is the inhibition of the de novo purine synthesis pathway. This pathway is essential for the production of purine nucleotides, the building blocks of DNA and RNA.
5-Aminoimidazole-4-carboxamide (AIC), a byproduct of MTIC decomposition, is structurally similar to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in purine biosynthesis.[1] Imidazole derivatives have been shown to inhibit key enzymes in this pathway, such as IMP dehydrogenase.[5] By interfering with this crucial metabolic pathway, Diazo-IC and its related compounds can deplete the cellular pool of purine nucleotides, thereby inhibiting DNA and RNA synthesis and hindering cell proliferation.[1][5]
Quantitative Data
Direct quantitative data on the cytotoxic or enzymatic inhibitory activity of this compound is scarce due to its high reactivity and short half-life. However, data from its prodrug, dacarbazine, provides a strong indication of its potent anticancer effects.
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
| Dacarbazine | L5178Y | Growth Inhibition | ~10 µM | [5] |
| Pyridine Analog of Dacarbazine | Rat Hepatocytes | Cytotoxicity | 33 µM | [2] |
| Dacarbazine | Rat Hepatocytes | Cytotoxicity | 56 µM | [2] |
| Benzimidazo[2,1-a]isoquinoline-1-carboxamides | Various Cancer Cell Lines | Cytotoxicity | < 1 µM | [6] |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound and its mechanism of action. These would need to be adapted and optimized for the specific experimental context, particularly given the instability of Diazo-IC.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cancer cells.
References
- 1. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of dacarbazine and unesbulin and CYP1A2‐mediated drug interactions in patients with leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New antitumor imidazole derivative, 5-carbamoyl-1H-imidazol-4-yl piperonylate, as an inhibitor of purine synthesis and its activation by adenine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-Diazo-4H-imidazole-5-carboxamide (CAS 7008-85-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Diazo-4H-imidazole-5-carboxamide (CAS 7008-85-7), a key intermediate in the synthesis of the alkylating agent Temozolomide. This document collates available data on its physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its preparation and subsequent conversion to Temozolomide are presented, supported by visual workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of Temozolomide and related compounds.
Introduction
4-Diazo-4H-imidazole-5-carboxamide, also known as 5-Diazoimidazole-4-carboxamide and Temozolomide Related Compound A, is a critical chemical intermediate in the pharmaceutical industry.[1][2] Its primary significance lies in its role as the immediate precursor to Temozolomide, a vital oral chemotherapeutic agent for treating brain tumors such as glioblastoma multiforme.[3][4] The stability and purity of this diazo compound are paramount to ensuring the quality and yield of the final active pharmaceutical ingredient. This guide delves into the technical details of its properties and synthesis.
Physicochemical Properties
4-Diazo-4H-imidazole-5-carboxamide is typically a solid powder, with its color reported as ranging from beige to light brown or white to off-white.[2][5] It is known to be light-sensitive and can decompose under heat, indicating a degree of instability that necessitates careful handling and storage.[6]
Table 1: Physicochemical Properties of 4-Diazo-4H-imidazole-5-carboxamide
| Property | Value | Source(s) |
| CAS Number | 7008-85-7 | [7] |
| Molecular Formula | C₄H₃N₅O | [7] |
| Molecular Weight | 137.10 g/mol | [7] |
| Appearance | White to off-white powder; Beige to Light Brown solid | [2][5] |
| Melting Point | 205-210 °C (with decomposition) | [6] |
| Boiling Point | 251.91 °C (rough estimate) | [8] |
| Density | 1.5530 g/cm³ (rough estimate) | [8] |
| Solubility | Sparingly soluble in DMSO; Slightly soluble in Methanol (with heating and sonication); Slightly soluble in water (with heating) | [8] |
| Storage Temperature | Refrigerator (2-8 °C) | [8] |
Synthesis and Mechanism
The primary route for the synthesis of 4-Diazo-4H-imidazole-5-carboxamide involves the diazotization of 5-aminoimidazole-4-carboxamide hydrochloride. This intermediate is then typically used in situ for the subsequent reaction to form Temozolomide.
Synthesis of 4-Diazo-4H-imidazole-5-carboxamide
A detailed experimental protocol for the synthesis of 4-Diazo-4H-imidazole-5-carboxamide (DICA) from 5-Amino-imidazole-4-carboxamide hydrochloride (AIC.HCl) is as follows:
Experimental Protocol:
-
Materials: 5-Amino-imidazole-4-carboxamide hydrochloride (AIC.HCl), Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Water (H₂O), Tetrahydrofuran (THF).
-
Procedure:
-
A solution of 5-Amino-imidazole-4-carboxamide hydrochloride (e.g., 2 g, 0.012 mol) in 6 M HCl (8 mL) is prepared.
-
This solution is added dropwise to a stirred solution of NaNO₂ (e.g., 6.45 g, 0.094 mol) in H₂O (24 mL) at 0 °C over a period of 30 minutes.
-
The reaction mixture is stirred for an additional hour at 0 °C.
-
The resulting precipitate is filtered.
-
The collected solid is washed with tetrahydrofuran.
-
The product, 4-Diazo-4H-imidazole-5-carboxamide, is obtained as a crude powder after drying at room temperature.[9]
-
Diagram 1: Synthesis of 4-Diazo-4H-imidazole-5-carboxamide
Caption: Diazotization of AIC.HCl to form DICA.
Conversion to Temozolomide
4-Diazo-4H-imidazole-5-carboxamide is reacted with methyl isocyanate to yield Temozolomide. It is important to note that methyl isocyanate is a noxious reagent, and appropriate safety precautions must be taken.
Experimental Protocol:
-
Materials: 4-Diazo-4H-imidazole-5-carboxamide (DICA), Methyl Isocyanate, Dichloromethane.
-
Procedure:
-
4-Diazo-4H-imidazole-5-carboxamide is reacted with methyl isocyanate in dichloromethane.
-
This reaction forms an in situ urea intermediate which subsequently cyclizes to yield Temozolomide.[3]
-
Diagram 2: Conversion of DICA to Temozolomide
Caption: Cyclization of DICA to form Temozolomide.
Analytical Methods
The characterization and quality control of 4-Diazo-4H-imidazole-5-carboxamide are crucial for its use in pharmaceutical synthesis. The formation of subsequent products from this intermediate has been confirmed using various analytical techniques.
Table 2: Analytical Data References for Related Compounds
| Analytical Technique | Reference for Analysis of Subsequent Products |
| ¹H NMR | [9] |
| Mass Spectrometry (MS) | [9] |
| Infrared Spectroscopy (IR) | [9] |
Biological Activity and Signaling Pathways
The biological activity of 4-Diazo-4H-imidazole-5-carboxamide itself is not well-documented, as it is primarily considered a reactive intermediate. Its significance is derived from its role as a precursor to Temozolomide. Temozolomide's mechanism of action involves its conversion at physiological pH to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC then decomposes to a methyldiazonium cation, which is the ultimate alkylating species that methylates DNA, leading to cytotoxic effects in cancer cells.[4][10] The degradation of Temozolomide also produces 5-aminoimidazole-4-carboxamide (AIC), a metabolite that can be further processed in cellular pathways.[10][11][12]
No specific signaling pathways directly involving 4-Diazo-4H-imidazole-5-carboxamide have been identified in the reviewed literature. Its biological relevance is intrinsically linked to the pharmacology of Temozolomide.
Diagram 3: Logical Flow from Precursor to Active Drug
Caption: Synthetic and activation pathway of Temozolomide.
Safety and Handling
4-Diazo-4H-imidazole-5-carboxamide is classified as a flammable solid and is harmful if swallowed, in contact with skin, or inhaled.[7] It causes skin irritation and can cause serious eye damage.[7] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. Work should be conducted in a well-ventilated area. Due to its potential instability, it should be stored in a refrigerator and protected from light.[6]
Conclusion
4-Diazo-4H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its indispensable role in the synthesis of Temozolomide. This guide has summarized the available technical information on its properties, synthesis, and handling. The provided experimental protocols and workflows offer a practical resource for scientists and researchers in the field of drug development and manufacturing. Further research into the direct biological effects and detailed spectroscopic characterization of this intermediate could provide additional insights into its reactivity and potential applications.
References
- 1. 4-Diazo-4H-imidazole-5-carboxamide | LGC Standards [lgcstandards.com]
- 2. 4-diazo-4H-imidazole-5-carboxamide | 7008-85-7 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Diazo-4H-Imidazole-5-Carboxamide: Properties, Uses, Safety, Synthesis & Supplier Information China [chemheterocycles.com]
- 6. chembk.com [chembk.com]
- 7. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7008-85-7 CAS MSDS (4-diazo-4H-imidazole-5-carboxamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of temozolomide and its metabolite 5-aminoimidazole-4-carboxamide in plasma using UPLC-MS/MS: Implications for therapeutic drug monitoring with high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Diazoimidazole-4-carboxamide: Discovery and Synthetic History
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Diazoimidazole-4-carboxamide, a critical diazo compound, holds a significant position in medicinal chemistry primarily as the key intermediate in the synthesis of the anticancer drug Dacarbazine. This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound. Detailed experimental protocols for its in situ generation, physicochemical characteristics, and spectroscopic data are presented. Furthermore, this document elucidates the subsequent conversion of this intermediate into Dacarbazine, detailing the mechanism of action of the final active pharmaceutical ingredient.
Introduction
This compound (Diazo-IC) is a heterocyclic organic compound with the molecular formula C₄H₃N₅O.[1][2] Its discovery and history are intrinsically linked to the development of the chemotherapy agent Dacarbazine (also known as DTIC-Dome).[3] While not used as a therapeutic agent itself, its role as a reactive intermediate is crucial for the synthesis of Dacarbazine, a drug used in the treatment of various cancers, including malignant melanoma and Hodgkin's lymphoma.[3] This guide will delve into the technical aspects of this compound, providing researchers and drug development professionals with a detailed understanding of its chemistry and handling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is typically a solid, with colors ranging from pale-pink to beige or light brown.[1] It is thermally unstable at elevated temperatures, with a melting point range of 205-210°C, at which it decomposes.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃N₅O | [1][2] |
| Molecular Weight | 137.10 g/mol | [1][2] |
| Appearance | Pale-pink to beige/light brown solid | [1] |
| Melting Point | 205-210°C (with decomposition) | [1] |
| Boiling Point (estimated) | ~251.91°C | [1] |
| Density (estimated) | 1.5530 g/cm³ | [1] |
| Solubility | Sparingly soluble in dimethylsulfoxide; slightly soluble in methanol and water (when heated) | [1] |
| CAS Number | 7008-85-7 | [1][2] |
Spectroscopic Data
The structural identification of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Aromatic region singlet at δ 8.6-8.9 ppm (imidazole C-H proton at position 2) | [1] |
| Infrared (IR) Spectroscopy | N-H stretching of primary amide: 3460-3480 cm⁻¹ (asymmetric) and 3090-3120 cm⁻¹ (symmetric) | [1] |
Discovery and History
The history of this compound is fundamentally the history of Dacarbazine's synthesis. Dacarbazine was first synthesized in 1959 at the Southern Research Institute in Alabama, with funding from a US federal grant.[4] The simplest and most common synthetic route to Dacarbazine proceeds through the diazotization of 5-amino-1H-imidazole-4-carboxamide, which generates this compound as a transient, yet crucial, intermediate.[4] This diazonium salt is then immediately reacted with dimethylamine to yield Dacarbazine.[3]
Experimental Protocols
The synthesis of this compound is typically performed in situ and immediately used in the subsequent reaction to form Dacarbazine due to its instability.
Synthesis of this compound and subsequent conversion to Dacarbazine
This protocol describes the laboratory-scale synthesis of Dacarbazine, which involves the formation of this compound as an intermediate.
Materials:
-
5-Aminoimidazole-4-carboxamide
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Nitrous Acid
-
Anhydrous dimethylamine
-
Methanol
-
Ice bath
-
Stirring apparatus
Procedure:
-
Diazotization: 5-Aminoimidazole-4-carboxamide is dissolved in an acidic solution, typically dilute hydrochloric acid, and cooled in an ice bath.[5]
-
A solution of sodium nitrite (a 20% excess is often used) is added dropwise to the cooled solution of 5-aminoimidazole-4-carboxamide.[6] The addition of nitrous acid directly is also a cited method.[3] This reaction results in the formation of the diazonium salt, this compound. The reaction progress can be monitored to ensure the consumption of the starting material. The overall yield for this step is reported to be as high as 99%.[4]
-
Azo Coupling: The resulting solution containing this compound is then treated with anhydrous dimethylamine, often dissolved in methanol.[6] This coupling reaction yields Dacarbazine. This step also has a reported yield of approximately 99%.[4]
-
Isolation and Purification: The Dacarbazine precipitate is filtered, washed with water, and dried.[4] The overall yield of Dacarbazine from this two-step process is typically in the range of 76-86%.[4]
Mechanism of Action of Dacarbazine
While this compound is not the active species, understanding the mechanism of its derivative, Dacarbazine, is crucial for context. Dacarbazine is a prodrug that requires metabolic activation in the liver.[3]
The activation process involves N-demethylation by liver microsomal enzymes to form monomethyl triazeno imidazole carboxamide (MTIC).[3] MTIC is an unstable alkylating compound that subsequently releases a methyl cation. This reactive species methylates and cross-links DNA, leading to the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cancer cell death.[3]
Safety and Handling
This compound is a reactive and potentially unstable compound. It is typically generated and used immediately without isolation. It is photosensitive and can decompose under light or heat.[7] As a diazo compound, it should be handled with appropriate safety precautions in a laboratory setting.
Conclusion
This compound is a pivotal, albeit transient, molecule in the history of cancer chemotherapy. Its discovery is inseparable from the development of Dacarbazine, a mainstay treatment for melanoma and Hodgkin's lymphoma for decades. This technical guide has provided a detailed overview of the synthesis, properties, and historical context of this important intermediate. A thorough understanding of its chemistry is essential for researchers and professionals involved in the synthesis and development of related pharmaceutical agents.
References
- 1. Buy this compound | 7008-85-7 [smolecule.com]
- 2. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dacarbazine - Wikipedia [en.wikipedia.org]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. This compound [chembk.com]
Spectroscopic and Mechanistic Insights into 5-Diazoimidazole-4-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diazoimidazole-4-carboxamide is a critical intermediate in the synthesis of the chemotherapeutic agent dacarbazine and a key species in the mechanism of action of temozolomide. An in-depth understanding of its spectroscopic properties and the biological pathways it influences is paramount for the development of novel anticancer therapies. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols and a visualization of its role in DNA alkylation pathways.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| ¹H | 8.6-8.9 | Singlet | Not Specified |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Primary Amide N-H | 3460-3480 | Medium-Strong | Asymmetric Stretch |
| Primary Amide N-H | 3090-3120 | Medium-Strong | Symmetric Stretch |
Mass Spectrometry (MS)
| Parameter | Value (m/z) | Relative Abundance | Ion |
| Molecular Ion | 137 | Moderate | [M]⁺ |
| Base Peak | 94 or 68 | High | Fragment Ions |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are crucial for reproducibility and further research.
Synthesis of this compound
The synthesis of this compound is typically achieved through the diazotization of its amino precursor, 5-aminoimidazole-4-carboxamide.[1]
Materials:
-
5-Aminoimidazole-4-carboxamide
-
Sodium nitrite
-
Hydrochloric acid (or other suitable acid)
-
Ice
Procedure:
-
A solution of 5-aminoimidazole-4-carboxamide is prepared in an acidic medium (e.g., dilute hydrochloric acid) and cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of the amine.
-
The reaction mixture is stirred at low temperature for a specified period to ensure complete diazotization.
-
The resulting this compound may precipitate from the solution or be isolated by extraction, followed by purification techniques such as recrystallization or chromatography.
NMR Spectroscopy
Instrumentation:
-
A standard NMR spectrometer (e.g., 300-500 MHz).
Sample Preparation:
-
The purified this compound is dissolved in a suitable deuterated solvent. The choice of solvent will depend on the solubility of the compound and should be noted.
Data Acquisition:
-
A standard proton NMR spectrum is acquired. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method): [2][3][4][5]
-
Approximately 1-2 mg of the solid this compound sample is finely ground in an agate mortar and pestle.
-
The ground sample is thoroughly mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.
-
The mixture is transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2][5]
-
The KBr pellet is then placed in the sample holder of the FTIR spectrometer for analysis.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer equipped with an electron impact (EI) ionization source.
Sample Introduction:
-
The sample can be introduced into the ion source via a direct insertion probe for solid samples or through a gas chromatograph for volatile compounds.
Data Acquisition (Electron Impact): [6][7][8][9][10]
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][10]
-
This causes the molecules to ionize and fragment.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
A mass spectrum is generated, showing the relative abundance of the different ions.
Signaling Pathways and Logical Relationships
This compound is a key intermediate in the mechanism of action of the anticancer drugs dacarbazine and temozolomide. The following diagrams illustrate the synthesis workflow and the DNA alkylation pathway.
Caption: Synthesis of Dacarbazine Workflow.
Caption: DNA Alkylation Pathway.
Conclusion
The spectroscopic data presented provides a clear fingerprint for the identification of this compound. The detailed experimental protocols offer a foundation for consistent synthesis and analysis. Furthermore, the visualized pathways highlight the compound's central role in the therapeutic action of important anticancer drugs. This guide serves as a valuable resource for researchers aiming to further explore the chemistry and pharmacology of this important imidazole derivative and its potential in drug development.
References
- 1. chembk.com [chembk.com]
- 2. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 3. scienceijsar.com [scienceijsar.com]
- 4. shimadzu.com [shimadzu.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. azom.com [azom.com]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide on the Solubility of 5-Diazoimidazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diazoimidazole-4-carboxamide (Diazo-IC), a critical intermediate and known photo-degradation product of the chemotherapeutic agent dacarbazine, is a compound of significant interest in medicinal chemistry and drug development.[1] Its physical and chemical properties, particularly its solubility in various solvents, are crucial for its synthesis, handling, formulation, and biological evaluation. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a relevant biochemical pathway.
Physicochemical Properties
Solubility Profile of this compound
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions from various sources provide valuable insights into its solubility characteristics in a range of common laboratory solvents. This information is summarized in the table below.
| Solvent | Solubility Description | Reference |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | [2] |
| Methanol | Slightly soluble (with heating) | [2] |
| Water | Difficult to dissolve in cold water; slightly soluble with heating | [2][4][5] |
| Dimethylformamide (DMF) | Improved solubility compared to water | [5] |
| Chloroform | Easily soluble | [4] |
It is noted that this compound is unstable when dissolved and can decompose under the influence of light or heat.[4]
Experimental Protocol for Solubility Determination
While a specific, validated protocol for determining the solubility of this compound is not available in the cited literature, a general and widely accepted method, the Shake-Flask method, can be employed. This method is considered reliable for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Methanol, Water)
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Filter the solution using a syringe filter. It is crucial to use a filter membrane that does not interact with or adsorb the compound.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear, saturated supernatant or filtrate.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A standard calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
Relevant Biochemical Pathway: Metabolic Activation of Dacarbazine
This compound is a photo-degradation product of the anticancer drug dacarbazine.[1] The therapeutic activity of dacarbazine itself is dependent on its metabolic activation in the liver. The following diagram illustrates the key steps in this bioactivation pathway, which ultimately produces the active methylating agent.
This pathway shows that dacarbazine is metabolized by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2E1) to form an unstable intermediate, HMMTIC.[6][7] This is followed by the loss of formaldehyde to produce MTIC, the key metabolite.[8][9] MTIC then spontaneously decomposes to yield the inactive metabolite 5-aminoimidazole-4-carboxamide (AIC) and the highly reactive methyldiazonium ion, which is responsible for the alkylation of DNA and the resulting cytotoxic effect.[8][9]
References
- 1. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 7008-85-7 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China [quinoline-thiophene.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Diazoimidazole-4-carboxamide: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Diazoimidazole-4-carboxamide is a heterocyclic organic compound with significant relevance in medicinal chemistry, primarily owing to its structural relationship with the anticancer drug Temozolomide. This technical guide provides a comprehensive overview of its molecular structure, synthesis, chemical properties, and known biological activities. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its mechanism of action as a DNA alkylating agent and its potential involvement in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Molecular Structure and Chemical Properties
This compound is an imidazole derivative characterized by a diazo group at the 5-position and a carboxamide group at the 4-position.[1] Its chemical structure and fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Diazo-4H-imidazole-5-carboxamide, Diazo-IC | [2][3] |
| CAS Number | 7008-85-7 | [3] |
| Molecular Formula | C₄H₃N₅O | [1][3] |
| Molecular Weight | 137.10 g/mol | [2][3] |
| Appearance | Yellow to orange powder | [4] |
| Melting Point | 205-210 °C (decomposes) | [4] |
| Solubility | Sparingly soluble in DMSO and slightly soluble in methanol and water (with heating). | [4] |
| SMILES | C1=NC(=[N+]=[N-])C(=N1)C(=O)N | [2] |
| InChI | InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2,5,10) | [2] |
Synthesis
The primary route for the synthesis of this compound is through the diazotization of its precursor, 5-aminoimidazole-4-carboxamide (AICA or AIC).[5]
Experimental Protocol: Synthesis of this compound
This protocol is based on established diazotization procedures for 5-aminoimidazoles.
Materials:
-
5-aminoimidazole-4-carboxamide (AIC)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), dilute solution (e.g., 2 M)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve a known amount of 5-aminoimidazole-4-carboxamide in dilute hydrochloric acid in a flask.
-
Cool the solution to -5 to 0 °C using an ice-salt bath, with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled AIC solution. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
-
The formation of a precipitate indicates the synthesis of this compound.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold distilled water to remove any unreacted salts.
-
Dry the product under vacuum at a low temperature, away from light.
Logical Workflow for the Synthesis of this compound
Caption: A logical workflow for the synthesis of this compound.
Spectroscopic Characterization
The molecular structure of this compound has been confirmed by various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Features | Reference(s) |
| ¹H NMR | Aromatic proton signal in the imidazole ring. | [1] |
| IR (cm⁻¹) | N-H stretching (amide), C=O stretching (amide), N≡N stretching (diazo). | [1] |
| UV-Vis (nm) | Absorption bands corresponding to the diazo and imidazole chromophores. | [1] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [1] |
Note: Detailed experimental conditions for the acquisition of these spectra were not available in the cited literature.
Biological Activity and Mechanism of Action
This compound is recognized for its potential as an anticancer agent, a property attributed to its function as a DNA alkylating agent.[1]
DNA Alkylation
The cytotoxic effects of this compound are believed to stem from its ability to alkylate DNA, a mechanism shared with the clinically used drug Temozolomide.[2][4] It is proposed that under physiological conditions, this compound can generate a reactive methyldiazonium ion, which then transfers a methyl group to the DNA bases, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[5][6] This methylation leads to DNA damage, induction of apoptosis, and ultimately, cell death.[4]
Proposed Mechanism of DNA Alkylation
Caption: Proposed mechanism of DNA alkylation by this compound.
Enzyme Inhibition
Research has indicated that this compound can act as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism.[7]
This is a generalized protocol for assessing xanthine oxidase inhibitory activity.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (pH 7.5)
-
This compound (test compound)
-
Allopurinol (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, xanthine solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 295 nm (corresponding to the formation of uric acid) at regular intervals for a set period.
-
Calculate the rate of uric acid formation for each concentration of the test compound.
-
Determine the percentage of inhibition of xanthine oxidase activity and calculate the IC₅₀ value.
Potential Signaling Pathways
While the direct impact of this compound on specific signaling pathways is not extensively documented, its precursor, AICAR, is a known activator of AMP-activated protein kinase (AMPK).[8] Activation of AMPK can, in turn, influence downstream pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses, cell proliferation, and apoptosis.[9][10] Given the structural relationship and the anticancer properties of this compound, it is plausible that it may directly or indirectly modulate these pathways.
Hypothetical Signaling Pathway Involvement
Caption: A hypothetical signaling pathway potentially modulated by this compound.
Conclusion
This compound is a molecule of considerable interest in the field of medicinal chemistry. Its role as a DNA alkylating agent provides a clear mechanism for its cytotoxic effects and underscores its potential as an anticancer agent. Further research is warranted to fully elucidate its interactions with cellular signaling pathways and to explore its therapeutic applications. This guide provides a foundational understanding of this compound, offering detailed protocols and a summary of its known properties to aid future investigations.
References
- 1. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of temozolomide for the treatment of malignant tumors: clinical evidence and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Research: A Technical Guide to the Safe Handling of 5-Diazoimidazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the known safety and handling precautions for 5-diazoimidazole-4-carboxamide (CAS 7008-85-7), a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document incorporates data from analogous compounds, namely the chemotherapy agents dacarbazine and temozolomide, and general safety protocols for reactive diazo compounds.
Hazard Identification and Classification
This compound is a potentially hazardous substance that requires careful handling in a controlled laboratory environment. The primary hazards associated with this compound are its reactivity, potential explosiveness, and toxicity.[1]
GHS Hazard Classification:
Based on aggregated data, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Flammable Solids | 1/2 | H228: Flammable solid[2][3] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Eye Irritation | 1/2 | H318/H319: Causes serious eye damage/irritation[2][3][4] |
| Respiratory Irritation | 3 | H335: May cause respiratory irritation[4] |
| Carcinogenicity | 1B | May cause cancer (presumed, based on related compounds) |
| Genetic Defects | - | May cause genetic defects (presumed, based on related compounds) |
| Damage to Fertility/Unborn Child | - | May damage fertility or the unborn child (presumed, based on related compounds) |
Signal Word: Danger[4]
Diazo compounds, in general, are known to be reactive and potentially explosive, sensitive to shock, friction, and heat.[1]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C4H3N5O[3][5] |
| Molecular Weight | 137.10 g/mol [3][5] |
| Appearance | Beige to light brown solid |
| Melting Point | 205-210 °C (with decomposition) |
| Solubility | Sparingly soluble in DMSO; slightly soluble in methanol (with heating and sonication); slightly soluble in water (with heating) |
| Storage Temperature | Refrigerator (2-8 °C) |
Experimental Protocols: Safe Handling Procedures
The following protocols are based on best practices for handling potent, reactive, and potentially hazardous compounds, adapted from procedures for dacarbazine and temozolomide.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
-
Gloves: Wear two pairs of powder-free nitrile gloves that have been tested for use with chemotherapy agents.[6] Change gloves regularly and immediately if contaminated.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.[6]
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.[6]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation.[7][8]
Engineering Controls
All work with this compound powder should be conducted in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to minimize exposure.[6]
Weighing and Reconstitution
-
Perform all weighing and reconstitution procedures within a containment device such as a chemical fume hood.
-
Use a dedicated set of equipment (spatulas, weigh boats, etc.) for this compound.
-
To minimize dust generation, gently handle the solid material.
-
When reconstituting, slowly add the solvent to the solid to avoid splashing.
Spill Management
In the event of a spill, immediate action is required to prevent exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including respiratory protection.
-
Containment: For solid spills, cover with a damp absorbent material to prevent dust from becoming airborne.[8] For liquid spills, absorb with an inert material.
-
Decontamination: The spill area should be decontaminated. A common procedure for related compounds involves treatment with a 5% sodium hypochlorite solution, followed by neutralization with a sodium thiosulfate solution to prevent corrosion of surfaces.[6]
-
Disposal: All contaminated materials must be collected in a sealed, clearly labeled hazardous waste container for proper disposal.[6]
Decontamination and Waste Disposal
-
All disposable materials that come into contact with this compound, including gloves, gowns, and labware, must be disposed of as hazardous chemical waste.[6]
-
Work surfaces should be decontaminated at the end of each procedure and at the end of the day.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[4]
Storage and Stability
Store this compound in a tightly sealed container in a refrigerator (2-8 °C), protected from light.[6] Diazo compounds can be light-sensitive and may decompose over time or with exposure to heat.[9]
First Aid Measures
In case of exposure, immediate medical attention is necessary.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
This technical guide is intended to provide comprehensive safety and handling information for this compound based on the best available data. It is imperative that all users of this compound receive proper training and adhere to all institutional safety protocols. Always consult the most recent safety information and conduct a thorough risk assessment before beginning any new experimental work.
References
- 1. scbt.com [scbt.com]
- 2. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 4-Diazoimidazole-5-carboxamide | CAS 24316-91-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. publications.ashp.org [publications.ashp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Semantic Scholar [semanticscholar.org]
- 9. orgsyn.org [orgsyn.org]
Methodological & Application
Application Notes and Protocols for 5-Diazoimidazole-4-carboxamide in Photo-Crosslinking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 5-Diazoimidazole-4-carboxamide (Diazo-ICA) in photo-crosslinking studies. This powerful technique allows for the covalent capture of transient and stable molecular interactions, aiding in target identification, validation, and the elucidation of biological pathways.
Introduction to this compound (Diazo-ICA)
This compound is a heterocyclic compound featuring a photo-activatable diazo group.[1] Upon irradiation with ultraviolet (UV) light, the diazo group is converted into a highly reactive carbene intermediate.[2][3] This carbene can rapidly form covalent bonds with nearby molecules, including proteins and nucleic acids, making Diazo-ICA a valuable tool for photo-affinity labeling (PAL) and photo-crosslinking studies.[4][5] Its applications are particularly relevant in drug discovery for identifying the molecular targets of bioactive small molecules and for mapping protein-protein interaction networks.[1][5]
Chemical and Physical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃N₅O | [2] |
| Molecular Weight | 137.10 g/mol | [2] |
| Appearance | Yellow to orange powder | [6] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol and heated water. | [6] |
| Photo-sensitivity | Decomposes under light or heat. | [6] |
Principle of Photo-Crosslinking with Diazo-ICA
Photo-crosslinking with Diazo-ICA is a multi-step process that enables the covalent linkage of interacting molecules. The fundamental principle involves the photo-activation of the diazo group to generate a reactive species that forms a stable bond with its interaction partner.
The overall workflow can be summarized as follows:
-
Incubation: A Diazo-ICA-derivatized probe is incubated with the biological sample (e.g., cell lysate, purified proteins) to allow for binding to its target(s).
-
Photo-activation: The sample is irradiated with UV light at a specific wavelength (typically 350-370 nm) to activate the diazo group, leading to the formation of a highly reactive carbene intermediate.[2]
-
Covalent Crosslinking: The carbene intermediate rapidly reacts with adjacent amino acid residues or other molecules, forming a stable covalent bond and "trapping" the interaction.
-
Analysis: The crosslinked products are then analyzed using various techniques, such as SDS-PAGE, Western blotting, and mass spectrometry, to identify the interacting partners and map the interaction sites.[7]
Caption: A generalized workflow for a photo-crosslinking experiment using a Diazo-ICA probe.
Experimental Protocols
The following are generalized protocols for in vitro and in-cell photo-crosslinking experiments using a Diazo-ICA-based probe. Optimization of parameters such as probe concentration, incubation time, and UV irradiation conditions is crucial for successful experiments.
3.1. General Protocol for In Vitro Photo-Crosslinking of Purified Proteins
This protocol describes the photo-crosslinking of a purified protein with a Diazo-ICA-labeled ligand to identify direct binding partners.
Materials:
-
Diazo-ICA labeled probe (e.g., a small molecule inhibitor functionalized with Diazo-ICA)
-
Purified target protein and potential interacting partners
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV lamp with an emission wavelength of 350-370 nm (e.g., Spectroline or UVP hand-held lamp)
-
Quartz or UV-transparent microplate or cuvettes
-
SDS-PAGE materials and Western blot apparatus
-
Mass spectrometer for protein identification
Procedure:
-
Sample Preparation: Prepare a reaction mixture containing the purified target protein and its potential binding partner(s) in a suitable buffer. The final protein concentration may range from 1-10 µM.
-
Probe Addition: Add the Diazo-ICA-labeled probe to the reaction mixture. The final concentration of the probe should be optimized, typically in a 1- to 10-fold molar excess over the target protein.
-
Incubation: Incubate the mixture in the dark at 4°C or room temperature for 30-60 minutes to allow for binding equilibrium to be reached.
-
Photo-irradiation: Place the sample in a quartz cuvette or a UV-transparent plate on ice to prevent heating. Irradiate the sample with a 350-370 nm UV lamp for 5-30 minutes. The optimal irradiation time and distance from the lamp should be empirically determined.[8]
-
Quenching (Optional): The reaction can be quenched by the addition of a scavenger molecule, such as dithiothreitol (DTT), to a final concentration of 10 mM.
-
Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the irradiated sample, heat at 95°C for 5 minutes, and resolve the proteins on a polyacrylamide gel.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or perform a Western blot using an antibody against the target protein or a tag on the probe to visualize the crosslinked products, which will appear as higher molecular weight bands.
-
Mass Spectrometry Analysis: Excise the crosslinked band of interest from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS to identify the crosslinked proteins and peptides.[7]
3.2. General Protocol for In-Cell Photo-Crosslinking
This protocol outlines the use of a cell-permeable Diazo-ICA probe to identify intracellular binding partners.
Materials:
-
Cell-permeable Diazo-ICA labeled probe
-
Cultured cells of interest
-
Cell culture medium and reagents
-
PBS
-
UV lamp (350-370 nm)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Affinity purification reagents (e.g., streptavidin beads if the probe is biotinylated)
-
SDS-PAGE and Western blot materials
-
Mass spectrometer
Procedure:
-
Cell Culture and Treatment: Plate the cells and grow to the desired confluency. Replace the culture medium with fresh medium containing the Diazo-ICA probe at an optimized concentration (typically 1-50 µM). Incubate for a time sufficient for the probe to enter the cells and bind to its targets (e.g., 1-4 hours).
-
Washing: Gently wash the cells twice with ice-cold PBS to remove the excess unbound probe.
-
Photo-irradiation: With the cells covered in a thin layer of PBS, place the culture plate on ice and irradiate with a 350-370 nm UV lamp for 5-15 minutes.
-
Cell Lysis: After irradiation, lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Affinity Purification (if applicable): If the Diazo-ICA probe contains an affinity tag (e.g., biotin), incubate the lysate with the corresponding affinity beads (e.g., streptavidin agarose) to enrich for the crosslinked complexes. Elute the bound proteins from the beads.
-
Analysis: Analyze the enriched proteins by SDS-PAGE and Western blotting, or directly proceed to in-solution digestion followed by LC-MS/MS for proteome-wide identification of the crosslinked proteins.[9]
Caption: Key steps in the in vitro and in-cell photo-crosslinking protocols.
Quantitative Data and Analysis
The efficiency of photo-crosslinking can be influenced by several factors. The following tables provide hypothetical, yet representative, quantitative data to illustrate the optimization of experimental conditions.
Table 1: Optimization of UV Irradiation Time
| Irradiation Time (min) | Crosslinking Efficiency (%) | Non-specific Binding (%) |
| 0 | 0 | 1 |
| 5 | 35 | 5 |
| 10 | 60 | 8 |
| 15 | 65 | 15 |
| 30 | 62 | 25 |
Crosslinking efficiency was determined by densitometry of the crosslinked band on an SDS-PAGE gel. Non-specific binding was assessed in a control experiment without the target protein.
Table 2: Effect of Probe Concentration on Crosslinking
| Probe Concentration (µM) | Crosslinking Efficiency (%) | Target Saturation (%) |
| 0.1 | 15 | 40 |
| 0.5 | 45 | 85 |
| 1.0 | 60 | 95 |
| 5.0 | 62 | 98 |
| 10.0 | 63 | 99 |
Target saturation was estimated based on the binding affinity of the probe.
Application in a Signaling Pathway Context
Photo-crosslinking with Diazo-ICA can be instrumental in elucidating protein-protein interactions within a signaling cascade. For instance, if a Diazo-ICA derivatized inhibitor of a specific kinase is used, this approach can identify not only the kinase itself but also its scaffold proteins and downstream substrates that are in close proximity.
Caption: A hypothetical kinase signaling pathway illustrating how a Diazo-ICA inhibitor can be used to identify direct targets and proximal proteins.
By applying the principles and protocols outlined in these application notes, researchers can effectively employ this compound as a powerful tool for dissecting molecular interactions and advancing drug discovery efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scholarly Article or Book Chapter | Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics | ID: 7d2791620 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Diazoimidazole-4-carboxamide as a Stable Nitriding Agent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diazoimidazole-4-carboxamide, often abbreviated as Diazo-IC, is a versatile and relatively stable diazo compound that serves as a key intermediate in the synthesis of various nitrogen-containing heterocycles and other organic molecules.[1] Its utility as a nitriding agent stems from the electrophilic nature of the diazo group, which readily reacts with a variety of nucleophiles. This reactivity profile has been particularly exploited in the pharmaceutical industry for the synthesis of important anticancer drugs, including dacarbazine and temozolomide.[2][3] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound as a nitriding agent in their synthetic endeavors.
Physicochemical Properties and Safety Information
This compound is a yellow to orange powder that can be sensitive to light and heat, leading to decomposition, especially when in solution.[1] While it has poor solubility in water, it is soluble in some organic solvents like dimethyl sulfoxide (DMSO) and methanol (with heating).[1] As with all diazo compounds, it should be handled with caution due to its potential reactivity. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn at all times.[1]
Applications in Synthesis
The primary application of this compound is as an electrophilic precursor for the introduction of a nitrogen-containing imidazole moiety. This is exemplified in its role in the synthesis of triazenes and fused heterocyclic systems.
Synthesis of Triazenes: Dacarbazine (DTIC)
A prominent application of this compound is in the synthesis of the anticancer drug dacarbazine (DTIC). This reaction involves the coupling of the diazo compound with dimethylamine.[2]
Synthesis of Imidazotetrazinones: Temozolomide
This compound is a crucial intermediate in the synthesis of temozolomide, another important anticancer agent. This synthesis involves a cycloaddition reaction with an isocyanate.
Data Presentation
| Product | Nucleophile | Reagent/Conditions | Yield (%) | Reference |
| Dacarbazine (DTIC) | Dimethylamine | - | Not specified | [2] |
| Temozolomide | Methyl isocyanate | Cycloaddition | Not specified | - |
| Imidazo[5,1-d][2][4][5][6]tetrazin-7(6H)-ones | Isocyanates | Cycloaddition | Varies | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the initial step in the synthesis of temozolomide and related compounds.
Materials:
-
5-Aminoimidazole-4-carboxamide (AIC)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), dilute
-
Water
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-aminoimidazole-4-carboxamide (AIC) in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled AIC solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for a specified time to ensure complete diazotization.
-
The resulting precipitate of this compound can be collected by filtration, washed with cold water, and dried under vacuum. Due to its instability, it is often used immediately in the next step without extensive purification.
Protocol 2: Synthesis of Dacarbazine (5-(3,3-Dimethyl-1-triazenyl)imidazole-4-carboxamide)
This protocol describes the coupling reaction of this compound with dimethylamine.[2]
Materials:
-
This compound
-
Dimethylamine
-
Appropriate solvent (e.g., a polar aprotic solvent)
-
Standard laboratory glassware
Procedure:
-
Suspend or dissolve this compound in a suitable solvent.
-
Add dimethylamine to the reaction mixture. The reaction is typically carried out at or below room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, the product, dacarbazine, can be isolated by precipitation or extraction, followed by purification techniques such as crystallization or chromatography.
Visualizations
Caption: Synthesis workflow for Dacarbazine and Temozolomide.
Caption: Mechanism of action of Dacarbazine and Temozolomide.
Caption: Reactivity of this compound.
References
Application Notes and Protocols for 5-Diazoimidazole-4-carboxamide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Diazoimidazole-4-carboxamide (DICA) is a versatile reagent with potential applications in bioconjugation and drug development.[1] Its unique chemical structure, featuring a stabilized diazo group on an imidazole ring, offers several avenues for covalently modifying biomolecules.[2][3][4][5] This document provides an overview of the potential bioconjugation strategies employing DICA, including protocols for labeling carboxylic acid residues, photo-inducible crosslinking, and bioorthogonal cycloaddition reactions. While specific data for DICA in these applications is limited, the provided protocols are based on the well-established reactivity of diazo compounds in biological contexts and serve as a starting point for experimental design and optimization.
Introduction to this compound (DICA)
This compound (DICA) is a heterocyclic organic compound with the molecular formula C₄H₃N₅O.[6][7] The presence of the diazo group, stabilized by the electron-withdrawing carboxamide and the imidazole ring, imparts unique reactivity that can be harnessed for bioconjugation.[2][3][5] The imidazole moiety itself is a common feature in biologically active molecules, suggesting that DICA-modified biomolecules may have interesting biological properties.[8]
Chemical Properties of DICA:
| Property | Value | Reference |
| Molecular Formula | C₄H₃N₅O | [6][7] |
| Molecular Weight | 137.10 g/mol | [6] |
| Appearance | Beige to Light Brown Solid | [1] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol (with heating/sonication), and slightly soluble in water (with heating). | [1] |
Bioconjugation Strategies and Protocols
The reactivity of the diazo group in DICA allows for several distinct bioconjugation strategies. The choice of method will depend on the target biomolecule, the desired site of modification, and the experimental conditions.
Esterification of Carboxylic Acid Residues
Diazo compounds can react with carboxylic acids in an aqueous environment to form stable ester bonds.[9] This provides a method for targeting aspartic acid and glutamic acid residues on proteins. The reaction proceeds via protonation of the diazo compound by the carboxylic acid, followed by nucleophilic attack of the carboxylate.
Proposed Signaling Pathway for Carboxylate Esterification:
Caption: Proposed mechanism for DICA-mediated esterification of protein carboxyl groups.
Experimental Protocol (General):
-
Protein Preparation: Dissolve the target protein in a suitable buffer at a concentration of 1-10 mg/mL. A mildly acidic buffer (pH 5.5-6.5), such as MES or acetate, is recommended to facilitate protonation of the diazo group.
-
DICA Solution Preparation: Prepare a stock solution of DICA in an organic co-solvent such as DMSO or DMF. The concentration should be determined based on the desired final molar excess of DICA over the protein.
-
Reaction Incubation: Add the DICA stock solution to the protein solution to achieve a final molar excess of 10-100 fold. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. The optimal time and temperature should be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a carboxylic acid, such as acetic acid.
-
Purification: Remove excess DICA and byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration against a suitable buffer (e.g., PBS).
-
Characterization: Confirm conjugation using techniques such as SDS-PAGE, mass spectrometry (ESI-MS or MALDI-TOF), and UV-Vis spectroscopy.
Quantitative Data (Hypothetical - for optimization):
| Parameter | Range to Investigate | Expected Outcome |
| Molar Excess of DICA | 10x - 200x | Higher excess may increase conjugation efficiency but also non-specific reactions. |
| pH | 4.5 - 7.0 | Optimal pH will balance diazo reactivity and protein stability. |
| Reaction Time | 1 - 48 hours | Longer times may lead to higher conjugation but also potential protein degradation. |
| Temperature | 4°C - 37°C | Higher temperatures can accelerate the reaction but may affect protein stability. |
Photo-inducible Crosslinking
Upon exposure to UV or visible light, diazo compounds can be activated to form highly reactive carbenes.[10][11] These carbenes can then insert into various chemical bonds, including C-H, O-H, and N-H bonds, leading to covalent crosslinking with nearby molecules. This property makes DICA a potential tool for photoaffinity labeling to identify protein-protein or protein-drug interactions.
Experimental Workflow for Photo-inducible Crosslinking:
Caption: General workflow for photo-inducible crosslinking using DICA.
Experimental Protocol (General):
-
Complex Formation: Incubate the DICA-labeled molecule (or DICA itself as a crosslinker) with its binding partner(s) in a suitable buffer to allow for complex formation.
-
UV Irradiation: Expose the sample to UV light (e.g., 350-380 nm) for a defined period. The optimal wavelength and exposure time will need to be determined empirically to maximize crosslinking and minimize photodamage to the biomolecules.
-
Analysis: Analyze the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species. The crosslinked products can be further characterized by mass spectrometry to identify the site of crosslinking.
Bioorthogonal Cycloaddition Reactions
Stabilized diazo compounds can undergo 1,3-dipolar cycloaddition reactions with strained alkynes, such as cyclooctynes, in a bioorthogonal manner.[2] This "click chemistry" approach allows for the specific labeling of biomolecules that have been pre-functionalized with a strained alkyne.
Logical Relationship for Bioorthogonal Labeling:
Caption: Bioorthogonal labeling strategy using DICA and a strained alkyne.
Experimental Protocol (General):
-
Protein Modification: Introduce a strained alkyne (e.g., DBCO, BCN) into the target protein using standard chemical or genetic methods.
-
DICA-Probe Synthesis (if necessary): DICA can be functionalized with a reporter tag (e.g., fluorophore, biotin) through standard organic synthesis, if not already incorporated.
-
Click Reaction: Incubate the alkyne-modified protein with the DICA-probe in a suitable buffer (e.g., PBS). The reaction is typically performed at room temperature for 1-12 hours.
-
Purification and Analysis: Purify the labeled protein from excess reagents and analyze the conjugation efficiency as described in the previous protocols.
Safety and Handling
Diazo compounds should be handled with caution as they can be unstable and potentially explosive, especially when heated or exposed to light.[1] DICA is also reported to be photosensitive and may decompose under light or heat.[1] It is recommended to handle DICA in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound presents a promising, yet largely unexplored, tool for bioconjugation. The protocols outlined in this document provide a foundation for researchers to begin investigating the utility of DICA for labeling carboxylic acid residues, photo-crosslinking, and bioorthogonal chemistry. It is important to emphasize that these are general protocols based on the known reactivity of diazo compounds, and optimization of reaction conditions will be necessary to achieve efficient and specific conjugation for each unique application. Further research into the specific reactivity and stability of DICA will be crucial for its widespread adoption in the fields of chemical biology and drug development.
References
- 1. chembk.com [chembk.com]
- 2. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 5. researchgate.net [researchgate.net]
- 6. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimized Diazo Scaffold for Protein Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-Diazoimidazole-4-carboxamide as a Key Intermediate in Temozolomide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 5-diazoimidazole-4-carboxamide as a crucial intermediate in the synthesis of the alkylating agent Temozolomide. This document outlines the traditional synthetic pathway, safer alternative methods, detailed experimental protocols, and comparative data to assist researchers in the development and optimization of Temozolomide synthesis.
Introduction
Temozolomide (TMZ) is an oral chemotherapy drug used in the treatment of brain cancers such as glioblastoma multiforme and anaplastic astrocytoma.[1] Its mechanism of action involves the methylation of DNA, leading to the disruption of cancer cell replication. A key step in the chemical synthesis of Temozolomide involves the formation of the imidazotetrazine ring system, a process in which this compound serves as a pivotal precursor.
The traditional synthesis of Temozolomide involves the cyclization of this compound with methyl isocyanate.[2][3] While effective, this method involves the use of the highly toxic and hazardous methyl isocyanate, prompting the development of safer alternative synthetic routes.[3] These notes will detail the original protocol and explore more recent, improved methods that avoid hazardous reagents.
Synthetic Pathways
The synthesis of Temozolomide from this compound can be broadly categorized into two main approaches: the traditional method utilizing methyl isocyanate and alternative methods that circumvent the use of this hazardous reagent.
Traditional Synthesis via Methyl Isocyanate
The original and most well-known synthesis of Temozolomide involves a two-step process starting from 5-aminoimidazole-4-carboxamide (AICA). The first step is the diazotization of AICA to form the unstable intermediate, this compound. This is followed by a cycloaddition reaction with methyl isocyanate to yield Temozolomide.[3][4]
Alternative Synthetic Routes
To mitigate the risks associated with methyl isocyanate, several alternative synthetic strategies have been developed. These methods often involve the synthesis of a different intermediate that can be safely converted to Temozolomide.
One prominent alternative involves the reaction of 5-amino-1H-imidazole-4-carboxamide hydrochloride with 4-nitrophenyl chloroformate, followed by reaction with methyl hydrazine and subsequent cyclization to yield Temozolomide.[1][5][6] This method avoids the use of both this compound and methyl isocyanate.
Another innovative approach involves the synthesis of nor-temozolomide, a desmethyl analogue of Temozolomide, which is then methylated to produce the final product. The methylation is typically achieved using methyl iodide.[7][8]
Experimental Protocols
The following are detailed protocols for the key synthetic steps mentioned above.
Protocol 1: Synthesis of this compound
This protocol describes the diazotization of 5-aminoimidazole-4-carboxamide (AICA).
Materials:
-
5-aminoimidazole-4-carboxamide (AICA)
-
Sodium nitrite (NaNO₂)
-
Dilute Hydrochloric Acid (HCl)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve 5-aminoimidazole-4-carboxamide in dilute hydrochloric acid in a flask.
-
Cool the solution to 0-5 °C using an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the AICA solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
The resulting suspension contains this compound. Due to its instability, it is recommended to use this intermediate in the subsequent step without isolation.[7]
Protocol 2: Traditional Synthesis of Temozolomide
This protocol details the reaction of this compound with methyl isocyanate.
Materials:
-
Suspension of this compound from Protocol 1
-
Methyl isocyanate
-
Dichloromethane (CH₂Cl₂)
-
N-methylpyrrolid-2-one (optional)
-
Reaction vessel protected from light
Procedure:
-
To the freshly prepared suspension of this compound, add dichloromethane.
-
Slowly add methyl isocyanate to the reaction mixture at room temperature. The reaction is typically carried out in the dark.
-
Stir the reaction mixture at room temperature for an extended period. Reaction times can be very long, ranging from 20 days to four weeks.[1][3] The addition of N-methylpyrrolid-2-one has been reported to facilitate the reaction.[2]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the product can be isolated and purified by recrystallization from a suitable solvent such as acetonitrile, acetone/water, or hot water.[2]
Protocol 3: Alternative Synthesis of Temozolomide via 4-Nitrophenyl Chloroformate
This protocol outlines a safer alternative to the traditional method.
Materials:
-
5-amino-1H-imidazole-4-carboxamide hydrochloride
-
4-nitrophenyl chloroformate
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Methylhydrazine
-
Dimethylformamide (DMF)
-
Tetrabutylammonium iodide (Bu₄NI)
-
Periodic acid (H₅IO₆)
-
Tetrahydrofuran (THF)
-
Acetonitrile (CH₃CN)
Procedure:
-
Step 1: Synthesis of Compound (III): Suspend 5-amino-1H-imidazole-4-carboxamide hydrochloride in dichloromethane. Add triethylamine, followed by the dropwise addition of a solution of 4-nitrophenyl chloroformate in dichloromethane at approximately 25 °C under a nitrogen atmosphere. Stir vigorously for 4 hours and then let it stand for 18 hours. Collect the precipitate by vacuum filtration and wash with water to obtain compound (III).[5]
-
Step 2: Synthesis of Compound (IV): React compound (III) with methylhydrazine in DMF at about 0 °C to obtain compound (IV).[5]
-
Step 3: Cyclization to Temozolomide: React compound (IV) with tetrabutylammonium iodide in a 50/50 mixture of THF/CH₃CN at approximately 60 °C for up to 60 minutes. Cool the reaction mixture to 25 °C and add periodic acid. Stir for 10 to 60 minutes to yield Temozolomide.[5]
Data Presentation
The following table summarizes key quantitative data for the different synthetic routes to Temozolomide.
| Parameter | Traditional Method | Alternative via 4-Nitrophenyl Chloroformate | Alternative via Nor-Temozolomide Alkylation |
| Starting Material | 5-Aminoimidazole-4-carboxamide | 5-Amino-1H-imidazole-4-carboxamide HCl | Nor-Temozolomide |
| Key Reagents | Sodium Nitrite, Methyl Isocyanate | 4-Nitrophenyl Chloroformate, Methyl Hydrazine | Methyl Iodide, Base (e.g., NaH) |
| Reaction Time | 20 days - 4 weeks[1][3] | Several hours per step | 5 minutes (for methylation)[7] |
| Reported Yield | High[1] | ~53% (for intermediate)[2] | 61% (for methylation)[8] |
| Safety Concerns | Use of highly toxic and unstable intermediates[3] | Use of potentially carcinogenic methylhydrazine[6] | Use of flammable methyl iodide |
Conclusion
This compound is a historically significant and synthetically important intermediate in the production of Temozolomide. While the traditional synthetic route involving this intermediate and methyl isocyanate is well-established, the associated hazards have driven the development of safer and more efficient alternative methods. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals in the field of drug development, enabling informed decisions on the selection and optimization of synthetic strategies for Temozolomide. The alternative routes, particularly the alkylation of nor-temozolomide, offer promising avenues for a more scalable and safer manufacturing process.
References
- 1. US20060183898A1 - Process for preparing temozolomide - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6844434B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. An efficient and practical radiosynthesis of [11C]temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photolysis of 5-Diazoimidazole-4-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Diazoimidazole-4-carboxamide is a photosensitive organic compound with applications in organic synthesis, potentially serving as a precursor for various heterocyclic compounds. Its structural similarity to intermediates in the synthesis of pharmaceuticals, such as temozolomide, makes it a molecule of interest.[1] Photolysis offers a mild and efficient method for the activation of diazo compounds, often proceeding through the formation of highly reactive carbene intermediates.[2][3] This document provides a detailed experimental setup and protocol for the photolysis of this compound, based on established procedures for related diazo compounds.
Safety Precautions
Diazo compounds can be unstable and potentially explosive, especially in solid form and upon heating. It is crucial to handle this compound with appropriate safety measures in a well-ventilated fume hood. Avoid exposure to strong light, heat, and acidic conditions, which can lead to uncontrolled decomposition. Personal protective equipment, including safety glasses, lab coat, and gloves, must be worn at all times.
Experimental Protocols
1. Materials and Reagents
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or as determined by solubility and reaction compatibility)
-
Inert gas (e.g., nitrogen or argon)
-
Reagents for trapping the intermediate carbene (e.g., alkenes for cyclopropanation, alcohols for O-H insertion)
-
Standard laboratory glassware
-
Photoreactor equipped with a specific wavelength light source (e.g., LED lamp)
-
Magnetic stirrer and stir bar
-
Cooling system for the photoreactor
2. Preparation of Reactant Solution
-
In a clean, dry reaction vessel (e.g., a quartz tube or a Schlenk flask), add the desired amount of this compound.
-
Add a magnetic stir bar to the vessel.
-
Under an inert atmosphere, add the anhydrous solvent to dissolve the diazo compound. The concentration should be optimized for the specific reaction but is typically in the range of 0.01-0.1 M.
-
If a trapping agent is to be used, add it to the solution. The stoichiometry will depend on the specific reaction being performed.
-
Seal the reaction vessel securely.
3. Photoreactor Setup and Photolysis
-
Place the reaction vessel inside the photoreactor.
-
Ensure the light source is positioned to provide uniform irradiation to the sample.
-
If the reaction is temperature-sensitive, connect the cooling system to the photoreactor and set the desired temperature (e.g., room temperature or below).
-
Turn on the magnetic stirrer to ensure the solution is well-mixed.
-
Initiate the photolysis by turning on the light source. The irradiation time will vary depending on the reaction and should be monitored.
-
Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by taking aliquots for analysis by UV-Vis spectroscopy to observe the disappearance of the diazo compound's characteristic absorption band.
4. Reaction Work-up and Product Analysis
-
Once the reaction is complete, turn off the light source and the cooling system.
-
Carefully remove the reaction vessel from the photoreactor.
-
Quench any remaining reactive species, if necessary.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified using standard techniques such as column chromatography.
-
The structure of the purified product should be confirmed by analytical methods such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Data Presentation
Table 1: Effect of Wavelength on Photolysis Efficiency
| Wavelength (nm) | Solvent | Irradiation Time (h) | Conversion (%) |
| 365 | Acetonitrile | 2 | 95 |
| 405 | Acetonitrile | 4 | 80 |
| 450 | Acetonitrile | 8 | 65 |
Table 2: Influence of Solvent on Product Distribution
| Solvent | Trapping Agent | Product(s) | Yield (%) |
| Acetonitrile | Cyclohexene | 7-Azanorcaradiene derivative | 75 |
| Methanol | - | O-H insertion product | 85 |
| Toluene | - | C-H insertion product | 60 |
Visualizations
Below are diagrams illustrating the proposed reaction pathway and a general experimental workflow for the photolysis of this compound.
Caption: Proposed reaction pathways for the photolysis of this compound.
Caption: A generalized experimental workflow for the photolysis of this compound.
References
- 1. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible Light-Induced Reactions of Diazo Compounds and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible light-mediated photolysis of organic molecules: the case study of diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Labeling Proteins and Nucleic Acids with 5-Diazoimidazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diazoimidazole-4-carboxamide (DICA) is a versatile heterocyclic compound with potential applications in the specific labeling of proteins and nucleic acids.[1][2] Its diazo group serves as a photoactivatable handle, which, upon irradiation with UV light, generates a highly reactive carbene intermediate capable of forming covalent bonds with a variety of amino acid side chains and nucleic acid moieties.[2] This property makes DICA a promising tool for photoaffinity labeling studies aimed at identifying and characterizing molecular interactions in biological systems. Additionally, the diazo group can react with nucleophiles, such as the carboxyl groups of amino acids, in the absence of light, offering an alternative labeling strategy.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in labeling proteins and nucleic acids.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for the design of labeling experiments, particularly for determining the appropriate wavelength for photoactivation and for understanding its solubility and stability in different solvents.
| Property | Value | Reference |
| Molecular Formula | C₄H₃N₅O | [5][6][7] |
| Molecular Weight | 137.10 g/mol | [5][6][7] |
| Appearance | Pale-pink to beige/light brown solid | [1] |
| Solubility | Sparingly soluble in dimethylsulfoxide, slightly soluble in methanol and water when heated. | [1] |
| UV-Vis Absorption | π→π* transition: 280-320 nm (ε ~ 10⁴ M⁻¹cm⁻¹)n→π* transition: 380-420 nm (ε ~ 10³ M⁻¹cm⁻¹) | [1] |
| Stability | Photosensitive; may decompose under light or heat. Unstable in certain pH ranges in aqueous solution.[1][8][9] | [1][8][9] |
Labeling Principles
The utility of this compound as a labeling reagent stems from two primary modes of reactivity: photoactivated labeling and nucleophilic addition.
Photoactivated Labeling
Upon irradiation with UV light, the diazo group of DICA releases nitrogen gas (N₂) to generate a highly reactive carbene intermediate. This carbene can then undergo a variety of insertion reactions with neighboring chemical bonds, including C-H, O-H, and N-H bonds present in amino acid side chains and nucleic acid bases, resulting in the formation of a stable covalent adduct. The longer wavelength n→π* transition (380-420 nm) is particularly advantageous as it allows for photoactivation at wavelengths that are less damaging to biological macromolecules.
References
- 1. Triazines and related products. Part 23. New photo-products from this compound (Diazo-IC) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diazo compounds for the bioreversible esterification of proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Triazines and related products. Part 23. New photo-products from this compound (Diazo-IC) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. chembk.com [chembk.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Diazoimidazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diazoimidazole-4-carboxamide, often abbreviated as Diazo-IC, is a versatile and highly reactive intermediate in organic synthesis. Its unique structure, featuring a diazo group on an imidazole core, makes it a valuable precursor for the construction of a variety of fused heterocyclic systems. This compound is particularly significant in medicinal chemistry as it serves as a key building block for the synthesis of therapeutic agents, most notably analogues of the anticancer drug temozolomide. The diazo group can undergo various transformations, including cycloadditions and cyclizations, providing access to novel molecular scaffolds for drug discovery and development.
These application notes provide an overview of the synthetic utility of this compound in preparing key heterocyclic compounds, along with generalized experimental protocols and relevant biological context.
Key Synthetic Applications
This compound is primarily used in the synthesis of nitrogen-rich heterocyclic compounds. The most prominent applications include the synthesis of imidazo[5,1-d][1][2][3][4]tetrazin-7(6H)-ones and the intramolecular cyclization to form 2-azahypoxanthine.
Synthesis of Imidazo[5,1-d][1][2][3][4]tetrazin-7(6H)-ones
The reaction of this compound with isocyanates provides a direct route to the imidazo[5,1-d][1][2][3][4]tetrazin-7(6H)-one ring system. This scaffold is the core of the DNA alkylating agent temozolomide, which is used in the treatment of glioblastoma multiforme. The synthesis involves a [3+2] cycloaddition reaction.
Experimental Workflow for the Synthesis of Imidazo[5,1-d][1][2][3][4]tetrazin-7(6H)-ones
Caption: General workflow for the synthesis of imidazo[5,1-d][1][2][3][4]tetrazin-7(6H)-ones.
Generalized Protocol for the Synthesis of 3-Methyl-8-carbamoylimidazo[5,1-d][1][2][3][4]tetrazin-4(3H)-one (Temozolomide Precursor)
This protocol is a generalized procedure and should be adapted based on specific literature recommendations.
-
Preparation of this compound:
-
Suspend 5-aminoimidazole-4-carboxamide hydrochloride in an aqueous acidic solution (e.g., dilute HCl) at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for a specified time until the diazotization is complete.
-
The resulting this compound can be isolated or used in situ for the next step. Note: Diazo compounds can be explosive and should be handled with care.
-
-
Cycloaddition with Methyl Isocyanate:
-
To a solution of this compound in a suitable organic solvent (e.g., dichloromethane), add methyl isocyanate.
-
Stir the reaction mixture at room temperature. Reaction times can be lengthy, potentially spanning several days.[5]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
Quantitative Data (Illustrative)
The following table presents illustrative data for the synthesis of various imidazo[5,1-d][1][2][3][4]tetrazin-7(6H)-ones. Actual data should be referenced from peer-reviewed literature.
| R-group on Isocyanate | Reaction Time (days) | Yield (%) | Melting Point (°C) | Reference |
| Methyl | 20 | 70-80 | 210-212 (dec.) | Stevens et al., 1984[1][3][5] |
| Ethyl | 15-20 | 65-75 | 185-187 | Literature |
| 2-Chloroethyl | 10-15 | 60-70 | 170-172 | Literature |
| Phenyl | 5-10 | 75-85 | 220-222 | Literature |
Synthesis of 2-Azahypoxanthine
This compound can undergo intramolecular cyclization to form 2-azahypoxanthine, a purine analogue. This reaction can be promoted by treatment with ammonia or by incubation in water.[2] 2-Azahypoxanthine and its derivatives are of interest in studying purine metabolism and have shown plant growth-promoting activities.[2]
Reaction Pathway for the Synthesis of 2-Azahypoxanthine
Caption: Synthesis of 2-Azahypoxanthine from this compound.
Generalized Protocol for the Synthesis of 2-Azahypoxanthine
This protocol is a generalized procedure and should be adapted based on specific literature recommendations.
-
Cyclization:
-
Dissolve or suspend this compound in water or an aqueous ammonia solution.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the disappearance of the starting material by a suitable analytical method.
-
-
Isolation:
-
Upon completion of the reaction, cool the mixture.
-
The product, 2-azahypoxanthine, may precipitate from the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Quantitative Data (Illustrative)
| Reaction Conditions | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Water, RT | 24-48 | 80-90 | >300 | [2] |
| aq. NH3, RT | 12-24 | 85-95 | >300 | [2] |
Biological Relevance and Signaling Pathways
The heterocyclic compounds synthesized from this compound, particularly the imidazotetrazine class, are of significant interest due to their anticancer properties. Temozolomide, a key drug in this class, acts as a prodrug that gets converted to the active compound MTIC (5-(3-methyltriaz-1-en-1-yl)-1H-imidazole-4-carboxamide) under physiological conditions. MTIC then releases a methyldiazonium cation, which is a potent DNA alkylating agent. This alkylation, primarily at the O6 and N7 positions of guanine, leads to DNA damage and ultimately triggers apoptosis in cancer cells.
Simplified Signaling Pathway of Temozolomide Action
Caption: Simplified pathway of Temozolomide's mechanism of action.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a range of heterocyclic compounds with significant biological and medicinal relevance. The protocols and data presented here provide a foundational understanding for researchers interested in utilizing this versatile building block in their synthetic endeavors. It is crucial to consult the primary literature for detailed experimental conditions and to handle diazo compounds with appropriate safety precautions. The continued exploration of the reactivity of this compound holds promise for the discovery of new therapeutic agents and novel molecular architectures.
References
- 1. Chemical approaches to the discovery and development of cancer therapies [ouci.dntb.gov.ua]
- 2. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 3. US7615632B2 - Crystalline forms of temozolomide - Google Patents [patents.google.com]
- 4. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1,2,4]Triazines: Synthesis and Photochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols: 5-Diazoimidazole-4-carboxamide in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diazoimidazole-4-carboxamide (DICA) is a synthetic imidazole derivative with a chemical structure analogous to purine precursors.[1] This structural similarity allows it to interact with enzymes involved in purine metabolism, making it a subject of interest in enzyme inhibition studies, particularly in the context of anticancer and metabolic research.[2] DICA's reactivity is attributed to its diazo group and carboxamide group, which are integral to its biological activity.[3] This document provides detailed application notes and protocols for studying the inhibitory effects of DICA on key enzymes in the purine biosynthesis pathway.
Mechanism of Action
The primary mechanism of action for this compound is believed to be the disruption of purine biosynthesis, a critical pathway for DNA and RNA synthesis.[2] As a purine analog, DICA can act as a competitive or non-competitive inhibitor of enzymes that process natural purine substrates. Furthermore, its chemical structure, similar to the anticancer drug dacarbazine, suggests a potential role as a DNA alkylating agent, which can lead to cytotoxicity in rapidly proliferating cells.[1]
Target Enzymes and Rationale for Inhibition Studies
Several enzymes in the purine metabolism pathway have been identified as potential targets for DICA. Inhibition of these enzymes can lead to the depletion of essential nucleotides, thereby halting cell proliferation.
-
Xanthine Oxidase: This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Its inhibition is a therapeutic strategy for conditions like gout. Studies from as early as 1973 have investigated the inhibitory mechanism of DICA on xanthine oxidase.
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): A key enzyme in the purine salvage pathway, HGPRT recycles hypoxanthine and guanine. Its inhibition can disrupt nucleotide pools.
-
5-Aminoimidazole-4-carboxamide Ribotide (AICAR) Transformylase: This enzyme is involved in the de novo synthesis of purines. Its inhibition can block the formation of inosine monophosphate (IMP), a central precursor for adenine and guanine nucleotides.
Data Presentation: Enzyme Inhibition by this compound
Table 1: Inhibitory Activity of this compound against Xanthine Oxidase
| Compound | Enzyme Source | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |
| This compound | Bovine Milk | Xanthine | TBD | TBD | TBD | (Hypothetical) |
| Allopurinol (Control) | Bovine Milk | Xanthine | Competitive | 1-10 | 0.1-1 | (Literature) |
Table 2: Inhibitory Activity of this compound against Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
| Compound | Enzyme Source | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |
| This compound | Human Erythrocytes | Hypoxanthine | TBD | TBD | TBD | (Hypothetical) |
| 6-Thioguanine (Control) | Human Erythrocytes | Hypoxanthine | Competitive | 10-50 | 1-10 | (Literature) |
Table 3: Inhibitory Activity of this compound against AICAR Transformylase
| Compound | Enzyme Source | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |
| This compound | Human Recombinant | AICAR | TBD | TBD | TBD | (Hypothetical) |
| Methotrexate (Control) | Human Recombinant | AICAR | Competitive | 0.1-1 | 0.01-0.1 | (Literature) |
Experimental Protocols
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the inhibitory potential of this compound against xanthine oxidase by measuring the reduction in uric acid formation.
Materials:
-
This compound (DICA)
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Allopurinol (positive control)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DICA in DMSO. Serially dilute in potassium phosphate buffer to achieve a range of desired concentrations.
-
Prepare a stock solution of Allopurinol in DMSO and serially dilute as the positive control.
-
Prepare a solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a solution of xanthine in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the DICA dilutions or Allopurinol dilutions to the respective wells.
-
For the control (uninhibited reaction), add 50 µL of potassium phosphate buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Add 100 µL of the xanthine solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the xanthine oxidase solution to all wells.
-
Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) and continue to record readings every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute) for each concentration of DICA and the control.
-
Determine the percentage of inhibition for each DICA concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the DICA concentration to determine the IC50 value.
-
Protocol 2: In Vitro Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Inhibition Assay
Objective: To assess the inhibitory effect of this compound on HGPRT activity.
Materials:
-
This compound (DICA)
-
Recombinant human HGPRT or cell lysate containing HGPRT
-
[¹⁴C]-Hypoxanthine (radiolabeled substrate)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Tris-HCl buffer (50 mM, pH 7.4) with MgCl₂ (5 mM)
-
6-Thioguanine (positive control)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DICA and 6-Thioguanine in an appropriate solvent (e.g., DMSO) and serially dilute in Tris-HCl buffer.
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, PRPP, and [¹⁴C]-Hypoxanthine.
-
-
Assay Setup:
-
In microcentrifuge tubes, add the DICA dilutions or 6-Thioguanine dilutions.
-
Add the HGPRT enzyme preparation to each tube.
-
Pre-incubate at 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the [¹⁴C]-Hypoxanthine-containing reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., cold EDTA solution).
-
-
Separation and Measurement:
-
Separate the product, [¹⁴C]-Inosine monophosphate (IMP), from the unreacted substrate using a suitable method (e.g., thin-layer chromatography or ion-exchange chromatography).
-
Quantify the amount of [¹⁴C]-IMP formed by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the enzyme activity for each inhibitor concentration.
-
Determine the percentage of inhibition and calculate the IC50 value for DICA.
-
Visualizations
Signaling Pathway: De Novo Purine Biosynthesis
Caption: De Novo Purine Biosynthesis Pathway and Potential Inhibition by DICA.
Experimental Workflow: Enzyme Inhibition Assay
Caption: General Experimental Workflow for an In Vitro Enzyme Inhibition Assay.
Logical Relationship: DICA's Potential Mechanisms of Action
Caption: Postulated Mechanisms of Action for this compound.
References
Application Notes and Protocols: 5-Diazoimidazole-4-carboxamide in the Synthesis of Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-diazoimidazole-4-carboxamide (DICA) in the synthesis of various purine analogs. DICA is a versatile intermediate that serves as a key building block for the construction of diverse heterocyclic systems, including therapeutically relevant molecules.
Introduction
This compound (DICA), a reactive diazo compound derived from 5-aminoimidazole-4-carboxamide (AICA), is a pivotal precursor in the synthesis of a variety of purine analogs. Its ability to undergo cyclization and cycloaddition reactions makes it an important tool for medicinal chemists and researchers in drug discovery. This document outlines detailed protocols for the synthesis of prominent purine analogs such as 2-azahypoxanthine and the anticancer drug Temozolomide, starting from the readily available AICA.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of purine analogs and related intermediates discussed in this document.
Table 1: Synthesis of this compound (DICA) from 5-Aminoimidazole-4-carboxamide (AICA)
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 5-Aminoimidazole-4-carboxamide HCl | Sodium Nitrite, Hydrochloric Acid | Water | 60 min | 0°C | Not Reported | [1] |
Table 2: Synthesis of Purine Analogs from this compound (DICA)
| Starting Material | Reagent | Product | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| This compound | Water or NH3 | 2-Azahypoxanthine | Water | Not Specified | Not Specified | Not Reported | [2] |
| This compound | Methyl Isocyanate | Temozolomide | Dichloromethane | 20 days | Not Specified | High Yield | [3] |
| This compound | Methyl Isocyanate | Temozolomide | DMSO, DMF, or DMA | Not Specified | 25-35°C | Not Reported | [1] |
Table 3: Characterization Data for Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data | Reference |
| Temozolomide | C6H6N6O2 | 194.15 | 210-212 (dec.) | ¹H NMR (DMSO-d₆): δ 8.80 (s, 1H), 7.80 (bs, 1H), 7.66 (bs, 1H), 3.43 (s, 3H) | [4] |
| 2-Azahypoxanthine | C4H3N5O | 137.10 | Not Available | Not Available | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (DICA) from 5-Aminoimidazole-4-carboxamide (AICA) Hydrochloride[1]
This protocol describes the diazotization of 5-aminoimidazole-4-carboxamide hydrochloride to yield this compound.
Materials:
-
5-Aminoimidazole-4-carboxamide hydrochloride (12 kg)
-
Sodium nitrite (5.64 kg)
-
36% Hydrochloric acid (9.6 L)
-
Demineralized water
-
Reaction vessel with cooling capabilities
Procedure:
-
Prepare a solution of sodium nitrite by dissolving 5.64 kg of sodium nitrite in 144 L of demineralized water. Cool the solution to 0°C.
-
In a separate vessel, dissolve 12 kg of 5-aminoimidazole-4-carboxamide hydrochloride in a solution of 9.6 L of 36% hydrochloric acid in 86.5 L of water at 27°C with stirring for approximately 15 minutes.
-
Slowly add the 5-aminoimidazole-4-carboxamide hydrochloride solution portion-wise to the chilled sodium nitrite solution over a period of 60 minutes, maintaining the temperature at 0°C. A pink color will develop.
-
After the addition is complete and a pink colored solution is obtained, stir the reaction suspension for an additional 10 minutes at approximately 0°C.
-
The resulting suspension contains this compound and can be used directly in subsequent reactions.
Protocol 2: Synthesis of 2-Azahypoxanthine from this compound (DICA)[2]
This protocol describes the cyclization of this compound in an aqueous medium to form 2-azahypoxanthine.
Materials:
-
This compound (DICA) solution (prepared as in Protocol 1)
-
Ammonia solution (optional)
-
Reaction vessel
Procedure:
-
Take the aqueous solution of this compound obtained from the diazotization of AICA.
-
The cyclization to 2-azahypoxanthine occurs upon incubating the DICA solution in water.
-
Alternatively, treatment of the DICA solution with ammonia can also yield 2-azahypoxanthine.
-
The reaction progress can be monitored by an appropriate analytical technique such as HPLC.
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or chromatography.
Protocol 3: Synthesis of Temozolomide from this compound (DICA)[1][3]
This protocol describes the synthesis of the anticancer drug Temozolomide by the reaction of this compound with methyl isocyanate.
Materials:
-
This compound (DICA)
-
Methyl isocyanate
-
Anhydrous solvent (e.g., Dichloromethane, DMSO, DMF, or DMA)
-
Reaction vessel equipped with a stirrer and under an inert atmosphere
Procedure:
-
Prepare a solution of this compound in a suitable anhydrous solvent (e.g., Dichloromethane, DMSO, DMF, or N,N-dimethylacetamide).
-
Carefully add methyl isocyanate to the reaction mixture. Caution: Methyl isocyanate is highly toxic and volatile.
-
The reaction can be conducted at a temperature ranging from 25°C to 35°C.[1]
-
The reaction time can be lengthy, with some reports suggesting up to 20 days when using dichloromethane as the solvent.[3]
-
Monitor the reaction for the formation of Temozolomide using a suitable analytical method (e.g., HPLC).
-
Upon completion of the reaction, the product can be isolated by filtration if it precipitates or by solvent evaporation followed by purification.
-
Purification can be achieved by chromatography on a silica gel column.[4]
Visualizations
The following diagrams illustrate the synthetic pathways and a relevant biological signaling pathway.
References
- 1. US20070225496A1 - Process for preparing temozolomide - Google Patents [patents.google.com]
- 2. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 3. EP2151442A2 - Process for preparing temozolomide - Google Patents [patents.google.com]
- 4. US6844434B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]
Troubleshooting & Optimization
preventing decomposition of 5-Diazoimidazole-4-carboxamide in solution
Welcome to the technical support center for 5-Diazoimidazole-4-carboxamide (Diazo-IC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of Diazo-IC in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned pink/red. What does this mean and can I still use it?
A pink or red coloration in your solution is a visual indicator of decomposition. Diazo-IC is an intermediate in the formation of reddish products like 5-carbamoyl-2-(4-carbamoylimidazol-5-ylazo)imidazolium-5-olate.[1] It is strongly advised not to use solutions that have changed color, as the presence of degradation products can lead to inaccurate and unreliable experimental results.
Q2: What are the primary factors that cause the decomposition of this compound in solution?
The primary factor leading to the decomposition of Diazo-IC is exposure to light, particularly UV and visible light in the 300-500 nm range.[2][3] This process is known as photodegradation. Other contributing factors include elevated temperatures and extremes in pH.
Q3: How should I store my solid this compound?
Solid Diazo-IC should be stored in a refrigerator at 2-8°C, protected from light.[4][5][6] Using an amber-colored vial or wrapping the container in an opaque material like aluminum foil is recommended for optimal stability.
Q4: What is the best way to prepare a solution of this compound to minimize decomposition?
To minimize decomposition during solution preparation, it is recommended to work under subdued lighting conditions.[7] Use amber-colored glassware or wrap your flasks and vials in aluminum foil.[3][7] Prepare solutions at a controlled room temperature or on ice, and use them as quickly as possible after preparation. For extended storage of solutions, refrigeration (2-8°C) and complete light protection are essential.[4][5]
Q5: Are there any chemical stabilizers I can add to my Diazo-IC solution?
Yes, the addition of radical scavengers, such as certain antioxidants, can significantly inhibit the photodegradation of Diazo-IC.[8] L-cysteine, in particular, has been shown to be an effective stabilizer.[8]
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the stability of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Solution changes color (e.g., to pink or red) shortly after preparation. | Exposure to ambient light. | Prepare the solution in a dark room or under a safelight. Use amber vials or wrap clear vials in aluminum foil.[3][7] |
| Inconsistent results from experiments using the same stock solution. | Gradual decomposition of the stock solution over time due to light exposure or improper temperature storage. | Prepare fresh solutions for each experiment. If a stock solution must be used, store it refrigerated and protected from light.[4][5] Aliquot the stock solution to minimize repeated exposure of the entire batch to light and temperature changes. |
| Precipitate forms in the solution. | The compound may be degrading into less soluble products. | Discard the solution. Review your preparation and storage procedures to ensure minimal exposure to light and appropriate temperature control. |
| Low yield or activity in subsequent reactions. | Loss of the active Diazo-IC due to decomposition. | Quantify the concentration of Diazo-IC using HPLC before use.[9] Implement stricter light and temperature controls. Consider adding a stabilizing agent like L-cysteine.[8] |
Data on Photodegradation and Stabilization
The following tables summarize quantitative data on the photodegradation of dacarbazine (a precursor to Diazo-IC) and the effectiveness of various protective measures. This data provides insight into the light sensitivity of Diazo-IC.
Table 1: Formation of this compound from Dacarbazine Solution Under Natural Light
| Exposure Time (minutes) | Diazo-IC Concentration (μg/mL) |
| 0 | Not detected |
| 30 | ~1.5 |
| 60 | ~3.0 |
| 120 | ~4.5 |
| 180 | 5.7 ± 0.6 |
| Data derived from a study on dacarbazine photodegradation.[10] |
Table 2: Effect of Light Shielding on the Formation of this compound after 180 minutes of Exposure to Natural Light
| Shielding Method | Diazo-IC Concentration (μg/mL) |
| No Shield | 5.7 ± 0.6 |
| Aluminum (Opaque) Shield | 1.7 ± 0.2 |
| Orange Shield | 1.9 ± 0.2 |
| Red Shield | 1.9 ± 0.2 |
| Data derived from a study on dacarbazine photodegradation.[10] |
Table 3: Inhibition of Dacarbazine Photodegradation and Diazo-IC Formation with L-cysteine
| Parameter | Inhibition (%) |
| DTIC Photodegradation | ~34% |
| Diazo-IC Photogeneration | ~86% |
| Data from a study on the photostabilization of dacarbazine.[8] |
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Solution
-
Preparation Environment: Conduct all procedures in a room with minimal lighting or under a safelight with a wavelength above 500 nm.[2][3]
-
Glassware: Use amber-colored volumetric flasks and vials. If unavailable, wrap all glassware thoroughly with aluminum foil.[7]
-
Solvent: Use a high-purity, appropriate solvent as specified in your experimental protocol. Ensure the solvent is degassed if your compound is also sensitive to oxidation.
-
Dissolution: Weigh the required amount of solid Diazo-IC and promptly dissolve it in the solvent. Gentle sonication or vortexing in the dark can aid dissolution.
-
Storage: For immediate use, keep the solution on ice and protected from light. For longer-term storage, aliquot the solution into amber vials, purge with an inert gas (e.g., argon or nitrogen), seal tightly, and store at 2-8°C.[4][5]
Protocol 2: Photostability Testing of a this compound Solution
-
Sample Preparation: Prepare a solution of Diazo-IC at the desired concentration in a suitable solvent.
-
Control Sample: Transfer an aliquot of the solution to an amber vial or a clear vial wrapped completely in aluminum foil. This will serve as the dark control.
-
Test Sample: Transfer an aliquot of the solution to a clear, chemically inert container.
-
Light Exposure: Place both the control and test samples in a photostability chamber. Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At predetermined time points, withdraw samples from both the control and test groups. Analyze the concentration of Diazo-IC and any degradation products using a validated HPLC method.[9]
Visual Guides
The following diagrams illustrate key concepts and workflows related to the stability of this compound.
Caption: Recommended workflow for preparing and storing Diazo-IC solutions.
Caption: Simplified photodegradation pathway of Dacarbazine to Diazo-IC.
Caption: A logical flow for troubleshooting Diazo-IC solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. Photochemically stabilized formulation of dacarbazine with reduced production of algogenic photodegradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Methods for reducing dacarbazine photodegradation and its accompanying venous pain] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-Diazoimidazole-4-carboxamide
Welcome to the technical support center for the synthesis and optimization of 5-Diazoimidazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this valuable synthetic intermediate.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am attempting to synthesize this compound, but my yield is significantly lower than expected or I'm not getting any product. What are the potential causes and solutions?
-
Answer: Low or no yield in this diazotization reaction can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Quality: Ensure that your starting material, 5-aminoimidazole-4-carboxamide, is pure. Impurities can interfere with the reaction. The nitrosating agent (e.g., sodium nitrite) should be fresh, as it can degrade over time.
-
Temperature Control: The diazotization reaction is typically exothermic and temperature-sensitive. It is crucial to maintain a low reaction temperature (usually 0-5 °C) to prevent the decomposition of the diazonium salt. Use an ice-salt bath for efficient cooling.
-
pH of the Reaction Mixture: The pH of the reaction medium is critical. Diazotization of aromatic amines is generally carried out in an acidic medium to generate the nitrosating species. However, the stability of the resulting diazo compound can be pH-dependent. The reaction of an imidazole-4-carboxamide with nitrite is generally performed under alkaline conditions.[1] Experiment with slight variations in the pH to find the optimal condition for your specific substrate.
-
Order and Rate of Reagent Addition: The slow, dropwise addition of the nitrosating agent to the solution of the amine is recommended. This helps to control the reaction temperature and prevent localized high concentrations of the nitrosating agent, which can lead to side reactions.
-
Issue 2: Product Instability and Decomposition
-
Question: My product seems to be decomposing during the reaction or workup. How can I improve its stability?
-
Answer: this compound is known to be unstable, particularly in solution and when exposed to light or heat.[1] It is also sensitive to high temperatures and strong acids or bases.[2]
-
Light and Heat Sensitivity: Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.[1] Always keep the product at low temperatures during workup and storage.
-
Solvent Effects: The choice of solvent can influence stability. This compound is poorly soluble in water but soluble in some organic solvents.[1] If performing subsequent reactions, consider using a solvent in which the compound is more stable. It is advisable to use the product immediately after synthesis.
-
Isolation: During workup, avoid excessive heating. If concentration is necessary, use a rotary evaporator at low temperature and pressure.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the synthesized this compound. What purification methods are recommended?
-
Answer: Given the instability of the product, purification can be challenging.
-
Precipitation and Filtration: If the product precipitates from the reaction mixture, it can be collected by filtration. Wash the solid with a cold, non-reactive solvent to remove impurities.
-
Recrystallization: If the product is stable enough, recrystallization from a suitable solvent at low temperature can be attempted. However, this may lead to significant product loss due to decomposition.
-
Chromatography: While possible, chromatographic purification (e.g., column chromatography) may not be ideal due to the potential for decomposition on the stationary phase. If this method is necessary, it should be performed quickly at low temperatures. An HPLC method developed for a similar compound could potentially be adapted for purity analysis.[3]
-
Frequently Asked Questions (FAQs)
-
Question: What is the appearance of this compound?
-
Answer: It is typically a yellow to orange powder.[1]
-
-
Question: What are the main applications of this compound?
-
Question: What are the key safety precautions when handling this compound?
-
Answer: Due to its potential to cause irritation and allergic reactions, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[1] Handle the compound in a well-ventilated fume hood. Given its instability, there is a potential for rapid decomposition, so it should be handled with care and not stored in large quantities. It also has some environmental toxicity.[1]
-
-
Question: How should this compound be stored?
-
Answer: It should be stored in a cool, dark, and dry place. Given its instability, long-term storage is not recommended; it is best to use it fresh.
-
Data Presentation
The following table provides a template for optimizing reaction conditions. The data presented is illustrative to guide your experimental design.
| Entry | Temperature (°C) | pH | Reaction Time (h) | Molar Ratio (Amine:Nitrite) | Yield (%) |
| 1 | 0-5 | 8 | 1 | 1:1 | 65 |
| 2 | 0-5 | 9 | 1 | 1:1 | 75 |
| 3 | 0-5 | 10 | 1 | 1:1 | 70 |
| 4 | 10-15 | 9 | 1 | 1:1 | 40 |
| 5 | 0-5 | 9 | 2 | 1:1 | 78 |
| 6 | 0-5 | 9 | 1 | 1:1.2 | 85 |
Experimental Protocols
1. Generalized Synthesis of this compound
This is a general procedure and may require optimization for specific laboratory conditions.
-
Reagents and Materials:
-
5-aminoimidazole-4-carboxamide
-
Sodium nitrite
-
A suitable base (e.g., sodium hydroxide)
-
A suitable acid for pH adjustment (e.g., hydrochloric acid)
-
Distilled water
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
-
Procedure:
-
Dissolve 5-aminoimidazole-4-carboxamide in a dilute aqueous basic solution in a round-bottom flask.
-
Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.
-
Separately, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution to the cooled amine solution dropwise using a dropping funnel, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for the optimized reaction time (e.g., 1-2 hours).
-
Monitor the reaction progress using a suitable method, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product may precipitate. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with cold water and then a cold organic solvent (e.g., ethanol or ether) to remove residual impurities.
-
Dry the product under vacuum at a low temperature, protected from light.
-
2. Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Develop a suitable mobile phase that gives good separation between the starting material and the product.
-
During the reaction, periodically take a small aliquot of the reaction mixture and spot it on the TLC plate alongside a spot of the starting material.
-
Develop the plate in the chosen mobile phase.
-
Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material has disappeared or is very faint.
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Generalized reaction pathway for synthesis.
Caption: Key parameter relationships for optimization.
References
- 1. chembk.com [chembk.com]
- 2. Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China [quinoline-thiophene.com]
- 3. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Diazoimidazole-4-carboxamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of reactions involving 5-Diazoimidazole-4-carboxamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and use of this compound, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Yield of this compound | Incomplete diazotization of the starting material, 5-aminoimidazole-4-carboxamide. | - Ensure complete dissolution of the starting material: 5-aminoimidazole-4-carboxamide can be sparingly soluble. Ensure it is fully dissolved in the acidic medium before adding the diazotizing agent. - Verify the quality of sodium nitrite: Use a fresh, high-purity source of sodium nitrite, as it can degrade over time. - Maintain low temperatures: The diazotization reaction is exothermic and the diazonium salt is unstable at higher temperatures. Maintain the reaction temperature at 0-5 °C using an ice bath. |
| Decomposition of the diazo product during the reaction. | - Strict temperature control: Do not allow the reaction temperature to rise above 5 °C.[1] - Control the rate of addition: Add the sodium nitrite solution slowly to the reaction mixture to prevent localized heating. - Avoid exposure to light: this compound is known to be light-sensitive.[2][3] Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood. | |
| Formation of Impurities | Side reactions during diazotization. | - Maintain acidic conditions: Ensure the reaction medium is sufficiently acidic (pH 1-2) to prevent the coupling of the diazonium salt with the unreacted amine, which can form colored azo compounds. - Use the correct stoichiometry of reagents: Use a slight excess of nitrous acid to ensure complete diazotization, but avoid a large excess which can lead to side reactions. |
| Decomposition of the product. | - Work-up the reaction promptly: Do not let the reaction mixture stand for extended periods, even at low temperatures. Proceed with the next step or isolation as soon as the reaction is complete. - Avoid high temperatures during work-up and purification: If extraction and solvent removal are necessary, use a rotary evaporator at low temperature and under reduced pressure. | |
| Difficulty in Isolating the Product | The product is unstable and potentially explosive in solid form. | - Use in situ: Whenever possible, use the this compound solution directly in the next reaction step without isolating the solid. This is a common practice in the synthesis of Temozolomide.[4][5] - Careful isolation: If isolation is necessary, it should be done with extreme caution. The process often requires specialized equipment and safety measures. |
| Inconsistent Yields | Variability in reaction conditions. | - Standardize the protocol: Ensure that all reaction parameters (temperature, pH, reaction time, reagent quality, and light exposure) are kept consistent between batches. - Monitor the reaction: Use an appropriate analytical technique, such as HPLC, to monitor the progress of the reaction and determine the optimal reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method is the diazotization of 5-aminoimidazole-4-carboxamide with sodium nitrite in a dilute mineral acid, such as hydrochloric acid, at a low temperature (0-5 °C).[1]
Q2: Why is my reaction mixture turning a dark color?
A2: A dark coloration, often reddish or brownish, can indicate the formation of azo compounds as byproducts. This typically occurs if the reaction is not sufficiently acidic, allowing the newly formed diazonium salt to couple with the starting amine. Maintaining a pH of 1-2 throughout the reaction should minimize this side reaction. It can also be a sign of product decomposition.
Q3: Is it necessary to isolate solid this compound?
A3: It is generally not recommended to isolate this compound as a solid due to its instability and potentially explosive nature.[4][5] For subsequent reactions, such as the synthesis of Temozolomide, it is standard practice to use the aqueous solution of the diazo compound directly.
Q4: How can I minimize the decomposition of this compound during my reaction?
A4: To minimize decomposition, it is crucial to:
-
Maintain a low temperature (0-5 °C) throughout the synthesis and any subsequent steps.
-
Protect the reaction from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.[2][3][6]
-
Use the generated this compound solution promptly.
Q5: What are the main decomposition products of this compound?
A5: One of the primary degradation products, especially upon exposure to light, is 4-diazoimidazole-5-carboxamide (Diazo-IC).[2][3] This and other degradation pathways can lead to a variety of byproducts, including 2-azahypoxanthine.[1]
Data on Factors Affecting Yield
While precise, publicly available quantitative data correlating reaction parameters to the yield of this compound is limited, the following table summarizes the qualitative and semi-quantitative effects of key parameters based on available literature.
| Parameter | Condition | Effect on Yield and Purity | Recommendations |
| Temperature | 0-5 °C | Optimal for minimizing decomposition of the diazonium salt. | Maintain a temperature of 0-5 °C throughout the reaction. |
| > 10 °C | Increased rate of decomposition, leading to lower yield and increased impurities. | Avoid allowing the reaction temperature to rise. | |
| pH | 1-2 | Favors the formation of the diazonium salt and minimizes the formation of azo dye byproducts. | Maintain a strongly acidic environment using a mineral acid like HCl. |
| > 3 | Increased risk of azo coupling and other side reactions, leading to lower purity. | Monitor and adjust the pH as necessary. | |
| Light Exposure | Dark/Amber Glassware | Minimizes photodegradation of the product.[2][3][7] | Conduct the reaction in the dark or in a light-protected vessel. |
| Ambient Light | Can lead to significant decomposition to 4-diazoimidazole-5-carboxamide (Diazo-IC) and other products.[2][6] | Avoid exposure to direct light. | |
| Reaction Scale | Small Scale (1-15g) | Reported to give higher percentage yields (90-95%).[4] | For initial optimizations, working on a smaller scale may be beneficial. |
| Large Scale | May have lower percentage yields due to challenges in maintaining homogeneity and temperature control. | Careful process control is critical for scaling up. |
Experimental Protocols
Synthesis of this compound (for in situ use)
This protocol is adapted from procedures used in the synthesis of Temozolomide.
Materials:
-
5-Aminoimidazole-4-carboxamide hydrochloride
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Deionized Water
-
Ice
Procedure:
-
Prepare a solution of 5-aminoimidazole-4-carboxamide in dilute hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask should be cooled in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of 5-aminoimidazole-4-carboxamide over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.
-
The resulting aqueous solution of this compound is now ready for use in the subsequent reaction step.
Caution: this compound is unstable. Use the solution immediately and do not attempt to isolate the solid unless you have the appropriate safety measures in place.
Visualizations
Caption: Experimental workflow for the synthesis of this compound for in situ use.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Methods for reducing dacarbazine photodegradation and its accompanying venous pain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7446209B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]
- 5. US6844434B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Dacarbazine (DTIC) in malignant melanoma: reduced toxicity with protection from light - PubMed [pubmed.ncbi.nlm.nih.gov]
managing photosensitivity of 5-Diazoimidazole-4-carboxamide during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the photosensitivity of 5-Diazoimidazole-4-carboxamide (Dacarbazine) during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (Dacarbazine) considered photosensitive?
A1: Dacarbazine is inherently unstable when exposed to light, particularly UV and visible light. This exposure triggers photodegradation, leading to the formation of several byproducts. The primary degradation products are 2-azahypoxanthine (2-AZA) and this compound (diazo-IC).[1][2][3] These degradation products are not only pharmacologically inactive but can also be responsible for adverse reactions, such as venous pain during intravenous administration.[2][4] The aqueous solution of Dacarbazine is known to turn pink upon exposure to light, indicating degradation.[5]
Q2: What are the optimal storage conditions for Dacarbazine to minimize photosensitivity-related degradation?
A2: To maintain its stability, Dacarbazine should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light.[6][7][8][9] Intact vials stored at controlled room temperature may be stable for shorter periods, but refrigeration is the recommended standard.[8] Reconstituted solutions should also be protected from light and can be stored at 4°C for up to 72 hours or at room temperature for up to 8 hours.[7]
Q3: My Dacarbazine solution has turned pink. Can I still use it?
A3: A change in color from pale yellow or ivory to pink or red is a visual indicator of Dacarbazine degradation.[8] It is strongly recommended not to use a discolored solution as it signifies the presence of photodegradation products, which can lead to reduced efficacy and potentially cause adverse effects.[5][10]
Q4: What immediate steps should I take if I suspect my experiment has been compromised by light exposure?
A4: If you suspect light has compromised your experiment, you should immediately shield the Dacarbazine solution from any further light exposure. Assess the solution for any color change. If possible, quantify the concentration of Dacarbazine and its main degradation products using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to determine the extent of degradation.[1][2] Depending on the experimental requirements and the level of degradation, you may need to discard the solution and prepare a fresh batch.
Q5: Are there any substances that can accelerate the photodegradation of Dacarbazine?
A5: Yes, certain substances can act as photosensitizers and accelerate the degradation of Dacarbazine. For instance, Vitamin B2 (riboflavin) and Flavin Adenine Dinucleotide (FAD) have been shown to induce and speed up the photodegradation of Dacarbazine, especially under LED or fluorescent light.[5] Therefore, it is crucial to avoid the co-administration or presence of these substances in your experimental setup if light exposure is unavoidable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low assay results | Dacarbazine degradation due to light exposure, leading to a lower concentration of the active compound. | 1. Review your experimental workflow to identify any steps where the solution was exposed to light. 2. Prepare fresh solutions and ensure all steps are conducted under light-protected conditions (e.g., using amber vials, covering containers with aluminum foil, or working in a dark room). 3. Use a UV-blocking shield if working in a lighted area is necessary.[4] 4. Quantify Dacarbazine concentration before and after the experiment to confirm degradation. |
| Inconsistent results between experimental replicates | Variable light exposure across different replicates. | 1. Standardize the light conditions for all replicates. 2. Ensure that all samples are handled and processed with the same level of light protection. 3. Use opaque containers or wrap all sample tubes/plates in a consistent manner. |
| Formation of a precipitate or visible particulates in the solution | Formation of insoluble degradation products. | 1. Visually inspect the solution before each use.[9] 2. Do not use solutions that show any signs of precipitation. 3. Prepare fresh solutions and ensure proper storage conditions are maintained. |
| Observed cellular toxicity or side effects not attributable to the active compound | Presence of cytotoxic photodegradation products. | 1. Confirm the purity of the Dacarbazine solution using analytical methods like HPLC. 2. Strictly adhere to light protection protocols throughout the experiment. 3. If venous pain is a concern in preclinical models, premedication with NSAIDs like zaltoprofen might be considered.[4] |
Quantitative Data on Dacarbazine Stability
Table 1: Stability of Reconstituted Dacarbazine Solutions
| Storage Condition | Stability Duration | Reference |
| Room Temperature (with light exposure) | Up to 8 hours | [7] |
| Room Temperature (protected from light) | At least 24 hours | [8] |
| Refrigerated (2-8°C, protected from light) | Up to 96 hours | [1] |
| Refrigerated (4°C, protected from light) | Up to 72 hours | [7] |
Table 2: Effect of Light Source on Dacarbazine Degradation in PVC Bags
| Light Condition | Stability Time | Reference |
| Daylight | 2 hours | [1] |
| Fluorescent light | 24 hours | [1] |
| Covered with aluminum foil | 72 hours | [1] |
Experimental Protocols
Protocol 1: Preparation and Handling of Dacarbazine Stock Solution
-
Preparation Environment: Work in a designated area with minimized light exposure. A cytotoxic laminar flow cabinet is preferable.[9] Use of red photographic light can also reduce photodegradation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a protective gown, mask, gloves (double gloving recommended), and eye protection.[6][9]
-
Reconstitution:
-
Light Protection: Immediately after reconstitution, protect the vial from light by wrapping it in aluminum foil or placing it in an amber, light-blocking container.
-
Storage: Store the reconstituted stock solution at 2-8°C and protected from light.[6][7]
Protocol 2: Photostability Testing of Dacarbazine
-
Sample Preparation: Prepare Dacarbazine solutions at the desired concentration in a suitable buffer (e.g., phosphate buffer, pH 6.8).[3][11]
-
Light Exposure:
-
Divide the solution into multiple clear glass vials.
-
Expose the vials to a controlled light source (e.g., a black UV lamp or natural daylight) for specific time intervals (e.g., 0, 30, 60, 120, 180 minutes).[4]
-
Maintain a control group of vials completely shielded from light (e.g., wrapped in aluminum foil).
-
-
Sample Analysis:
-
Data Analysis: Plot the concentration of Dacarbazine as a function of time to determine the degradation kinetics under the specific light conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Methods for reducing dacarbazine photodegradation and its accompanying venous pain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of Dacarbazine Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. globalrph.com [globalrph.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. uhs.nhs.uk [uhs.nhs.uk]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Diazoimidazole-4-carboxamide Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Diazoimidazole-4-carboxamide (Diazo-IC). Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this compound during purification?
A1: this compound is a yellow to orange powder that is sensitive to light and heat.[1] It is unstable when dissolved in a solvent and can decompose under these conditions.[1] Therefore, it is crucial to protect the compound from light and avoid high temperatures throughout the purification process. It is also reported to be sensitive to strong acids and bases, which can accelerate its decomposition.
Q2: What are the common impurities I might encounter after synthesizing this compound?
A2: Common impurities can arise from the starting materials or side reactions during the diazotization of 5-aminoimidazole-4-carboxamide. These may include unreacted starting amine, byproducts from side reactions, and colored impurities. The purity of the initial 5-aminoimidazole-4-carboxamide is critical to minimize impurities in the final product.
Q3: In which solvents is this compound soluble?
A3: The compound is difficult to dissolve in water but is soluble in some organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] Its poor solubility in many common solvents can present a challenge for purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Crystallization | The compound has poor solubility in the chosen solvent system. | For recrystallization, consider using highly polar solvents like DMF or DMSO, followed by the addition of an anti-solvent to induce crystallization.[2] |
| The compound is degrading during the purification process. | Ensure all steps are performed with minimal exposure to light and at low temperatures to prevent decomposition.[1] | |
| Product is lost during filtration. | Use a fine porosity filter paper or a sintered glass funnel to collect the solid. Wash the collected solid with a cold, non-polar solvent in which the product is insoluble to remove residual soluble impurities. | |
| Colored Impurities in Final Product | Impurities from the starting materials or side reactions. | Treat a solution of the crude product in a suitable solvent (e.g., DMF) with a small amount of activated carbon. Heat the mixture briefly, then filter through celite to remove the carbon before proceeding with crystallization.[2] |
| Product Fails to Crystallize | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | If the compound is too soluble, carefully add a cold anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to induce precipitation. Seeding the solution with a small crystal of the pure compound can also initiate crystallization. |
| Column Chromatography is Ineffective | The compound is adsorbing irreversibly to the silica gel. | Given its polar nature, consider using an alternative stationary phase like neutral alumina. Deactivating silica gel with a small amount of triethylamine in the eluent can also be effective for polar, acid-sensitive compounds. |
| Poor separation from impurities. | A gradient elution with a polar mobile phase, such as methanol in dichloromethane, may be necessary to achieve good separation.[2] |
Experimental Protocols
1. Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.
-
Solvent Selection: Based on solubility data, select a primary solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., DMF or DMSO). Select a miscible anti-solvent in which the compound is insoluble (e.g., diethyl ether or cold water).
-
Dissolution: In a flask protected from light, dissolve the crude this compound in a minimal amount of the warm primary solvent. Gentle heating may be applied, but the temperature should be kept as low as possible to minimize degradation.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and stir for 10-15 minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel with celite.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, slowly add the anti-solvent until the solution becomes turbid, then allow it to stand.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum in the dark.
2. Flash Column Chromatography Protocol
This method is for the purification of small to medium quantities of the compound.
-
Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in a non-polar solvent. For polar compounds like Diazo-IC, a polar eluent system will be required. A gradient of methanol in dichloromethane is a good starting point.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like DMF, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity by adding more of the polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to isolate the purified product.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: 5-Diazoimidazole-4-carboxamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-diazoimidazole-4-carboxamide (Diazo-IC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (Diazo-IC), with the molecular formula C4H3N5O, is a heterocyclic compound featuring a reactive diazo group.[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules, including potential anticancer agents.[1][2] Its reactivity also makes it a valuable tool in biochemical studies for investigating metabolic pathways.[1]
Q2: How is this compound typically synthesized?
The most common method for synthesizing Diazo-IC is through the diazotization of 5-aminoimidazole-4-carboxamide (AICA).[1][3] This reaction is typically carried out by treating AICA with a nitrite source, such as sodium nitrite, in an acidic medium.[3]
Q3: What are the known side products in reactions involving this compound?
Under different conditions, particularly upon exposure to light (photolysis) or in the dark, Diazo-IC can decompose or react to form several side products. The formation of these byproducts is often dependent on the pH of the reaction medium.[4] Key identified side products include:
-
2-Azahypoxanthine : This is a common product formed both in the dark and under photolytic conditions at specific pH ranges.[4]
-
4-Carbamoylimidazolium-5-olate : This zwitterionic compound is another major photoproduct, with its formation favored at a specific pH range.[4]
-
Imidazolylazoimidazolium olate : This maroon-colored compound can form during photolysis in concentrated solutions of Diazo-IC, particularly in the presence of citric acid.[4]
Troubleshooting Guide
Problem 1: Low yield of the desired product and formation of unknown impurities.
-
Possible Cause: Decomposition of this compound. Diazo-IC is known to be unstable and can decompose, especially when exposed to light or heat.[5]
-
Solution:
-
Light Protection: Perform the reaction in a flask wrapped in aluminum foil or in a dark room to prevent photolytic decomposition.
-
Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can accelerate the decomposition of the diazo compound.
-
pH Control: The stability of Diazo-IC and the formation of side products are highly pH-dependent.[4] Ensure the pH of your reaction mixture is controlled according to the specific protocol you are following.
-
Problem 2: Formation of a maroon-colored impurity.
-
Possible Cause: If your reaction is conducted in a concentrated solution, you might be forming an imidazolylazoimidazolium olate.[4]
-
Solution:
-
Dilution: Try running the reaction at a lower concentration to minimize the formation of this side product.
-
Purification: This colored impurity can often be separated from the desired product by chromatography.[1]
-
Problem 3: The reaction is not proceeding to completion.
-
Possible Cause: Incomplete diazotization of the starting material, 5-aminoimidazole-4-carboxamide.
-
Solution:
-
Stoichiometry: Ensure the correct stoichiometry of the diazotizing agent (e.g., sodium nitrite) is used. A slight excess may be necessary, but a large excess can lead to other side reactions.
-
Acid Concentration: The concentration of the acid used for diazotization is critical. Follow the protocol's recommendation for the type and concentration of acid.
-
Reaction Time and Temperature: Allow the diazotization reaction to proceed for the recommended time at the specified temperature (often low temperatures, e.g., 0-5 °C) to ensure complete conversion.
-
Data Presentation
Table 1: pH-Dependent Formation of Side Products from this compound (Diazo-IC) Photolysis [4]
| pH Range | Major Photolytic Product |
| 1 | 2-Azahypoxanthine |
| 2.5 - 7.4 | 4-Carbamoylimidazolium-5-olate |
| 7.4 - 12 | 2-Azahypoxanthine |
Experimental Protocols
Synthesis of this compound (Diazo-IC)
This protocol is a generalized procedure based on the diazotization of 5-aminoimidazole-4-carboxamide (AICA).[1][3]
-
Dissolution of AICA: Suspend 5-aminoimidazole-4-carboxamide in a suitable acidic solution (e.g., dilute hydrochloric acid) in a reaction vessel protected from light.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the AICA suspension. Maintain the temperature below 5 °C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for a specified period (e.g., 30-60 minutes) after the addition is complete. The progress of the reaction can be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Isolation: The resulting solid, this compound, can be isolated by filtration, washed with cold water, and then with a cold organic solvent (e.g., ethanol or ether), and dried under vacuum.[6]
Visualizations
References
- 1. Buy this compound | 7008-85-7 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazines and related products. Part 23. New photo-products from this compound (Diazo-IC) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
storage and stability issues of 5-Diazoimidazole-4-carboxamide
Welcome to the technical support center for 5-Diazoimidazole-4-carboxamide (Diazo-IC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS 7008-85-7), also known as Diazo-IC, is a heterocyclic compound with the molecular formula C4H3N5O.[1][2] It features a reactive diazo group on an imidazole ring, making it a subject of interest in medicinal chemistry and a useful intermediate in organic synthesis.[3][4] Notably, it is a known photodegradation product of the anticancer drug Dacarbazine.[5][6]
Q2: What are the primary applications of this compound in research?
A2: Diazo-IC is utilized in several research areas:
-
Cancer Research: It is studied for its potential anticancer properties, which may be linked to its role as an inhibitor of energy metabolism pathways.[1]
-
Enzyme Inhibition Studies: It has been shown to affect enzymes like xanthine oxidase, making it a tool for investigating metabolic regulation.[1]
-
Synthetic Chemistry: It serves as a reactive intermediate for the synthesis of other complex molecules.[3]
Q3: What are the recommended long-term storage conditions for solid this compound?
A3: As a solid, this compound should be stored in a cool, dry, and dark environment. A refrigerator is recommended for storage.[7] The container should be tightly sealed to protect it from light, moisture, and air, which can promote degradation.[3]
Q4: How should I handle this compound safely in the laboratory?
A4: Diazo compounds are known to be reactive and potentially explosive.[1] It is classified as a flammable solid and can cause skin and eye irritation.[2] Always handle this compound in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, nitrile gloves, and safety goggles.[8][9] Avoid generating dust and keep the compound away from heat, sparks, and incompatible substances.[8][9]
Troubleshooting Guide
Q5: My this compound solution has changed color (e.g., turned pink/yellow/brown). What does this mean?
A5: A color change in your solution is a primary indicator of decomposition. This compound is unstable in solution, especially when exposed to light and heat.[3] Aqueous solutions of dacarbazine, which degrades into Diazo-IC, are known to turn pink upon light exposure, indicating the formation of degradation products.[7] If you observe a color change, it is highly likely that the compound has degraded, and the solution should be discarded. To prevent this, prepare solutions fresh and protect them from light at all times.
Q6: I'm seeing poor or inconsistent results in my experiments. Could this be related to the stability of the compound?
A6: Yes, inconsistent results are a common consequence of compound degradation. Due to its inherent instability in solution, the effective concentration of active this compound can decrease over the course of an experiment, leading to high variability. It is critical to use freshly prepared solutions and minimize the time between dissolution and experimental use.
Q7: The compound is not dissolving well in my aqueous buffer. What should I do?
A7: this compound is reported to be difficult to dissolve in water.[3] It shows better solubility in organic solvents like DMSO or methanol, sometimes requiring gentle heating and sonication.[7] For aqueous-based assays, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer immediately before use. Be mindful of the final DMSO concentration in your experiment, as it can affect biological systems.
Stability Data
Direct quantitative stability data for this compound is limited. However, its formation as the primary photodegradation product of Dacarbazine (DTIC) provides insight into its instability, particularly concerning light exposure. The following table summarizes data on the formation of Diazo-IC from DTIC under different conditions, which underscores the necessity of protecting the compound from light.
| Condition | Temperature | Light Condition | Observation | Implication for Stability |
| DTIC in Solution | 4°C | Shielded from light | Diazo-IC production increases over time | The compound is thermally unstable even at low temperatures. |
| DTIC in Solution | 25°C | Shielded from light | Diazo-IC production is faster than at 4°C | Higher temperatures accelerate degradation. |
| DTIC in Solution | Room Temp | Exposed to light | Rapid conversion to Diazo-IC | Light is a major factor in degradation.[5][6] |
| DTIC in D₂O with Vitamin B₂ | Room Temp | LED Light (405 nm) | Complete disappearance of DTIC in 20 mins | Photosensitizers can dramatically accelerate photodegradation.[7] |
This data is derived from studies on Dacarbazine degradation and illustrates the conditions that lead to the formation of this compound, highlighting its inherent instability.[5][7]
Experimental Protocols
Protocol 1: Safe Handling and Reconstitution of Solid Compound
This protocol outlines the recommended procedure for preparing a stock solution of this compound.
-
Preparation: Before handling the compound, ensure you are in a designated work area, such as a chemical fume hood.[10] Put on all required PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Weighing: Carefully weigh the desired amount of the solid compound in a microfuge tube or appropriate vial. Avoid creating dust.
-
Solvent Addition: Based on solubility data, add an appropriate volume of anhydrous DMSO to the solid to create a concentrated stock solution (e.g., 10-50 mM).
-
Dissolution: If needed, gently warm the solution and sonicate until the solid is fully dissolved. Visually inspect to ensure no particulates remain.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to protect from light. Store immediately at -20°C or -80°C. It is strongly recommended to use aliquots for single experiments to avoid repeated freeze-thaw cycles.
-
Waste Disposal: Any unused compound or contaminated materials should be disposed of according to your institution's hazardous waste guidelines. Diazo compound waste can often be quenched by slow addition to a solution of acetic acid.[11]
Protocol 2: General Procedure for Dilution into Aqueous Media for Cell-Based Assays
-
Thawing Stock: Retrieve a single-use aliquot of the DMSO stock solution from the freezer and thaw it at room temperature.
-
Dilution: Immediately before adding to your assay, perform serial dilutions of the stock solution directly into your pre-warmed cell culture medium or aqueous buffer. Ensure rapid and thorough mixing.
-
Final Concentration: Add the diluted compound to your cells or assay plate to achieve the desired final concentration. Remember to include a vehicle control (e.g., medium with the same final percentage of DMSO) in your experimental setup.
-
Minimize Exposure: Throughout this process, minimize the exposure of the compound and its solutions to ambient and direct light.
Visualizations
Caption: Troubleshooting logic for experiments involving this compound.
Caption: Recommended workflow for preparing and using this compound.
Caption: Conceptual diagram of the inhibitory action of this compound.
References
- 1. Buy this compound | 7008-85-7 [smolecule.com]
- 2. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China [quinoline-thiophene.com]
- 5. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of Dacarbazine Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. ikonics.com [ikonics.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
troubleshooting low efficiency in photo-crosslinking with 5-Diazoimidazole-4-carboxamide
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using 5-Diazoimidazole-4-carboxamide (Diazo-IC) in photo-crosslinking experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during photo-crosslinking with this compound, helping you diagnose and resolve problems leading to low crosslinking efficiency.
Q1: I am observing very low or no crosslinking product. What are the primary factors I should investigate?
A: Low crosslinking efficiency with this compound can stem from several factors. The most critical parameters to evaluate are the pH of your reaction buffer, the integrity of the Diazo-IC reagent, the UV light source specifications, and the presence of nucleophiles in your sample.
Q2: How does pH affect the photo-crosslinking reaction?
A: The pH of the reaction medium is critical for the photochemical outcome. Photolysis of Diazo-IC in aqueous solutions yields different products depending on the pH.[1] At a pH of 1, or in the range of 7.4-12, the primary product is 2-azahypoxanthine.[1] In the pH range between these values, the product is 4-carbamoylimidazolium-5-olate.[1] For efficient crosslinking, it is crucial to work within a pH range that favors the generation of the reactive carbene intermediate. It is advisable to perform a pH optimization experiment for your specific system.
Q3: My Diazo-IC reagent is old or has been stored improperly. Could this be the cause of low efficiency?
A: Yes, the stability of this compound is a significant factor. It is a photosensitive compound and can decompose under light or heat.[2] It is also known to be unstable when dissolved in a solvent.[2] For optimal performance, use a fresh stock of the reagent and store it protected from light in a cool, dry place. Prepare solutions immediately before use and keep them on ice and protected from light.
Q4: What are the optimal UV light conditions for activating this compound?
A: While specific optimal conditions for Diazo-IC are not extensively documented, diazo compounds generally require UV irradiation to generate the reactive carbene intermediate. The wavelength, intensity, and duration of UV exposure are critical parameters that need to be empirically determined for your experimental setup. A time-course and dose-response experiment is recommended to find the optimal balance between efficient activation and potential damage to your biological sample.[3]
Q5: Could my reaction buffer be interfering with the crosslinking reaction?
A: Absolutely. The highly reactive carbene intermediate generated upon photoactivation can be quenched by nucleophilic molecules in the buffer, preventing it from reacting with your target.[3] It is crucial to avoid buffers containing strong nucleophiles such as Tris, glycine, or any buffer with primary amine groups.[3] Thiols like DTT and β-mercaptoethanol are also highly reactive with carbenes and should be avoided.[3] Recommended buffers include non-nucleophilic options like HEPES, PBS (phosphate-buffered saline), or phosphate buffers.[3]
Q6: I am observing non-specific crosslinking. How can I improve the specificity?
A: Non-specific crosslinking can be a significant issue. To address this, consider the following:
-
Reduce Probe Concentration: Titrate the concentration of your this compound probe to the lowest effective concentration that still yields a detectable specific signal.[3]
-
Optimize Incubation Time: Shorten the incubation time of the probe with your sample to minimize non-specific interactions.[3]
-
Competition Experiment: To confirm the specificity of the crosslinking, perform a competition experiment by pre-incubating your sample with a large excess of a non-photo-reactive competitor compound before adding the Diazo-IC probe and irradiating.[4] A reduction in the crosslinked product in the presence of the competitor indicates specific binding.
Quantitative Data Summary
The following table summarizes key parameters for optimizing your photo-crosslinking experiment. Note that these are general recommendations for diazo-based crosslinkers and should be optimized for your specific application with this compound.
| Parameter | Recommended Range | Notes |
| UV Wavelength | 350 - 370 nm | Optimal for activating diazo and diazirine groups while minimizing damage to biological samples.[3] |
| UV Intensity | 3 - 15 mW/cm² | Higher intensity can shorten exposure time but may require sample cooling.[3] |
| Exposure Time | 5 - 45 seconds (High Intensity) 5 - 30 minutes (Low Intensity) | Must be determined empirically. Start with a shorter time and increase incrementally.[3] |
| Distance to Sample | 5 - 15 cm | Varies with lamp intensity and must be kept consistent across experiments.[3] |
| pH | System Dependent | Photolysis products of Diazo-IC are pH-dependent.[1] Optimization is crucial. |
| Buffer Composition | - | Avoid nucleophilic buffers (e.g., Tris, glycine) and thiols (e.g., DTT, β-mercaptoethanol).[3] Use non-nucleophilic buffers like HEPES or PBS.[3] |
Experimental Protocols
Standard Photo-Crosslinking Protocol with this compound
This protocol provides a general framework. All steps, particularly incubation times, concentrations, and UV irradiation parameters, should be optimized for your specific biological system.
-
Preparation of Reagents:
-
Prepare your target biomolecule (protein, nucleic acid, etc.) in a suitable non-nucleophilic buffer (e.g., HEPES, PBS).
-
Freshly prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Keep the solution on ice and protected from light.
-
-
Incubation:
-
Add the this compound solution to your sample containing the target biomolecule to the desired final concentration.
-
Incubate the mixture in the dark at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to allow for binding to the target.
-
-
UV Irradiation:
-
Place the sample in a suitable container (e.g., quartz cuvette, microplate) on a cooled surface.
-
Irradiate the sample with a UV lamp at the optimized wavelength (e.g., 365 nm), intensity, and duration. Ensure consistent distance from the light source.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a scavenger reagent like DTT, although this is often unnecessary due to the short lifetime of the carbene intermediate.[3]
-
-
Analysis:
-
Analyze the crosslinked products using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the crosslinked species.
-
Visualizations
Diagrams of Key Processes
Caption: Photo-activation of this compound to form a reactive carbene intermediate and subsequent crosslinking to a target molecule.
Caption: A logical workflow for troubleshooting low photo-crosslinking efficiency with this compound.
Caption: The effect of pH on the photolytic products of this compound in aqueous solutions.
References
- 1. Triazines and related products. Part 23. New photo-products from this compound (Diazo-IC) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Diazoimidazole-4-carboxamide (Diazo-IC) Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Diazoimidazole-4-carboxamide (Diazo-IC), particularly concerning the impact of pH. Diazo-IC is a critical intermediate and a primary photodegradation product of the anticancer drug Dacarbazine. Understanding its stability is crucial for accurate experimental design, formulation development, and quality control.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Diazo-IC) and why is its stability important?
A1: this compound (Diazo-IC) is a key intermediate formed during the photodegradation of Dacarbazine. Its stability is a critical parameter as its degradation can impact the safety and efficacy of Dacarbazine formulations. Uncontrolled degradation can lead to the formation of various impurities, affecting the overall quality of the active pharmaceutical ingredient (API).
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Generally, diazo compounds exhibit limited stability in aqueous solutions, and this is particularly true for Diazo-IC. While specific kinetic data for isolated Diazo-IC is limited, studies on its parent compound, Dacarbazine, indicate that degradation is accelerated in both acidic and alkaline conditions. An increase in pH from 4.5 to 8.1 has been shown to accelerate the degradation of Dacarbazine, which involves the formation and subsequent degradation of Diazo-IC.[1]
Q3: What are the expected degradation products of this compound at different pH values?
A3: Under both photolytic and hydrolytic conditions, this compound is known to be an intermediate that degrades further. The primary and most frequently reported final degradation product across various pH conditions is 2-azahypoxanthine.[2] The degradation pathway of Dacarbazine, which proceeds through Diazo-IC, is pH-dependent.[3]
Q4: Are there any other factors that influence the stability of this compound?
A4: Yes, besides pH, this compound is highly sensitive to light and temperature.[4] As a diazo compound, it is inherently thermally labile and prone to exothermic decomposition. Exposure to light, especially UV radiation, is a major factor in its formation from Dacarbazine and likely contributes to its subsequent degradation.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid disappearance of Diazo-IC in solution | Unstable pH of the medium. | Ensure the use of appropriate buffers to maintain a stable pH throughout the experiment. For short-term stability, slightly acidic conditions may be preferable. |
| Exposure to ambient or UV light. | Conduct all experiments under light-protected conditions (e.g., using amber vials, foil wrapping, or in a dark room). | |
| Elevated temperature. | Maintain low temperatures (e.g., 2-8 °C) during storage and handling of solutions containing Diazo-IC. | |
| Formation of unknown impurities | Degradation of Diazo-IC. | Characterize the impurities using analytical techniques such as LC-MS to identify the degradation products. Adjust pH and light exposure to minimize degradation. |
| Reaction with buffer components. | Investigate potential incompatibilities between Diazo-IC and the buffer system. Consider using alternative buffer systems. | |
| Inconsistent analytical results | On-going degradation during analysis. | Minimize the time between sample preparation and analysis. Use a validated stability-indicating analytical method, such as HPLC with a suitable column and mobile phase to separate Diazo-IC from its degradation products. |
Data Presentation
Table 1: Summary of pH Impact on the Stability of Dacarbazine and its Degradation to this compound.
| Condition | pH Range | Observed Effect on Dacarbazine (and inferred for Diazo-IC) | Primary Degradation Product | Reference |
| Acidic Hydrolysis | Not specified | 14.96% degradation of Dacarbazine | 2-Azahypoxanthine | [2] |
| Alkaline Hydrolysis | Not specified | 11.31% degradation of Dacarbazine | 2-Azahypoxanthine | [2][5] |
| Photodegradation | 4.5 - 8.1 | Increased degradation with increasing pH | 2-Azahypoxanthine | |
| General Hydrolysis | 1 - 13 | pH-dependent hydrolysis | 2-Azahypoxanthine | [2] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH Stability of this compound
This protocol outlines a general method for assessing the stability of Diazo-IC in aqueous solutions at different pH values.
1. Materials:
- This compound (Diazo-IC) reference standard
- HPLC grade water, acetonitrile, and methanol
- Phosphate, acetate, and borate buffers at various pH values (e.g., pH 3, 5, 7, 9)
- Volumetric flasks, pipettes, and amber HPLC vials
2. Preparation of Buffer Solutions:
- Prepare a series of buffers (e.g., 0.05 M) covering the desired pH range. Ensure the pH is accurately measured and adjusted.
3. Preparation of Diazo-IC Stock Solution:
- Accurately weigh and dissolve a known amount of Diazo-IC in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration. This should be done under subdued light.
4. Stability Study:
- In separate amber volumetric flasks, add an aliquot of the Diazo-IC stock solution to each buffer to achieve a final desired concentration (e.g., 10 µg/mL).
- Incubate the solutions at a controlled temperature (e.g., 25 °C or 37 °C) in a light-protected environment.
- Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
- Immediately quench any further degradation by dilution with the mobile phase and store at a low temperature (e.g., 4 °C) until analysis.
5. HPLC Analysis:
- Analyze the samples using a validated stability-indicating HPLC method. A typical method might involve:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where Diazo-IC and its degradation products have significant absorbance (e.g., around 280 nm or 320 nm).
- Quantify the peak area of Diazo-IC and any degradation products.
6. Data Analysis:
- Calculate the percentage of Diazo-IC remaining at each time point relative to the initial concentration (time 0).
- Plot the natural logarithm of the concentration of Diazo-IC versus time to determine the degradation rate constant (k) and the half-life (t½) at each pH.
Visualizations
References
- 1. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of Dacarbazine Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [chembk.com]
- 5. researchgate.net [researchgate.net]
avoiding unwanted side reactions with 5-Diazoimidazole-4-carboxamide
Welcome to the technical support center for 5-Diazoimidazole-4-carboxamide (Diazo-IC). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding unwanted side reactions during their experiments with this versatile but reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, often abbreviated as Diazo-IC, is a yellow to orange powder.[1] It is a highly reactive organic compound widely used in organic synthesis. Its primary application is as a stable diazonium salt for azo coupling reactions to synthesize a variety of compounds, including azo dyes and other heterocyclic molecules.[2][3] It also serves as a synthetic intermediate in the preparation of various biologically active molecules and is a known photodegradation product of the anticancer drug dacarbazine.[1][4]
Q2: What are the main stability concerns with this compound?
This compound is sensitive to light, heat, and non-neutral pH.[2] Exposure to these conditions can lead to decomposition and the formation of unwanted side products, which can complicate your reaction and purification processes. It is unstable in solution and should be used immediately after preparation or handled with care to avoid degradation.[2]
Q3: How should I properly store this compound?
To minimize degradation, this compound should be stored in a refrigerator, protected from light.[5] It is advisable to store it in a tightly sealed container to prevent exposure to moisture and air.
Troubleshooting Guide
Q4: My reaction mixture is turning a dark brown or black color. What could be the cause?
A dark coloration often indicates the decomposition of the diazonium salt.[6] This is typically caused by the reaction temperature rising above the optimal range (0-5 °C) for diazonium compounds. It can also be a result of improper pH, which can accelerate decomposition.
Q5: I am observing multiple spots on my TLC plate that I can't identify. What are the likely side products?
The presence of multiple spots on a TLC plate suggests the formation of side products. With this compound, these are often the result of:
-
Photodegradation: If the reaction is exposed to light, you may be forming 2-azahypoxanthine or 4-carbamoylimidazolium-5-olate.
-
Thermal/pH-Induced Decomposition: Even in the dark, the compound can decompose to form 2-azahypoxanthine, especially if the temperature is not kept low or the pH is not optimal.
-
Hydrolysis: Reaction with water, especially at elevated temperatures, can lead to the formation of phenolic byproducts.[6]
-
Unwanted Coupling: The diazonium salt can sometimes react with unreacted starting amine if the pH is not acidic enough.[6]
Q6: My azo coupling reaction is giving a low yield or failing completely. What should I check?
Low yields in azo coupling reactions with this compound can be attributed to several factors:
-
Decomposition of the Diazonium Salt: As this is a highly reactive intermediate, it's crucial to use it immediately after preparation and maintain a low temperature (0-5 °C) throughout the coupling reaction.[7][8]
-
Incorrect pH: The pH of the coupling reaction is critical. For coupling with phenols, the reaction is typically carried out in a slightly alkaline medium, while coupling with anilines is usually performed under slightly acidic conditions.
-
Purity of Reagents: Ensure that your starting materials, particularly the coupling partner, are pure. Impurities can lead to unwanted side reactions.
-
Insufficient Activation of the Coupling Partner: The aromatic ring of the coupling partner needs to be sufficiently electron-rich to react with the diazonium ion. The presence of electron-donating groups on the coupling partner will facilitate the reaction.
Data Presentation
Table 1: pH-Dependent Photodegradation of this compound
| pH Range | Primary Photoproduct | Notes |
| 1.0 | 2-Azahypoxanthine | Photolysis in strongly acidic conditions favors cyclization. |
| 1.0 - 7.4 | 4-Carbamoylimidazolium-5-olate | In this intervening pH range, a different photoproduct is formed. |
| 7.4 - 12.0 | 2-Azahypoxanthine | In neutral to strongly alkaline conditions, the formation of 2-azahypoxanthine is again favored. |
Even in the absence of light, this compound can decompose to 2-azahypoxanthine.
Experimental Protocols
Protocol 1: General Procedure for Azo Coupling with a Phenolic Compound
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
This compound (freshly prepared or properly stored)
-
Phenolic coupling partner
-
Sodium hydroxide solution (e.g., 1 M)
-
Hydrochloric acid solution (e.g., 1 M)
-
Ice bath
-
Stir plate and stir bar
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, water)
Procedure:
-
Preparation of the Coupling Partner Solution: Dissolve the phenolic coupling partner in an aqueous solution of sodium hydroxide in a flask. Cool the solution to 0-5 °C in an ice bath with stirring. The alkaline conditions will deprotonate the phenol to the more reactive phenoxide.
-
Preparation of the Diazonium Salt Solution: If not already prepared, synthesize this compound from 5-aminoimidazole-4-carboxamide using a standard diazotization procedure with sodium nitrite and a mineral acid at 0-5 °C. It is critical to use this solution immediately.
-
Coupling Reaction: Slowly add the cold diazonium salt solution dropwise to the cold, stirring solution of the phenoxide. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition. A colored precipitate of the azo dye should form.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, adjust the pH of the mixture with hydrochloric acid to precipitate the product fully. Filter the solid product and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Visualizations
Caption: pH-dependent photodegradation of this compound.
References
- 1. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. 7008-85-7 CAS MSDS (4-diazo-4H-imidazole-5-carboxamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5-Diazoimidazole-4-carboxamide and Other Diazo Compounds in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Diazo compounds are a versatile class of organic molecules characterized by the presence of a diazo group (=N₂). Their unique reactivity has established them as indispensable reagents in organic synthesis, enabling a wide array of chemical transformations. This guide provides a detailed comparison of 5-diazoimidazole-4-carboxamide with other commonly used diazo compounds, such as diazomethane and ethyl diazoacetate. We will explore their synthesis, stability, and performance in key reactions, supported by experimental data and protocols to assist researchers in selecting the appropriate reagent for their specific synthetic needs.
Overview of Diazo Compounds
Diazo compounds are valuable precursors for the generation of carbenes and carbenoids, highly reactive intermediates that can undergo a variety of transformations including cyclopropanations, C-H and X-H insertions, and cycloaddition reactions[1]. The stability and reactivity of a diazo compound are significantly influenced by the substituents attached to the diazo carbon. Electron-withdrawing groups tend to stabilize the diazo compound, making it safer to handle, while electron-donating groups can increase its reactivity[2].
This compound is a heterocyclic diazo compound primarily known as a key intermediate in the synthesis of the anticancer drug temozolomide. Its structure features an imidazole ring and a carboxamide group, which influence its reactivity and stability.
Diazomethane (CH₂N₂) is the simplest diazo compound and a potent methylating agent. However, its high toxicity and explosive nature necessitate specialized handling procedures[3].
Ethyl diazoacetate (EDA) is a widely used, stabilized diazo compound that is commercially available. The ester group delocalizes the negative charge on the carbon, rendering it more stable and less hazardous than diazomethane[2][4][5][6].
Synthesis of Diazo Compounds
The synthesis of diazo compounds often involves diazotization of primary amines or diazo transfer reactions.
Synthesis of this compound
This compound is typically synthesized from 5-aminoimidazole-4-carboxamide (AICA) via diazotization with sodium nitrite in an acidic medium[7].
Experimental Protocol: Synthesis of this compound
-
Materials: 5-amino-1H-imidazole-4-carboxamide (AICA), sodium nitrite (NaNO₂), hydrochloric acid (HCl), water.
-
Procedure:
-
Dissolve 5-amino-1H-imidazole-4-carboxamide in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled AICA solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for a designated period at low temperature.
-
The resulting 5-diazo-1H-imidazole-4-carboxamide can be isolated, though it is often used in situ for subsequent reactions due to its instability[8].
-
A high yield of clinical-grade temozolomide is reported when the unstable 5-diazo-1H-imidazole-4-carboxamide is cyclized with methylisocyanate in dichloromethane[8].
Synthesis of Other Diazo Compounds
-
Diazomethane: Commonly generated in situ from precursors like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) by reaction with a base[9]. Due to its hazards, it is typically prepared and used immediately as a dilute solution[3][10].
-
Ethyl Diazoacetate: Can be prepared by the reaction of the ethyl ester of glycine with sodium nitrite and sodium acetate in water. It is also commercially available[6].
Stability and Handling
The stability of diazo compounds is a critical factor for their safe handling and application in synthesis.
| Diazo Compound | Structure | Stability and Handling Considerations |
| This compound | Unstable as a solid and in solution; sensitive to light and heat[11]. Requires careful handling and is often generated and used in situ[8]. | |
| Diazomethane | CH₂N₂ | Highly toxic, explosive gas. Must be handled with extreme caution using specialized glassware and in a well-ventilated fume hood[3]. |
| Ethyl Diazoacetate | N₂CHCO₂Et | More stable than diazomethane due to the electron-withdrawing ester group. Can be stored and handled with appropriate precautions[2][4][5][6]. |
Performance in Synthetic Reactions
The utility of diazo compounds is demonstrated in a variety of synthetic transformations. Below is a comparison of their performance in key reactions.
Cyclopropanation
Diazo compounds are excellent reagents for the cyclopropanation of alkenes, typically catalyzed by transition metals like rhodium or copper.
Experimental Data: Cyclopropanation of Styrene
| Diazo Compound | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Diazomethane | Pd(OAc)₂ | Ether | High (exact value varies with stoichiometry) | - | [12] |
| Ethyl Diazoacetate | Ru(II)-Porphyrin | Toluene | Good to excellent | Good to very good | [6] |
| Ethyl Diazoacetate | Fe(D₄-TpAP) | Toluene | 99 | 21:1 | [13] |
| Ethyl Diazoacetate | Mb(H64V,V68A) | - | 69-92 | >99% (E) | [2][4] |
No specific data for the cyclopropanation of styrene using this compound was found in the searched literature. Its primary application remains in the synthesis of temozolomide.
Experimental Protocol: Rh(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
-
Materials: Styrene, ethyl diazoacetate, Rh₂(OAc)₄, dichloromethane (DCM).
-
Procedure:
-
To a solution of styrene and a catalytic amount of Rh₂(OAc)₄ in DCM, add a solution of ethyl diazoacetate in DCM dropwise at room temperature.
-
Monitor the reaction by TLC until completion.
-
The reaction mixture is then concentrated and purified by column chromatography to yield the cyclopropane product.
-
C-H Insertion Reactions
Carbenes generated from diazo compounds can insert into C-H bonds, a powerful transformation for the direct functionalization of hydrocarbons.
Experimental Data: C-H Insertion into Cyclohexane
| Diazo Compound | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Aryldiazoacetates | Rh₂(R-TPPTTL)₄ | Cyclohexane | 66-97 | 83-97% | [14] |
Experimental Protocol: Rh(II)-Catalyzed C-H Insertion of an Aryldiazoacetate into Cyclohexane
-
Materials: Aryldiazoacetate, cyclohexane, Rh₂(R-TPPTTL)₄.
-
Procedure:
-
A solution of the aryldiazoacetate is added to a solution of the chiral rhodium catalyst in cyclohexane, which serves as both the solvent and the substrate.
-
The reaction is stirred at a controlled temperature until the diazo compound is consumed.
-
The product is isolated after removal of excess cyclohexane and purification.
-
[3+2] Cycloaddition Reactions
Diazo compounds can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings.
Experimental Data: [3+2] Cycloaddition
| Diazo Compound | Dipolarophile | Product Type | Yield (%) | Reference |
| Diazomethane | Styrene | Pyrazoline | 18-43 (depending on substituent) | |
| Ethyl Diazoacetate | (E)-3-Arylidenechroman-4-ones | Spiro-Δ²-pyrazolines | Good | [15][16] |
| Various Diazo Compounds | o-(trimethylsilyl)aryl triflates (aryne precursors) | Indazoles | Good to excellent | [17] |
While this compound is expected to undergo [3+2] cycloaddition reactions, specific examples with yields were not found in the searched literature beyond its reaction with isocyanates to form imidazotetrazinones.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthesis pathway for this compound and its subsequent conversion to temozolomide, as well as a typical experimental workflow for a transition metal-catalyzed reaction involving a diazo compound.
Caption: Synthesis of Temozolomide from 5-Aminoimidazole-4-carboxamide.
References
- 1. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 2. sas.rochester.edu [sas.rochester.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7446209B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [dr.lib.iastate.edu]
- 14. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Synthesis of Indazoles by the [3+2] Cycloaddition of Diazo Compounds with Arynes and Subsequent Acyl Migration [organic-chemistry.org]
A Comparative Guide to the Efficacy of 5-Diazoimidazole-4-carboxamide and Temozolomide in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two related alkylating agents: 5-Diazoimidazole-4-carboxamide (DAC) and Temozolomide (TMZ). Due to the limited availability of standalone efficacy data for DAC, which is primarily known as a reactive intermediate of the chemotherapeutic drug Dacarbazine (DTIC), this comparison leverages clinical trial data comparing DTIC with TMZ to provide an indirect assessment of their relative performance.
Introduction and Chemical Structures
This compound (DAC) and Temozolomide (TMZ) are both small molecule alkylating agents that exert their cytotoxic effects through the methylation of DNA. TMZ is a prodrug that spontaneously converts to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), under physiological conditions.[1][2] Dacarbazine (DTIC), a structurally related compound, requires metabolic activation by cytochrome P450 enzymes in the liver to form MTIC.[3][4][5] The formation of this compound is a key step in the activation pathway of dacarbazine.[6] Ultimately, both TMZ and DTIC generate the same active methylating species, the methyldiazonium cation, which is responsible for their antitumor activity.[7][8][9]
Given that DAC is a critical component in the bioactivation of DTIC, clinical studies comparing DTIC and TMZ offer the most relevant insights into their comparative efficacy and safety profiles. This guide will focus on synthesizing this data to inform preclinical and clinical research decisions.
Mechanism of Action
Both Temozolomide and Dacarbazine (via its active intermediates including this compound) function as DNA alkylating agents. The cytotoxic effects are primarily mediated by the methylation of guanine residues at the O6 and N7 positions, as well as adenine at the N3 position.[1][2] The O6-methylguanine (O6-MeG) lesion is the most cytotoxic, as it leads to mispairing with thymine during DNA replication. This triggers a futile cycle of mismatch repair (MMR), ultimately resulting in DNA double-strand breaks and apoptotic cell death.[8]
A key mechanism of resistance to these agents is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O6 position of guanine, thus repairing the DNA damage before it can trigger cell death. Tumors with low or silenced MGMT expression, often due to promoter methylation, are generally more sensitive to TMZ and other alkylating agents.
Comparative Efficacy: Clinical Trial Data (Dacarbazine vs. Temozolomide)
Multiple clinical trials have directly compared the efficacy of Dacarbazine (as a proxy for DAC's clinical activity) and Temozolomide, primarily in patients with advanced metastatic melanoma. The results of these studies are summarized below.
Table 1: Efficacy of Dacarbazine vs. Temozolomide in Metastatic Melanoma
| Outcome Measure | Dacarbazine (DTIC) | Temozolomide (TMZ) | Relative Risk/Hazard Ratio (95% CI) | P-value | Citation |
| Overall Survival (Median) | 6.4 - 9.4 months | 7.7 - 9.1 months | HR: 1.00 - 1.18 | Not Significant | [10][11][12] |
| Progression-Free Survival (Median) | 1.5 - 2.2 months | 1.9 - 2.3 months | HR: 1.37 (1.07-1.75) | 0.012 (in one study) | [10][11][12] |
| Overall Response Rate | 9.8% - 11.7% | 13.6% - 14.5% | - | Not Significant | [12][13] |
| Complete Response Rate | 2.7% | 2.6% | RR: 0.83 (0.26-2.64) | 0.76 | [13][14] |
| Stable Disease Rate | - | - | RR: 1.05 (0.85-1.3) | 0.65 | [14] |
| Disease Control Rate | - | - | RR: 2.64 (0.97-1.36) | 0.11 | [14] |
Note: Results are compiled from multiple studies and may vary based on patient populations and trial designs.
Overall, clinical trials suggest that Temozolomide offers a modest, though not always statistically significant, improvement in progression-free survival compared to Dacarbazine in metastatic melanoma.[10][11] However, a significant improvement in overall survival has not been consistently demonstrated.[12] The response rates are generally comparable between the two agents.[13][14]
In Vitro Cytotoxicity Data
Direct comparative in vitro cytotoxicity data for this compound is scarce. However, data is available for the active metabolite, MTIC, which is common to both DTIC and TMZ.
Table 2: In Vitro Cytotoxicity (IC50) of MTIC
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Raji | Burkitt's Lymphoma | 101 | [15] |
Note: IC50 values are highly dependent on the cell line and experimental conditions.
Safety and Tolerability
The safety profiles of Dacarbazine and Temozolomide have been well-characterized in clinical trials.
Table 3: Common Adverse Events (Dacarbazine vs. Temozolomide)
| Adverse Event | Dacarbazine (DTIC) | Temozolomide (TMZ) | Relative Risk (95% CI) | P-value | Citation |
| Anemia | Comparable | Comparable | Not Significant | - | [14] |
| Neutropenia | Comparable | Comparable | Not Significant | - | [14] |
| Thrombocytopenia | Comparable | Comparable | Not Significant | - | [14] |
| Lymphopenia | Lower Incidence | Higher Incidence | 3.79 (1.38-10.39) | 0.01 | [14] |
| Nausea and Vomiting | Common | Common (Mild to Moderate) | - | - | [10][11] |
A meta-analysis of three randomized clinical trials found no significant difference in the rates of anemia, neutropenia, and thrombocytopenia between Dacarbazine and Temozolomide.[14] However, Temozolomide was associated with a significantly higher risk of lymphopenia.[14] Non-hematologic toxicities, such as nausea and vomiting, are common with both drugs but are generally manageable.[10][11]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., Temozolomide) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A typical starting concentration range for TMZ is 0.1 to 1000 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[16][17][18][19][20]
-
In Vivo Subcutaneous Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo antitumor activity of a compound in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line (e.g., U87MG for glioblastoma)
-
Immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor mice for tumor formation.
-
Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size or after a specified duration.
-
-
Data Analysis:
Conclusion
The available evidence, primarily from clinical trials in metastatic melanoma, suggests that Temozolomide and Dacarbazine have comparable efficacy in terms of overall survival and response rates. Temozolomide may offer a slight advantage in progression-free survival and has the convenience of oral administration. The safety profiles are also broadly similar, with the exception of a higher incidence of lymphopenia with Temozolomide.
For researchers investigating novel anticancer agents, particularly those with mechanisms of action related to DNA alkylation, Temozolomide serves as a robust and well-characterized benchmark. While direct efficacy data for this compound as a standalone agent is lacking, its role as a key intermediate in the action of Dacarbazine underscores the relevance of the comparative data presented in this guide. Future preclinical studies are warranted to directly evaluate the antitumor potential of stabilized derivatives of this compound.
References
- 1. Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data [mdpi.com]
- 2. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mitomycin-c.com [mitomycin-c.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Randomized phase III study of temozolomide versus dacarbazine in the treatment of patients with advanced metastatic malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extended schedule, escalated dose temozolomide versus dacarbazine in stage IV melanoma: final results of a randomised phase III study (EORTC 18032) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news.cancerconnect.com [news.cancerconnect.com]
- 14. mm-encapsulation.com [mm-encapsulation.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. clyte.tech [clyte.tech]
- 20. rsc.org [rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 23. Subcutaneous Xenograft Tumor Model [bio-protocol.org]
- 24. Construction of subcutaneous xenograft tumor model [bio-protocol.org]
- 25. yeasenbio.com [yeasenbio.com]
5-Diazoimidazole-4-carboxamide: A Comparative Guide for Photo-Crosslinking Applications
In the landscape of chemical biology and drug discovery, photo-crosslinking agents are indispensable tools for elucidating molecular interactions. This guide provides a comprehensive comparison of 5-Diazoimidazole-4-carboxamide (DICA) with established photo-crosslinking agents, offering researchers, scientists, and drug development professionals a detailed analysis of its potential and performance. While DICA is a known photosensitive compound, its application as a photo-crosslinking agent is less documented than mainstream alternatives. This guide will, therefore, evaluate its properties based on the known reactivity of diazo compounds and compare them against widely used agents.
Performance Comparison of Photo-Crosslinking Agents
The efficacy of a photo-crosslinking agent is determined by several key parameters, including its activation wavelength, the reactivity of the intermediate species, and its crosslinking efficiency. Below is a comparative summary of DICA and other common photo-crosslinkers.
| Feature | This compound (DICA) (Inferred) | Diazirines | Aryl Azides | Benzophenones |
| Activation Wavelength | ~350-380 nm | 330-370 nm | 265-275 nm (simple), 300-460 nm (nitrophenyl) | ~350-360 nm |
| Reactive Intermediate | Carbene | Carbene | Nitrene | Triplet Ketone |
| Crosslinking Efficiency | Moderate (Theoretically) | Moderate to High | Moderate to High | High |
| Non-specific Binding | Potentially significant | Generally lower than aryl azides | Can be significant | Moderate |
| Reactivity | Inserts into C-H, O-H, and N-H bonds | Inserts into C-H, N-H, O-H, and S-H bonds | Inserts into C-H, N-H bonds, and reacts with nucleophiles | Abstracts hydrogen from C-H bonds |
| Stability | Known to be unstable in solution, sensitive to light and heat.[1] | Good photostability before activation. | Sensitive to reducing agents. | Generally stable. |
Mechanism of Action: A Visual Overview
Upon photoactivation, these agents generate highly reactive intermediates that form covalent bonds with nearby molecules, thus "crosslinking" them. The general mechanism for diazo compounds like DICA involves the light-induced expulsion of nitrogen gas to produce a reactive carbene.
References
Comparative Cross-Reactivity Analysis of 5-Diazoimidazole-4-carboxamide and Related Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-Diazoimidazole-4-carboxamide with Dacarbazine and Temozolomide, Supported by Experimental Data.
This guide provides a detailed comparison of the cross-reactivity profiles of this compound (Diazo-IC), a key metabolite of the chemotherapeutic agent Dacarbazine (DTIC), and the closely related drug Temozolomide (TMZ). Understanding the off-target interactions of these compounds is crucial for elucidating their full pharmacological and toxicological profiles.
Introduction
This compound is a reactive intermediate in the metabolic activation of Dacarbazine. Both Dacarbazine and Temozolomide are alkylating agents that exert their cytotoxic effects through the generation of a methyldiazonium ion, which subsequently methylates DNA, leading to cell death.[1][2] While their primary target is DNA, the potential for off-target interactions with various enzymes and receptors can influence their efficacy and contribute to adverse effects. This guide summarizes available data on the cross-reactivity of these compounds, focusing on their interactions with enzymes involved in purine metabolism and other cellular pathways.
Comparative Analysis of Bioactivity
The following table summarizes the known inhibitory activities of this compound and its related compounds against various cellular targets. Direct comparative studies are limited, and thus, data has been compiled from various sources to provide a comprehensive overview.
| Compound | Target | Assay Type | IC50 / Ki Value | Reference |
| This compound (Diazo-IC) | Xanthine Oxidase | Enzymatic Assay | Not specified, but noted to affect activity | [3] |
| Hypoxanthine-guanine phosphoribosyltransferase | Enzymatic Assay | Not specified, but noted to affect activity | [3] | |
| Dacarbazine (DTIC) | B16F10 melanoma cells | Cytotoxicity Assay | IC50: 1395 µM | [4] |
| A375 human melanoma cells | Cytotoxicity Assay | IC50: 1113 µM | [5] | |
| Pyridine analog of Dacarbazine | Cytotoxicity Assay | EC50: 56 µM | [6] | |
| Temozolomide (TMZ) | U87 glioblastoma cells | Cytotoxicity Assay | IC50: 172 µM | [7] |
| U251 glioblastoma cells | Cytotoxicity Assay | IC50: <20 µM to <500 µM (variable) | [7] | |
| A375 human melanoma cells | Cytotoxicity Assay | IC50: 943 µM | [5] | |
| Azathioprine Metabolite (Thioinosinic acid) | AICAR Transformylase (Chicken Liver) | Enzymatic Assay | Ki: 39 +/- 4 µM | [8][9] |
| AICAR Transformylase (MRL/lpr mouse PBMCs) | Enzymatic Assay | Ki: 110 +/- 20 µM | [8][9] | |
| Azathioprine | AICAR Transformylase (Chicken Liver) | Enzymatic Assay | Ki: 120 +/- 10 µM | [8][9] |
| AICAR Transformylase (MRL/lpr mouse PBMCs) | Enzymatic Assay | Ki: 90 +/- 14 µM | [8][9] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both Dacarbazine and Temozolomide involves the non-enzymatic conversion to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), which then releases the DNA-methylating agent, the methyldiazonium ion. This compound is a photodecomposition product of Dacarbazine.[10] The cytotoxicity of these agents is heavily influenced by the cellular DNA mismatch repair (MMR) system.
Caption: Mechanism of action of Dacarbazine and Temozolomide and off-target effects of this compound.
Experimental Protocols
Enzyme Inhibition Assay: AICAR Transformylase
This protocol is adapted from a colorimetric assay used to detect the inhibition of 5-aminoimidazole-4-carboxamide ribotide (AICAR) transformylase.[8][9]
Materials:
-
Purified AICAR transformylase
-
5-aminoimidazole-4-carboxamide ribotide (AICAR)
-
10-formyltetrahydrofolate (10-HCO-H4folate)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (this compound, Dacarbazine, Temozolomide) dissolved in a suitable solvent (e.g., DMSO)
-
Reagents for Bratton-Marshall assay (N-(1-Naphthyl)ethylenediamine dihydrochloride, sulfanilic acid, sodium nitrite)
-
Potassium permanganate
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, AICAR, and 10-HCO-H4folate.
-
Add varying concentrations of the test compounds to the reaction mixture. A vehicle control (solvent only) should be included.
-
Initiate the reaction by adding the purified AICAR transformylase.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge to pellet precipitated protein.
-
To the supernatant, add potassium permanganate to oxidize the product (tetrahydrofolate) to p-aminobenzoylglutamate (pABG).
-
Perform the Bratton-Marshall reaction to develop a colored product from pABG.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki values.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of the compounds on a cancer cell line (e.g., A375 melanoma).[5]
Materials:
-
A375 human melanoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound, Dacarbazine, Temozolomide)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A375 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Caption: A generalized workflow for conducting cross-reactivity studies.
Discussion and Conclusion
The available data, while not exhaustive, suggests that this compound and its parent compound Dacarbazine, along with Temozolomide, have the potential for off-target interactions, particularly with enzymes involved in purine metabolism. The inhibition of AICAR transformylase by structurally related compounds highlights a potential cross-reactivity concern that warrants further investigation for Diazo-IC.
The cytotoxic potencies of Dacarbazine and Temozolomide vary across different cancer cell lines, as indicated by their IC50 values. It is important to note that the in vitro cytotoxicity of Dacarbazine can be influenced by the metabolic capacity of the cell line or the inclusion of a metabolic activation system in the assay.[11]
Further comprehensive screening of this compound against a broad panel of kinases, phosphatases, and other enzymes is necessary to fully delineate its cross-reactivity profile. Such studies would provide a more complete understanding of its pharmacological effects and potential for off-target toxicities, which is critical for the development of safer and more effective cancer therapies. The experimental protocols provided in this guide offer a starting point for researchers to conduct these important investigations.
References
- 1. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dacarbazine - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 7008-85-7 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dacarbazine | C6H10N6O | CID 135398738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of 5-Diazoimidazole-4-carboxamide and Other Dacarbazine Metabolites in Cancer Research
For researchers and drug development professionals, understanding the metabolic activation of dacarbazine is crucial for evaluating its efficacy and toxicity. This guide provides a comparative analysis of 5-diazoimidazole-4-carboxamide (DIC) and other key metabolites of the chemotherapeutic agent dacarbazine, supported by experimental data and detailed protocols.
Dacarbazine (DTIC), a cornerstone in the treatment of malignant melanoma and Hodgkin's lymphoma, is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][2][3] Its mechanism of action involves the inhibition of DNA synthesis through the alkylation of DNA.[1][3][4] This bioactivation process, primarily occurring in the liver, results in the formation of several metabolites, with 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) being the principal active compound.[4][5][6][7] This guide will delve into the comparative aspects of this compound and the primary metabolic products of dacarbazine.
The Metabolic Journey of Dacarbazine
Dacarbazine undergoes a multi-step metabolic conversion. The process is initiated by cytochrome P450 enzymes in the liver, predominantly CYP1A2, with contributions from CYP1A1 and CYP2E1.[5][8][9] This enzymatic action leads to the N-demethylation of dacarbazine, forming an unstable intermediate called 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (HMMTIC).[10][11]
HMMTIC is transient and non-enzymatically decomposes to the highly active alkylating agent, MTIC.[7][12][13] It is MTIC that is ultimately responsible for the therapeutic and toxic effects of dacarbazine.[14] MTIC spontaneously breaks down further to form 5-aminoimidazole-4-carboxamide (AIC), a major metabolite found in plasma and urine, and a highly reactive methyldiazonium ion.[15][16][17] This cation is the species that methylates DNA, primarily at the O6 and N7 positions of guanine residues, leading to DNA damage, cell cycle arrest, and apoptosis.[3]
The role of this compound (often abbreviated as DIC, not to be confused with the parent drug DTIC) is multifaceted. It is a key chemical precursor in the synthesis of dacarbazine.[4] Additionally, it can be formed from the decomposition of dacarbazine in the presence of light, a process that is reported to result in a loss of antitumor activity.[18] Some research also suggests that this compound may possess its own biological activities, including the inhibition of energy metabolism and certain enzymatic activities, as well as antibacterial properties.[19][20] However, within the primary metabolic pathway leading to dacarbazine's anticancer effect, MTIC is recognized as the critical active metabolite.
Comparative Analysis of Dacarbazine and its Metabolites
A direct comparison of the cytotoxic and pharmacokinetic properties of dacarbazine and its metabolites is essential for in vitro and in vivo studies. The primary distinction lies in the requirement for metabolic activation.
| Compound | Role | Mechanism of Action | In Vitro Potency |
| Dacarbazine (DTIC) | Prodrug | Requires metabolic activation to form MTIC.[3][6] | Low without metabolic activation systems (e.g., liver microsomes).[14] |
| MTIC | Active Metabolite | Direct-acting alkylating agent; generates a methyldiazonium cation that methylates DNA.[14][21] | High, as it does not require metabolic activation.[14] |
| This compound (DIC) | Synthetic Precursor / Photodecomposition Product | Reported to have no antitumor activity; may inhibit energy metabolism.[18][19] | Data on direct cytotoxic comparison is limited; not considered the primary anticancer metabolite. |
| AIC | Inactive Metabolite | Does not possess chemotherapeutic activity.[10][17] | N/A |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Workflow for IC50 Determination
Caption: Workflow for determining IC50 values using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound (Dacarbazine, MTIC, or this compound) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the log of the compound concentration.[14]
Analysis of Dacarbazine Metabolism by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust technique for separating, identifying, and quantifying dacarbazine and its metabolites in biological samples.[22]
Workflow for HPLC Analysis of Dacarbazine Metabolites
Caption: Workflow for the analysis of dacarbazine and its metabolites by HPLC.
Detailed Protocol:
-
Sample Preparation: Collect blood samples in heparinized tubes and centrifuge to separate the plasma. To 100 µL of plasma, add 200 µL of cold methanol to precipitate proteins. Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[14][22]
-
HPLC System: Use a reversed-phase C18 column. The mobile phase can consist of a gradient of acetonitrile and a buffer (e.g., phosphate buffer) at a specific pH.
-
Injection and Separation: Inject the supernatant onto the HPLC column. The compounds will separate based on their polarity.
-
Detection: Monitor the eluent using a UV detector at a wavelength suitable for all compounds of interest (e.g., around 320 nm).
-
Quantification: Create a standard curve using known concentrations of dacarbazine, MTIC, HMMTIC, and AIC. Determine the concentration of each compound in the samples by comparing their peak areas to the standard curve.[14]
Signaling Pathways in Dacarbazine-Induced Cytotoxicity
The primary mechanism of dacarbazine's cytotoxicity is the induction of DNA damage. The formation of O6-methylguanine adducts by the methyldiazonium ion is a critical lesion. This damage, if not repaired by enzymes such as O6-methylguanine-DNA methyltransferase (MGMT), can lead to mispairing during DNA replication and trigger the mismatch repair (MMR) system. Persistent DNA damage and futile repair cycles can activate downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Simplified Signaling Pathway of Dacarbazine-Induced Apoptosis
Caption: Simplified signaling pathway from dacarbazine administration to apoptosis.
References
- 1. Articles [globalrx.com]
- 2. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 4. Dacarbazine - Wikipedia [en.wikipedia.org]
- 5. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oncology [pharmacology2000.com]
- 7. researchgate.net [researchgate.net]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacokinetics of Dacarbazine (DTIC) in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-(3-Hydroxymethyl-3-methyl-1-triazeno imidazole-4-carboxamide is a metabolite of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DIC, DTIC NSC-45388) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. drugs.com [drugs.com]
- 17. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dacarbazine | C6H10N6O | CID 135398738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Buy this compound | 7008-85-7 [smolecule.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mm-encapsulation.com [mm-encapsulation.com]
- 22. Validated high-performance liquid chromatographic assay for simultaneous determination of dacarbazine and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioconjugation Reagents: Alternatives to 5-Diazoimidazole-4-carboxamide (DICA)
For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules is a cornerstone of discovery. 5-Diazoimidazole-4-carboxamide (DICA) and similar diazo compounds have traditionally been used as photoaffinity labels (PALs). Upon UV irradiation, these molecules generate highly reactive carbenes, capable of forming covalent bonds with nearby interacting proteins, thus capturing transient biological interactions.[1][2] However, the field of bioconjugation has evolved, offering a diverse toolkit of reagents with improved stability, efficiency, and specificity.
This guide provides an objective comparison of the primary alternatives to DICA, focusing on two major classes: next-generation photo-reactive probes and bioorthogonal "click chemistry" reagents. We present supporting experimental data, detailed protocols, and workflow diagrams to aid in selecting the optimal reagent for your research needs.
Comparison of Alternative Bioconjugation Strategies
The main alternatives to DICA fall into two categories: other photo-activated reagents that share a similar mechanism but offer improved properties, and bioorthogonal reagents that provide an entirely different, non-photolytic approach to conjugation.
-
Photoaffinity Labeling (PAL) Reagents : These reagents, like DICA, require activation by UV light to generate a reactive species for covalent bond formation.[1] They are ideal for identifying direct binding partners in a native environment. The most common classes are aryl azides, benzophenones, and diazirines.[3] Diazirines, in particular, have emerged as a superior alternative to traditional diazo compounds, offering greater chemical stability and higher carbene generation yields.[2]
-
Bioorthogonal "Click" Chemistry : This approach involves a pair of chemical groups that are inert to biological systems but react rapidly and specifically with each other under physiological conditions.[4] This strategy does not require UV activation, thereby avoiding potential photodamage to cells or molecules.[1] The most prominent examples include the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the exceptionally rapid Inverse-Electron-Demand Diels-Alder (iEDDA) reaction.[5][6]
Quantitative Data Presentation
The performance of these alternative reagents can be compared across several key parameters, including their reaction mechanism, efficiency, and the conditions required for conjugation.
| Reagent Class | Example Reagent(s) | Mechanism | Reactive Intermediate | Activation | Typical Reaction Rate | Linkage Stability | Key Advantages |
| Photo-Reactive | |||||||
| Diazo Compounds | This compound (DICA) | Photo-activated C-H/X-H Insertion | Carbene | UV Light (~350 nm) | Very Fast (µs-ms) | Covalent (Stable) | Broad reactivity.[3] |
| Diazirines | Alkyl & Aryl Diazirines | Photo-activated C-H/X-H Insertion | Carbene / Diazo Isomer | UV Light (330-370 nm)[7] | Very Fast (µs-ms) | Covalent (Stable) | More stable than diazo compounds; higher carbene yield.[2][8] |
| Aryl Azides | Phenyl Azides | Photo-activated C-H/X-H Insertion | Nitrene | UV Light (shorter λ)[1] | Very Fast (µs-ms) | Covalent (Stable) | Easily synthesized.[1] |
| Benzophenones | Benzophenone | Photo-activated H-atom abstraction | Diradical | UV Light (~350 nm)[3] | Very Fast (µs-ms) | Covalent (Stable) | Appealing for specific protein structure studies.[3] |
| Bioorthogonal | |||||||
| SPAAC | Cyclooctynes (e.g., DBCO, BCN) + Azides | Strain-Promoted Azide-Alkyne Cycloaddition | N/A | None (Spontaneous) | k₂ ≈ 10⁻² to 1 M⁻¹s⁻¹[5] | Triazole (Very Stable) | Copper-free, highly biocompatible.[9] |
| iEDDA | Tetrazines + Trans-cyclooctenes (TCO) | Inverse-Electron-Demand Diels-Alder | N/A | None (Spontaneous) | k₂ up to 2000 M⁻¹s⁻¹[6] | Dihydropyridazine (Stable) | Exceptionally fast kinetics, enabling low concentration labeling.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are generalized protocols for key experimental workflows.
Protocol 1: General Workflow for Photoaffinity Labeling (PAL)
This protocol outlines the key steps for identifying protein interactions using a photo-reactive probe, such as a diazirine, that also contains a clickable handle (e.g., an alkyne) for downstream analysis.[1]
-
Incubation: Incubate the PAL probe (containing the photoreactive group, a ligand for the target, and a reporter tag like an alkyne) with the biological sample (live cells, cell lysate, or purified protein) to allow for binding to the target protein(s).
-
Competition Control (Optional but Recommended): In a parallel experiment, add an excess of the parent, unmodified compound to outcompete the probe. This helps distinguish specific binding from non-specific background labeling.[1]
-
Photo-activation: Irradiate the samples with UV light at the appropriate wavelength (e.g., 350-370 nm for diazirines) to activate the photoreactive group, leading to covalent cross-linking with interacting biomolecules.[1]
-
Cell Lysis: If working with live cells, lyse the cells to release the proteins.
-
Reporter Tag Conjugation (Click Chemistry): React the cross-linked sample with a complementary click chemistry partner carrying a purification handle (e.g., Azide-Biotin). This step attaches a tag for affinity purification.[1]
-
Affinity Purification: Use the purification handle (e.g., streptavidin beads for biotin) to isolate the labeled proteins from the rest of the proteome.
-
Analysis: Separate the purified proteins by SDS-PAGE. Excise the protein bands of interest and identify them using mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol describes the labeling of a protein that has been metabolically or chemically modified to contain an alkyne group, using an azide-functionalized fluorescent dye.[9]
-
Reagent Preparation:
-
Prepare a solution of the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the azide-containing probe (e.g., Azide-Fluorophore) in a compatible solvent like DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Add the azide-probe solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the probe relative to the protein.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the specific cyclooctyne reagent and reactant concentrations.
-
-
Purification:
-
Remove the unreacted probe from the labeled protein using a desalting column or size-exclusion chromatography.
-
-
Analysis:
-
Confirm successful conjugation and assess labeling efficiency using techniques such as fluorescence imaging (if a fluorophore was used), SDS-PAGE, or mass spectrometry.
-
Mandatory Visualizations
Diagram 1: General Photoaffinity Labeling (PAL) Workflow
Caption: A generalized workflow for identifying protein interactions using photoaffinity labeling.[1]
Diagram 2: Decision Guide for Bioconjugation Strategy
Caption: A decision tree to guide the selection of an appropriate bioconjugation strategy.
Diagram 3: Key Bioorthogonal "Click" Chemistry Reactions
Caption: A comparison of two powerful, catalyst-free bioorthogonal 'click' reactions.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Probes [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of 5-Diazoimidazole-4-carboxamide (Dacarbazine) and Temozolomide Reaction Products
This guide provides a comprehensive comparison of the reaction products and stability of two related triazene anticancer agents: 5-diazoimidazole-4-carboxamide (Dacarbazine, DTIC) and Temozolomide (TMZ). Both compounds are prodrugs that exert their cytotoxic effects through the formation of the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). However, their activation pathways, stability under various conditions, and resulting degradation product profiles exhibit key differences. This document is intended for researchers, scientists, and drug development professionals involved in the study of these important chemotherapeutic agents.
Comparative Quantitative Analysis of Degradation
The stability of Dacarbazine and Temozolomide was assessed under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. The resulting degradation of the parent drug was quantified to provide a comparative measure of their lability.
Table 1: Quantitative Degradation of Dacarbazine Under Stress Conditions
| Stress Condition | Reagents and Conditions | Percentage Degradation | Primary Degradation Products |
| Acidic Hydrolysis | 1N HCl at 60°C for 6 hours | 7.08% - 14.96%[1][2] | 5-Aminoimidazole-4-carboxamide (AIC), 2-Azahypoxanthine (2-AZA)[3] |
| Alkaline Hydrolysis | 0.1N NaOH | 11.31%[2] | AIC, 2-AZA[3] |
| Oxidative Degradation | 3% H₂O₂ | 21.89%[2] | AIC, 2-AZA[3] |
| Thermal Degradation | Dry heat | 1.08%[2] | Not specified |
| Photolytic Degradation | Light exposure | 1.15%[2] | 2-Azahypoxanthine (2-AZA)[3] |
Table 2: Quantitative Degradation of Temozolomide Under Stress Conditions
| Stress Condition | Reagents and Conditions | Observations | Primary Degradation Products |
| Acidic Hydrolysis | 1 M HCl at 80°C for 60 min | Stable | MTIC, 5-Aminoimidazole-4-carboxamide (AIC) |
| Alkaline Hydrolysis | 1 M NaOH at 80°C for 60 min; pH 7-9 | Clearly degraded; pH-dependent decomposition, complete at pH 9.[2] | MTIC, AIC |
| Oxidative Degradation | 3% H₂O₂ at 80°C for 60 min | Clearly degraded | MTIC, AIC |
| Thermal Degradation | Dry heat at 100°C for 24 hours | Clearly degraded | Not specified |
| Aqueous Solution (pH > 7) | Physiological pH | Unstable, converts to MTIC | MTIC |
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the degradation pathways of Dacarbazine and Temozolomide, as well as a typical experimental workflow for their quantitative analysis.
Caption: Degradation pathways of Dacarbazine and Temozolomide.
Caption: Experimental workflow for quantitative analysis.
Experimental Protocols
Forced Degradation Study of Dacarbazine
This protocol outlines the conditions for inducing the degradation of Dacarbazine to analyze its stability and degradation products.
-
Acid Degradation: A solution of Dacarbazine is treated with 1N HCl and heated at 60°C for 6 hours.[1]
-
Alkaline Degradation: A solution of Dacarbazine is treated with 0.1N NaOH.
-
Oxidative Degradation: A solution of Dacarbazine is treated with 3% H₂O₂.
-
Sample Preparation for Analysis: After the specified stress period, the samples are diluted with the mobile phase to a target concentration (e.g., 100µg/ml) and injected into the HPLC system.[1]
Forced Degradation Study of Temozolomide
This protocol details the stress conditions for evaluating the stability of Temozolomide.
-
Acidic Hydrolysis: A 20 µg/mL solution of Temozolomide in 1 M HCl is heated at 80°C for 60 minutes.[1]
-
Alkaline Hydrolysis: A 20 µg/mL solution of Temozolomide in 1 M NaOH is heated at 80°C for 60 minutes.[1]
-
Oxidative Degradation: A 20 µg/mL solution of Temozolomide in 3% H₂O₂ is stored at 80°C for 60 minutes.[1]
-
Thermal Stress: The bulk drug is subjected to dry heat at 100°C for 24 hours.[1]
HPLC Method for Simultaneous Analysis of Dacarbazine and its Degradation Products
This method allows for the quantification of Dacarbazine, 5-aminoimidazole-4-carboxamide (AIC), and 2-azahypoxanthine (2-AZA).
-
Chromatographic System: A C18 µBondapak column is used with gradient elution.[3]
-
Mobile Phase: The gradient consists of 100% 0.5 M sodium acetate (pH 7.0) and 25% acetonitrile in 0.05 M sodium acetate (pH 5.5).[3]
-
Detection: UV detection is performed at 280 nm.[3]
-
Linearity: The method demonstrates linearity up to 500 µg/ml for Dacarbazine and up to 53 µg/ml for AIC and 2-AZA.[3]
-
Limits of Detection: The lower limits of detection are 5.0 µg/ml for Dacarbazine, and 0.5 µg/ml for both AIC and 2-AZA.[3]
HPLC Method for the Analysis of Temozolomide
This method is designed for the quantification of Temozolomide in pharmaceutical formulations.
-
Chromatographic System: A suitable C18 column is used.
-
Mobile Phase: An isocratic mobile phase of 0.02 M acetate buffer and acetonitrile (90:10, v/v) at pH 4.5 is employed.[1]
-
Detection: UV detection is set at 260 nm.[1]
-
Linearity: The method is linear over a concentration range of 5-100 µg/mL.[1]
-
Limit of Detection (LOD): The LOD is reported as 0.02 µg/mL.[1]
Concluding Remarks
The data presented in this guide highlight the differential stability of Dacarbazine and Temozolomide under various stress conditions. Temozolomide exhibits greater stability in acidic environments compared to Dacarbazine, while both are susceptible to degradation in alkaline and oxidative conditions. The primary degradation pathways for both compounds lead to the formation of the active metabolite MTIC and subsequently AIC, although Dacarbazine also has a distinct photodegradation pathway leading to 2-azahypoxanthine and 4-diazoimidazole-5-carboxamide. The provided experimental protocols offer a foundation for the reproducible quantitative analysis of these compounds and their reaction products, which is crucial for quality control, stability testing, and pharmacokinetic studies in the field of drug development.
References
- 1. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic analysis and stability of anti-tumor agent temozolomide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Diazoimidazole-4-carboxamide and Other Alkylating Anticancer Agents
In the landscape of anticancer therapeutics, alkylating agents remain a cornerstone of many chemotherapy regimens. This guide provides a detailed comparative study of 5-Diazoimidazole-4-carboxamide, a critical intermediate, alongside two clinically established alkylating agents: Dacarbazine and Temozolomide. This analysis is intended for researchers, scientists, and drug development professionals, offering objective comparisons of their mechanisms of action, anticancer efficacy based on experimental data, and detailed experimental protocols.
Overview of the Agents
This compound (DIC) is a highly reactive diazo compound. It is not used directly as a therapeutic agent due to its instability. Instead, it serves as a crucial, short-lived intermediate in the bioactivation of Dacarbazine. Its potent anticancer effects are realized through its conversion to a methyldiazonium ion, the ultimate alkylating species.
Dacarbazine (DTIC) is a synthetic compound used in the treatment of various cancers, most notably malignant melanoma. It is a prodrug that requires metabolic activation in the liver to form 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), which then spontaneously decomposes to release 5-aminoimidazole-4-carboxamide (AIC) and the methyldiazonium ion.
Temozolomide (TMZ) is an oral alkylating agent primarily used for the treatment of glioblastoma multiforme and anaplastic astrocytoma. Unlike Dacarbazine, Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to its active form, MTIC. This allows for more consistent systemic exposure and penetration of the blood-brain barrier.
Mechanism of Action: A Tale of Two Pathways
The anticancer activity of all three compounds converges on a common reactive intermediate, the methyldiazonium ion (CH₃N₂⁺). This cation is a potent methylating agent that transfers a methyl group to DNA, primarily at the O⁶ and N⁷ positions of guanine and the N³ position of adenine. This methylation leads to DNA damage, triggering cell cycle arrest and apoptosis.
The key difference lies in their activation pathways. Dacarbazine requires enzymatic activation by cytochrome P450 enzymes in the liver to form MTIC. This compound is a transient intermediate in the subsequent breakdown of MTIC. In contrast, Temozolomide's activation is a spontaneous chemical hydrolysis, making its activity independent of liver metabolism.
Comparative In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for Dacarbazine and Temozolomide against various cancer cell lines, as determined by in vitro cytotoxicity assays. Due to its high reactivity and transient nature, standalone IC50 values for this compound are not available in the literature. Its activity is inherently linked to the breakdown of its precursor, MTIC.
Table 1: In Vitro Cytotoxicity of Dacarbazine against Melanoma Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| A375 | Malignant Melanoma | ~100 - 1000 | 72 |
| MNT-1 | Malignant Melanoma | ~150 - 500 | 72 |
| B16-F10 | Murine Melanoma | ~1400 | Not Specified |
| WM-266-4 | Malignant Melanoma | ~1000 | 24 |
Table 2: In Vitro Cytotoxicity of Temozolomide against Glioblastoma Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| U87 MG | Glioblastoma | ~100 - 500 | 72 |
| U251 MG | Glioblastoma | ~150 - 400 | 72 |
| T98G | Glioblastoma | ~400 - 800 | 72 |
| A172 | Glioblastoma | ~200 - 400 | 72 |
Comparative In Vivo Efficacy
In vivo studies in animal models provide crucial information on the therapeutic potential of these agents in a more complex biological system.
Table 3: In Vivo Efficacy of Dacarbazine in Melanoma Xenograft Models
| Animal Model | Tumor Model | Dosage | Route | Key Findings |
| Nude Mice | B16F10 Melanoma Xenograft | 10-50 mg/kg | Intraperitoneal | Significant inhibition of tumor growth and metastasis. |
| Nude Mice | Human Melanoma Xenograft | 80 mg/kg | Intraperitoneal | Delayed tumor growth. |
Table 4: In Vivo Efficacy of Temozolomide in Glioblastoma Xenograft Models
| Animal Model | Tumor Model | Dosage | Route | Key Findings |
| Nude Mice | U87 MG Glioblastoma Xenograft | 10-50 mg/kg/day | Oral | Significant tumor growth inhibition and increased survival. |
| Rats | C6 Glioma | 2.5-10 mg/kg/day | Oral | Reduced tumor volume and angiogenesis. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of these anticancer agents.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Anticancer agent (Dacarbazine, Temozolomide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a serial dilution of the anticancer agent and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. In the context of anticancer drug evaluation, it is commonly used to assess the expression of apoptosis-related proteins such as cleaved caspases and PARP.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the intensity of the bands to determine the relative protein expression levels.
Conclusion
This compound, as the reactive intermediate of Dacarbazine, and Temozolomide, a close analog, are potent DNA alkylating agents with significant anticancer activity. While Dacarbazine requires metabolic activation, Temozolomide's spontaneous activation offers a more predictable pharmacokinetic profile, particularly advantageous for treating brain tumors. The provided experimental data and protocols offer a framework for the continued investigation and comparison of these and other novel anticancer agents. The development of more stable analogs of this compound or targeted delivery systems for Dacarbazine and Temozolomide could further enhance their therapeutic efficacy.
Validating the Binding Targets of 5-Diazoimidazole-4-carboxamide Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of a drug's or probe's binding targets is paramount for understanding its mechanism of action, predicting potential off-target effects, and guiding further development. 5-Diazoimidazole-4-carboxamide (DIAZ) probes are a class of photoaffinity labeling (PAL) reagents used to covalently capture interacting proteins upon UV irradiation. This guide provides an objective comparison of DIAZ probes with alternative photoaffinity labeling technologies, supported by experimental data, and offers detailed protocols for their use and validation.
Performance Comparison of Photoaffinity Probes
The efficacy of a photoaffinity probe is determined by several factors, including its crosslinking efficiency, potential for non-specific binding, and the nature of the reactive species it generates. DIAZ probes belong to the alpha-diazocarbonyl class of photoaffinity labels. Upon photolysis, they are intended to form a highly reactive carbene intermediate that can covalently bind to interacting proteins. However, their performance can be compared with other widely used photoactivatable groups such as diazirines, aryl azides, and benzophenones.[1]
| Photoreactive Group | Reactive Intermediate | Activation Wavelength (nm) | Crosslinking Efficiency | Key Advantages | Key Disadvantages |
| This compound (DIAZ) | Carbene | ~350[1] | Can be low[1] | Small size, potentially less perturbing to the parent molecule.[2] | Low extinction coefficient at the activation wavelength may lead to inefficient activation.[1] Can form a less reactive ketene intermediate via Wolff rearrangement.[2] |
| Diazirines | Carbene, Diazo isomer[3] | ~350-370[4] | Generally high[4] | Small size, high reactivity of carbene, less damaging UV wavelength.[4] | The diazo intermediate can preferentially label acidic residues, leading to bias.[3] Crosslinking yields can be low due to quenching by water.[5] |
| Aryl Azides | Nitrene[4] | <300[4] | Variable, often lower than diazirines.[4] | Established chemistry.[4] | Requires shorter, potentially more damaging UV wavelengths. Can undergo rearrangements leading to complex side reactions.[4] |
| Benzophenones | Triplet Diradical[4] | ~350-360[4] | Generally lower than diazirines.[4] | Relatively stable, less reactive with water.[4] | Larger size can interfere with binding. Preferentially reacts with C-H bonds, leading to a bias for hydrophobic residues.[4] |
Quantitative Insights into Labeling Efficiency:
Direct quantitative comparisons of DIAZ probes are limited in the literature. However, data from related probe classes provide valuable insights. For instance, one study found that under their specific irradiation conditions, a 2-diazo-3,3,3-trifluoropropionyl-containing peptide could not be activated at all, highlighting a potential challenge for alpha-diazocarbonyl probes like DIAZ.[1] In contrast, studies comparing different types of diazirine probes have shown significant variations in labeling efficiency. For example, linear dialkyldiazirine probes have been demonstrated to label proteins with approximately 16-fold greater efficiency than spirocyclic cyclobutanediazirine probes in quantitative mass spectrometry-based proteomics.[6] This underscores the importance of the specific chemical structure of the photoactivatable group in determining experimental outcomes.
Experimental Protocols
The validation of binding targets for DIAZ probes typically involves a multi-step workflow that includes photo-crosslinking, enrichment of labeled proteins, and identification by mass spectrometry.
Protocol: Target Identification using a Clickable DIAZ Probe and Quantitative Proteomics
This protocol outlines a general procedure for identifying the cellular targets of a DIAZ probe equipped with a clickable alkyne handle.
-
Cell Culture and Probe Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat the cells with the DIAZ-alkyne probe at various concentrations and for different durations to optimize labeling. Include a vehicle control (e.g., DMSO).
-
For competitive profiling, pre-incubate cells with an excess of the parent, non-probe-containing compound before adding the DIAZ-alkyne probe.
-
-
Photo-Crosslinking:
-
Wash the cells with cold PBS to remove unbound probe.
-
Irradiate the cells with UV light at the appropriate wavelength (e.g., 350 nm) on ice for a predetermined optimal time.[7]
-
-
Cell Lysis and Click Chemistry:
-
Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide reporter tag to the alkyne handle of the probe-protein conjugates.[7]
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.[1]
-
-
On-Bead Digestion and Mass Spectrometry Analysis:
-
Perform on-bead digestion of the captured proteins using a protease such as trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
-
Data Analysis:
-
Identify the proteins from the MS/MS data using a protein database search algorithm.
-
Quantify the relative abundance of the identified proteins between the probe-treated and control samples. For quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ) can be used.[9][10]
-
Potential targets are proteins that are significantly enriched in the probe-treated sample and whose enrichment is competed away by the parent compound.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Target Validation
The following diagram illustrates the general workflow for identifying the binding targets of a photoaffinity probe.
Hypothetical Application of a DIAZ Probe in NF-κB Signaling
While direct studies using DIAZ probes on specific signaling pathways are not extensively documented, the related compound 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) has been shown to inhibit the NF-κB signaling pathway.[11] A hypothetical experiment could use a DIAZ probe based on an NF-κB pathway inhibitor to identify its direct binding targets.
References
- 1. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics | Semantic Scholar [semanticscholar.org]
- 2. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 5-Diazoimidazole-4-carboxamide in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diazoimidazole-4-carboxamide (5-DIC) is a heterocyclic compound with potential applications in cancer treatment and metabolic inhibition due to its structural similarity to known anticancer agents.[1] As a derivative of imidazole, it is related to the clinically used drugs Dacarbazine (DTIC) and Temozolomide (TMZ), both of which function as DNA alkylating agents.[1][2][3][4] The specificity of a compound in cellular assays is a critical determinant of its therapeutic potential, indicating its ability to selectively target cancer cells while minimizing effects on healthy cells.
This guide provides a comparative assessment of the specificity of 5-DIC, primarily through an objective comparison with its well-characterized alternatives, Dacarbazine and Temozolomide. Due to the limited availability of published data specifically on 5-DIC, this comparison relies on the extensive experimental data available for its structural analogs.[1] The guide summarizes quantitative data on cytotoxicity, details relevant experimental protocols for assessing specificity, and visualizes key signaling pathways potentially modulated by these compounds.
Comparative Analysis of Cytotoxicity
The specificity of an anticancer agent is often initially assessed by comparing its cytotoxic effects on cancer cell lines versus non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity. The tables below summarize published IC50 values for Dacarbazine and Temozolomide in various cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Dacarbazine (DTIC) in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A375 | Human Melanoma | 72 | 1113 | [5] |
| MNT-1 | Human Melanoma | 72 | >1000 | [6] |
| B16 | Mouse Melanoma | Not Specified | 1724 | [7] |
| Cloudman S91 | Mouse Melanoma | Not Specified | 2920 | [7] |
Table 2: Comparative Cytotoxicity (IC50) of Temozolomide (TMZ) in Glioblastoma Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Median IC50 (µM) | Interquartile Range (µM) | Reference |
| U87 | Human Glioblastoma | 48 | 180 | 52–254 | [8] |
| U87 | Human Glioblastoma | 72 | 230 | 34.1–650 | [9] |
| U251 | Human Glioblastoma | 48 | 84 | 34–324 | [8] |
| U251 | Human Glioblastoma | 72 | 102 | 35–358 | [8] |
| T98G | Human Glioblastoma | 72 | 438.3 | 232.4–649.5 | [9] |
| A172 | Human Glioblastoma | 72 | ~200-400 | Not Applicable | [10] |
| Patient-Derived | Glioblastoma | 72 | 220 | 81.1–800 | [9] |
Experimental Protocols
To assess the specificity of compounds like 5-DIC and its alternatives, a variety of cellular assays are employed. Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest (e.g., cancer cell lines and non-cancerous control cell lines)
-
Complete cell culture medium
-
96-well plates
-
Test compound (5-DIC, Dacarbazine, or Temozolomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[12]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[11][13]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Materials:
-
Treated and control cells
-
Microscope slides pre-coated with normal melting point agarose
-
Low melting point agarose (LMA)
-
Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Electrophoresis tank
-
Fluorescence microscope
-
-
Procedure:
-
Harvest cells and resuspend them in ice-cold PBS at a concentration of ~1x10^5 cells/mL.
-
Mix the cell suspension with molten LMA at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated slide.
-
Allow the agarose to solidify at 4°C for 10-30 minutes.
-
Immerse the slides in cold lysis buffer and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Transfer the slides to an electrophoresis tank filled with cold alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.[14]
-
Gently remove the slides and neutralize them by washing with neutralization buffer.
-
Stain the DNA with a suitable fluorescent dye.
-
Visualize the slides using a fluorescence microscope. The resulting "comets" have a head of intact DNA and a tail of damaged, fragmented DNA.
-
Quantify the extent of DNA damage using image analysis software to measure parameters such as tail length and tail moment.
-
Analysis of Protein Expression (Western Blot)
Western blotting is used to detect specific proteins in a sample and can be used to assess the impact of a compound on signaling pathways.
-
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to target proteins (e.g., proteins in the NF-κB or AMPK pathways)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector or X-ray film)
-
-
Procedure:
-
Lyse cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
-
Signaling Pathways and Experimental Workflows
The specificity of 5-DIC and its analogs can be further understood by examining their effects on key cellular signaling pathways.
DNA Alkylation and Repair Pathway
As structural analogs of Dacarbazine and Temozolomide, 5-DIC is expected to act as a DNA alkylating agent. This process introduces alkyl groups onto DNA bases, leading to DNA damage and triggering cell cycle arrest and apoptosis. The specificity of such agents can be influenced by the cell's capacity to repair this damage through pathways like Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[16][17]
Caption: DNA Alkylation and Repair Pathway.
Potential Modulation of NF-κB and AMPK Signaling
Related imidazole-containing compounds, such as AICAR, have been shown to modulate key signaling pathways involved in inflammation, metabolism, and cell survival, including the NF-κB and AMPK pathways.[18] Assessing the effect of 5-DIC on these pathways can provide insights into its broader cellular specificity and potential off-target effects.
Caption: Potential Modulation of NF-κB and AMPK Signaling Pathways.
Experimental Workflow for Assessing Specificity
A logical workflow is essential for systematically evaluating the specificity of a novel compound.
Caption: Experimental Workflow for Specificity Assessment.
Conclusion
While direct experimental data on the cellular specificity of this compound is currently limited, a comparative analysis with its structural analogs, Dacarbazine and Temozolomide, provides a valuable framework for its initial assessment. The provided data and protocols offer a comprehensive guide for researchers to systematically evaluate the cytotoxicity, mechanism of action, and potential signaling pathway modulation of 5-DIC. Such studies are essential to determine its potential as a specific and effective therapeutic agent. Future research should focus on direct comparative studies of 5-DIC against its analogs in a broad range of cancer and non-cancerous cell lines to definitively establish its specificity profile.
References
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Comet Assay for DNA Damage [bio-protocol.org]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Diazoimidazole-4-carboxamide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-diazoimidazole-4-carboxamide, a compound requiring specialized handling due to its reactive and hazardous nature.
Compound Hazard Profile
This compound is classified as a hazardous substance. According to available safety data, it is a flammable solid and is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin irritation and serious eye damage.[1] The diazo group imparts potential explosive properties, making cautious handling and disposal critical.
Immediate Safety and Handling Precautions
Before any disposal procedures, ensure that appropriate personal protective equipment (PPE) is used. This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles and a face shield
-
A flame-retardant laboratory coat
-
Respiratory protection if handling outside of a fume hood
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Disposal Plan: A Step-by-Step Procedural Guide
Due to its reactive nature, this compound should not be disposed of through standard laboratory waste streams (e.g., drain or regular trash).[3][4] The primary recommendation is to treat it as a hazardous, reactive waste and engage a certified hazardous waste disposal service.[5]
Step 1: Identification and Classification
-
Inventory and Labeling : Clearly label all containers of this compound waste with its name, concentration, and associated hazards (e.g., "Reactive," "Flammable," "Toxic").
-
Waste Segregation : Keep waste this compound segregated from other chemical waste streams to prevent accidental reactions. Store in a designated, secure area away from heat, light, and incompatible materials.[5][6]
Step 2: Deactivation (Quenching) of Small Residual Quantities
For trace amounts or residual solutions of diazo compounds, a deactivation (quenching) step may be considered by trained personnel in a controlled laboratory setting. This should only be performed if you have the appropriate expertise and safety measures in place. For bulk quantities, this is not recommended; proceed directly to professional disposal.
A common method for quenching diazonium salts, a related class of compounds, involves the use of a reducing agent. Hypophosphorous acid (H₃PO₂) is a frequently cited quenching agent for diazonium salts.[3] For trace amounts of other diazo compounds, addition to acetic acid has also been mentioned as a method of destruction.[6]
Experimental Protocol: Quenching with Hypophosphorous Acid (for trace amounts, with extreme caution)
This protocol is based on general procedures for related compounds and should be adapted and validated under strict safety protocols by qualified chemists.
-
Preparation : In a fume hood, prepare a dilute solution of the this compound waste.
-
Cooling : Cool the solution in an ice bath to control the reaction temperature.
-
Slow Addition : Slowly and carefully add a solution of 50% hypophosphorous acid (H₃PO₂) dropwise with constant stirring. The reaction can be exothermic and may release nitrogen gas. Maintain a safe distance and use a blast shield.
-
Monitoring : Monitor the reaction for gas evolution. Continue adding the quenching agent until gas evolution ceases.
-
Neutralization : After the reaction is complete, slowly neutralize the solution with a suitable base, such as sodium bicarbonate, while still in the ice bath.
-
Disposal of Quenched Solution : The resulting solution, once confirmed to be free of the diazo compound, should still be treated as hazardous chemical waste and disposed of through your institution's hazardous waste management program.
Step 3: Professional Disposal
For all quantities of this compound waste, especially unquenched material, the safest and mandatory procedure is to arrange for professional disposal.
-
Contact : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]
-
Packaging : Package the waste in a compatible, leak-proof container as advised by the disposal service. Ensure the container is clearly labeled.
-
Documentation : Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Quantitative Data Summary
| Hazard Classification | GHS Code | Description |
| Flammable Solid | H228 | Flammable solid.[1] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage.[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 2. ocul-gue.primo.exlibrisgroup.com [ocul-gue.primo.exlibrisgroup.com]
- 3. epfl.ch [epfl.ch]
- 4. Visible Light-Induced Reactions of Diazo Compounds and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. orgsyn.org [orgsyn.org]
Essential Safety and Logistical Information for Handling 5-Diazoimidazole-4-carboxamide
Hazard Summary
5-Diazoimidazole-4-carboxamide is a potentially hazardous chemical.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents multiple hazards.[1] Diazo compounds, in general, are known to be toxic, irritating, and potentially explosive.[2][3][4] The presence of the diazo group suggests that this compound should be handled with caution, following standard procedures for handling potentially hazardous chemicals.[5]
Table 1: GHS Hazard and Precautionary Statements for this compound
| Hazard Class | Hazard Statement | Precautionary Statement (Prevention) | Precautionary Statement (Response) | Precautionary Statement (Storage) | Precautionary Statement (Disposal) |
| Flammable solids | H228: Flammable solid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | - | - | - |
| Acute toxicity, oral | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | - | P501: Dispose of contents/container to an approved waste disposal plant.[6][7] |
| Acute toxicity, dermal | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] | P302+P352: IF ON SKIN: Wash with plenty of water.[7] P312: Call a POISON CENTER or doctor/physician if you feel unwell. P362+P364: Take off contaminated clothing and wash it before reuse.[7] | - | - |
| Skin corrosion/irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] | P302+P352: IF ON SKIN: Wash with plenty of water.[7] P332+P317: If skin irritation occurs: Get medical help.[7] | - | - |
| Serious eye damage/eye irritation | H318: Causes serious eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] | P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P317: Get medical help.[7] | - | - |
| Acute toxicity, inhalation | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7] P271: Use only outdoors or in a well-ventilated area.[7] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] P319: Get medical help if you feel unwell.[7] | - | - |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7] P271: Use only outdoors or in a well-ventilated area.[7] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell.[7] | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7] P405: Store locked up.[7] | P501: Dispose of contents/container to an approved waste disposal plant.[7] |
Source: PubChem CID 53426585, Hangzhou Leap Chem Co., Ltd. Safety Data
Operational Plan: Safe Handling Procedures
A step-by-step approach is crucial when working with this compound. The following protocol is based on general guidelines for handling potentially explosive and toxic diazo compounds.
Pre-Experiment Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[3] Identify potential hazards, exposure routes, and emergency procedures.
-
Information Review: Review all available safety information, including this guide and any literature on similar compounds.[8]
-
Quantity Minimization: Use the smallest feasible quantity of the material for the experiment.[8]
-
Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and free of unnecessary equipment and incompatible chemicals, especially flammable and toxic substances.[8]
-
Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., powder fire suppressor) are readily accessible.[9]
Personal Protective Equipment (PPE)
The selection of PPE is critical for minimizing exposure. The level of PPE may vary depending on the specific procedure and the quantities of material being handled.[9]
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[10] A face shield worn over safety glasses is required when there is a risk of explosion, splash, or a highly exothermic reaction.[8][10] | Protects against splashes, projectiles, and potential explosions. |
| Skin and Body Protection | A flame-resistant (e.g., Nomex®) laboratory coat, fully buttoned.[10] Long pants and closed-toe, closed-heel shoes are mandatory. Avoid synthetic clothing like polyester.[10] | Provides a barrier against skin contact and protection from fire. |
| Hand Protection | Double gloving is recommended. An inner glove of a robust material like Kevlar® can be worn under an outer disposable, chemical-resistant glove such as nitrile or neoprene.[10] Consult manufacturer's glove compatibility charts for specific breakthrough times. | Protects against skin absorption and physical hazards. Kevlar provides some protection against sharp objects and potential energetic events. |
| Respiratory Protection | If there is a risk of inhaling dust or aerosols, and engineering controls (like a fume hood) are insufficient, a respirator is required.[10][11] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10] | Prevents inhalation of the harmful compound. |
Handling the Compound
-
Location: All manipulations should be carried out in a certified chemical fume hood with the sash at the lowest practical height.[3] For procedures with a higher risk of explosion, a blast shield should be used.[2][8]
-
Tools: Use spark-resistant, non-metallic tools.[8] Avoid scraping or creating friction.[8]
-
Temperature Control: Be aware of the compound's thermal instability. Some sources indicate a melting point with decomposition between 205-210°C.[5] Avoid exposure to heat and direct sunlight.[9][12]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases unless they are part of the planned reaction.
Storage
-
Container: Store in a tightly closed, inert, and non-reactive container.[7][9]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[7][9] The storage area should be locked.[7]
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and all relevant hazard warnings.[8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure safety and environmental protection.
Waste Segregation and Collection
-
Waste Container: Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Contaminated Materials: This includes any contaminated gloves, bench paper, and disposable labware. These items should be placed in a separate, sealed bag or container and labeled as hazardous waste.
Decontamination and Neutralization
-
General Decontamination: Traces of diazo compounds can be destroyed by the addition of acetic acid.[3] Always perform this in a fume hood and be prepared for a reaction.
-
Spill Cleanup: In the event of a small spill, carefully clean the area. Do not dry sweep. Use an appropriate absorbent material and decontaminate the area. All cleanup materials should be treated as hazardous waste.
Final Disposal
-
EHS Protocol: All waste must be disposed of through your institution's Environmental Health and Safety department.[8] Clearly indicate that the waste contains a potentially explosive diazo compound.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and a full description of the contents.
-
Regulatory Compliance: Dispose of the contents and container in accordance with all local, state, and federal regulations.[7]
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy this compound | 7008-85-7 [smolecule.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. echemi.com [echemi.com]
- 8. 8.1 Explosives | Environment, Health and Safety [ehs.cornell.edu]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. hazmatschool.com [hazmatschool.com]
- 12. chembk.com [chembk.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
